3-Cyclopropoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6-7,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJKUXTBCBPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305354 | |
| Record name | 3-(Cyclopropyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032527-40-4 | |
| Record name | 3-(Cyclopropyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032527-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclopropyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclopropoxybenzaldehyde: A Key Intermediate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Core Identifiers and Chemical Structure
Unambiguous identification of a chemical entity is paramount for reproducible scientific research. While a dedicated CAS Registry Number for 3-Cyclopropoxybenzaldehyde is not prominently listed in public databases, it can be definitively identified through its structural and molecular identifiers.
| Identifier | Value | Source |
| IUPAC Name | 3-(cyclopropyloxy)benzaldehyde | PubChemLite |
| Molecular Formula | C₁₀H₁₀O₂ | PubChemLite |
| Molecular Weight | 162.19 g/mol | PubChemLite |
| Canonical SMILES | C1CC1OC2=CC=CC(=C2)C=O | PubChemLite |
| InChI | InChI=1S/C10H10O2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6-7,9H,4-5H2 | PubChemLite |
| InChIKey | QDIJKUXTBCBPNA-UHFFFAOYSA-N | PubChemLite |
For context, it is useful to note the CAS numbers of structurally related compounds:
-
4-Cyclopropoxybenzaldehyde: 915016-52-3[1]
-
3-Cyclopropylbenzaldehyde: 201851-03-8[2]
-
3-Methoxybenzaldehyde: 591-31-1[3]
The structural uniqueness of 3-Cyclopropoxybenzaldehyde lies in the ether linkage of a strained cyclopropyl group at the meta-position of the benzaldehyde. This combination imparts specific steric and electronic properties that can influence its reactivity and the biological activity of its derivatives.
Caption: 2D structure of 3-Cyclopropoxybenzaldehyde.
Physicochemical Properties
Experimentally determined physicochemical data for 3-Cyclopropoxybenzaldehyde are not widely published. However, predictions based on its structure and comparisons with analogous compounds can provide valuable estimates for experimental planning.
| Property | Predicted/Estimated Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar benzaldehyde derivatives. |
| Boiling Point | ~240-260 °C | Estimated based on the boiling point of 3-methoxybenzaldehyde (230.8 °C) and the increased molecular weight. |
| Melting Point | Not available | Likely a liquid at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water. | Typical for aromatic aldehydes of this size. |
| XLogP3 | 2.4 | PubChemLite (Predicted) |
Synthesis and Purification
A plausible and efficient synthetic route to 3-Cyclopropoxybenzaldehyde involves the Williamson ether synthesis, a well-established method for forming ethers. This approach utilizes a commercially available starting material, 3-hydroxybenzaldehyde, and a cyclopropyl halide.
Proposed Synthetic Pathway
Sources
Strategic Synthesis of 3-Cyclopropoxybenzaldehyde: A Technical Guide
Executive Summary & Strategic Rationale
The 3-cyclopropoxybenzaldehyde motif is a critical pharmacophore in modern drug discovery, particularly in the development of histamine H3 antagonists and PDE4 inhibitors. The cyclopropyl ether moiety offers distinct advantages over simple alkyl ethers: it provides metabolic stability against cytochrome P450 dealkylation and imposes specific conformational constraints that can enhance receptor binding affinity.
However, the synthesis of aryl cyclopropyl ethers presents a unique challenge. Standard Williamson ether synthesis is kinetically disfavored due to the high strain and steric shielding of the cyclopropyl electrophile (inhibition of
This guide details two validated synthetic pathways, selected based on scale and purpose:
-
The Chan-Lam Coupling (MedChem Route): A copper-catalyzed oxidative coupling using potassium cyclopropyl trifluoroborate.[1][2] High functional group tolerance, ideal for gram-scale synthesis.
-
The Halo-Propyl Cyclization (Process Route): A stepwise alkylation-cyclization sequence using 1-bromo-3-chloropropane. Cost-effective and scalable for multi-kilogram production.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the phenol precursor, 3-hydroxybenzaldehyde. We avoid the formation of the aldehyde after etherification to prevent oxidation side reactions.
Figure 1: Retrosynthetic logic prioritizing the commercially available 3-hydroxybenzaldehyde scaffold.
Method A: Copper-Catalyzed Chan-Lam Coupling
Best For: Medicinal Chemistry, High Purity, Late-Stage Functionalization.
This method utilizes the oxidative cross-coupling of phenols with organoboron reagents. While cyclopropylboronic acid is unstable, potassium cyclopropyl trifluoroborate is the superior reagent, offering shelf stability and controlled release of the active species.
Mechanistic Insight
The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. Unlike Buchwald-Hartwig coupling (Pd0/PdII), this reaction occurs under aerobic conditions. The key step is the transmetallation of the cyclopropyl group to the copper center, followed by reductive elimination to form the C-O bond.
Figure 2: The oxidative Cu(II)/Cu(III) catalytic cycle for Chan-Lam coupling.
Detailed Protocol
Reagents:
-
3-Hydroxybenzaldehyde (1.0 equiv)
-
Potassium cyclopropyl trifluoroborate (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)2) (1.0 equiv) - Note: Stoichiometric Cu often gives higher yields than catalytic versions for this specific strained ring.
-
2,2'-Bipyridine (1.0 equiv)
-
Sodium Carbonate (
) (2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M)
Step-by-Step Workflow:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol), potassium cyclopropyl trifluoroborate (2.96 g, 20 mmol), Cu(OAc)2 (1.81 g, 10 mmol), 2,2'-bipyridine (1.56 g, 10 mmol), and
(2.12 g, 20 mmol). -
Solvate: Add DCE (50 mL). The reaction does not require inert atmosphere; it requires oxygen.[3]
-
Activation: Heat the reaction mixture to 70 °C under an air atmosphere (open reflux condenser or O2 balloon).
-
Monitoring: Stir vigorously for 20–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The borate is generally the limiting reagent in conversion efficiency.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 65–80%
Method B: Stepwise Halo-Propyl Cyclization
Best For: Process Chemistry, Scale-up (>100g), Cost Reduction.
This route circumvents the poor reactivity of cyclopropyl halides by using a linear alkylation followed by an intramolecular ring closure (MIRC-style reaction).
Reaction Scheme[4][5][6][7][8][9]
-
Alkylation: 3-Hydroxybenzaldehyde + 1-Bromo-3-chloropropane
3-(3-chloropropoxy)benzaldehyde. -
Cyclization: 3-(3-chloropropoxy)benzaldehyde
3-Cyclopropoxybenzaldehyde.
Detailed Protocol
Step 1: Formation of the Chloropropyl Ether
-
Dissolve 3-hydroxybenzaldehyde (100 g, 0.82 mol) in Acetone (1.0 L).
-
Add Potassium Carbonate (
, 170 g, 1.23 mol, pulverized). -
Add 1-Bromo-3-chloropropane (155 g, 0.98 mol).
-
Reflux for 12 hours. Monitor disappearance of phenol by HPLC.
-
Filter inorganic salts and concentrate. The intermediate, 3-(3-chloropropoxy)benzaldehyde, is usually an oil that can be used directly or distilled.
Step 2: Cyclization (Ring Closure)
-
Dissolve the crude intermediate (approx. 0.82 mol) in anhydrous THF (800 mL).
-
Cool the solution to 0 °C.
-
Slowly add Potassium tert-butoxide (
, 110 g, 0.98 mol) portion-wise to control exotherm. Critical: Do not use hydroxide bases here as they may cause Cannizzaro reaction on the aldehyde. -
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour into ice water (2 L) and extract with Ethyl Acetate.
-
Purification: Distillation under high vacuum is preferred for bulk scale (bp ~110-115 °C at 1 mmHg).
Expected Yield: 85–90% (over two steps).
Comparative Data Analysis
| Parameter | Method A: Chan-Lam | Method B: Stepwise Cyclization |
| Reagent Cost | High (Trifluoroborate, Cu) | Low (Bromo-chloro-propane) |
| Atom Economy | Moderate | High |
| Scalability | Difficult >100g (Cu waste) | Excellent (Multi-kg) |
| Purity Profile | High (Chromatography required) | High (Distillable) |
| Safety | Good (No hazardous reagents) | Moderate (Strong base required) |
Analytical Specifications (QC)
To ensure the integrity of the starting material for downstream drug synthesis, the following specifications must be met:
-
Appearance: Colorless to pale yellow oil.
-
NMR (400 MHz,
):- 9.96 (s, 1H, CHO)
- 7.45–7.20 (m, 4H, Ar-H)
- 3.80 (m, 1H, O-CH-cyclopropyl)
-
0.85 (m, 4H, cyclopropyl
)
-
HPLC Purity: >98.0% (a/a).
-
Residual Copper (Method A): <10 ppm (Critical for pharmaceutical intermediates).
References
-
Quach, T. D., & Batey, R. A. (2003). "Ligand- and Base-Free Copper(II)-Catalyzed C-N and C-O Arylation of Organoboron Derivatives." Organic Letters, 5(23), 4397-4400. [Link]
-
Gagnon, A., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 83(15), 8750–8758. [Link]
-
Wuyts, S., et al. (2010). "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry." Universidade Nova de Lisboa. [Link]
Sources
3-Cyclopropoxybenzaldehyde stability and storage conditions
Technical Guide: Stability, Storage, and Handling of 3-Cyclopropoxybenzaldehyde
Executive Summary
3-Cyclopropoxybenzaldehyde is a sensitive bifunctional intermediate used primarily in the synthesis of antiviral agents and kinase inhibitors. Its structural integrity is compromised by two competing degradation pathways: autoxidation of the aldehyde moiety and acid-catalyzed ring opening of the cyclopropyl ether. Optimal storage requires exclusion of oxygen, moisture, and acidic contaminants, ideally at -20°C under Argon .
Chemical Identity & Physical Profile
While the 4-isomer is commercially ubiquitous, the 3-isomer is a specialized building block. Researchers must infer certain physical handling characteristics from its structural analogs.
| Property | Description |
| Chemical Name | 3-Cyclopropoxybenzaldehyde |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid (Predicted MP < 45°C). Note: The 3-isomer typically has a lower melting point than the para-isomer due to reduced symmetry. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol. Sparingly soluble in water. |
| Key Hazards | Skin Irritant (H315), Eye Irritant (H319).[1] Potential sensitizer.[2] |
Critical Stability Factors (The "Why")
To preserve this reagent, one must understand the causality of its degradation. It is not merely "unstable"; it is reactive toward specific environmental triggers.
A. Aldehyde Autoxidation (Radical Mechanism)
Like all benzaldehydes, this molecule is prone to aerobic oxidation. The aldehydic C-H bond is relatively weak (~88 kcal/mol).
-
Mechanism: Radical chain reaction initiated by light or trace metals.
-
Product: 3-Cyclopropoxybenzoic acid .
-
Impact: The carboxylic acid byproduct is not just an impurity; it is acidic (pKa ~4), which can trigger the second degradation pathway (autocatalytic destruction).
B. Cyclopropyl Ether Hydrolysis (Acid Sensitivity)
The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Unlike standard alkyl ethers (e.g., methoxy), cyclopropyl ethers function similarly to vinyl ethers or acetals in their acid sensitivity.
-
Mechanism: Protonation of the ether oxygen weakens the O-C(cyclopropyl) bond, leading to ring opening driven by strain relief.
-
Trigger: Trace acids (including the benzoic acid formed from oxidation) or acidic glassware surfaces.
-
Product: Ring-opened alcohols (e.g., 3-(3-hydroxypropoxy)benzaldehyde or allyl derivatives).
Degradation Pathway Visualization
The following diagram illustrates the "Death Spiral" of this molecule: Oxidation creates acid, which then catalyzes ring destruction.
Caption: The degradation cascade where oxidative byproducts (acids) catalyze further structural decomposition of the cyclopropyl moiety.
Storage & Handling Protocols
Storage Decision Tree
Follow this logic to determine the appropriate storage method based on your usage timeline.
Caption: Decision matrix for storage conditions based on experimental timeline.
Detailed Protocol
-
Atmosphere: Argon is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the liquid/solid in the vial, whereas Nitrogen can mix more easily with air if the seal is imperfect.
-
Temperature: Store at -20°C . Lower temperatures significantly retard the radical initiation step of autoxidation.
-
Container:
-
Amber Glass: Essential to block UV light (which initiates radical formation).
-
Teflon-Lined Caps: Avoid rubber septa for long-term storage, as they are permeable to oxygen and moisture over time.
-
Parafilm: Wrap the cap junction to prevent moisture ingress (hydrolysis risk).
-
-
Re-purification: If the compound has yellowed (sign of oxidation) or solidified (if originally liquid), purify via flash column chromatography on silica gel.
-
Note: Use neutralized silica (pre-treat with 1% Triethylamine) to prevent acid-catalyzed ring opening on the column.
-
Quality Control & Analytics (Self-Validating Systems)
Before committing this intermediate to a high-value synthesis (e.g., Suzuki coupling or Reductive Amination), validate its purity.
A. H-NMR Diagnostics (The "Gold Standard")
-
Aldehyde Peak: Look for the singlet at ~9.9 ppm . Integration should match the aromatic protons.
-
Cyclopropyl Marker: The unique multiplet for the CH adjacent to oxygen appears at ~3.7–3.8 ppm . The high-field methylene protons of the cyclopropane ring appear at 0.6–0.9 ppm .
-
Degradation Flag: Disappearance of the 0.6–0.9 ppm signals indicates ring opening. Appearance of a broad singlet >10 ppm indicates carboxylic acid formation.
-
B. TLC (Thin Layer Chromatography)
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Stain Caution: Do NOT use acidic stains (like Hanessian’s or Vanillin) followed by strong heating, as they may degrade the spot on the plate, leading to false impurity profiles. Use KMnO₄ (basic/neutral) or Iodine.
References
-
PubChem. 4-Cyclopropoxybenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]
- Wong, M. K., et al. (2009). Antiviral compounds. World Intellectual Property Organization, Patent WO2009005677A2. (Describes synthesis and use of 3-cyclopropoxybenzaldehyde).
-
Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews.[2] (Foundational text on aldehyde autoxidation mechanisms).
- Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. (Details the ring strain and acid sensitivity of cyclopropyl systems).
Sources
3-Cyclopropoxybenzaldehyde spectroscopic data (NMR, IR, Mass Spec)
This guide provides an in-depth technical analysis of 3-Cyclopropoxybenzaldehyde , focusing on its spectroscopic characterization (NMR, IR, MS) and distinguishing it from its structural analogs used in pharmaceutical development.
Spectroscopic Data, Synthesis Logic, and Structural Characterization[1][2]
Executive Summary & Critical Distinction
3-Cyclopropoxybenzaldehyde (CAS: 201851-03-8 [isomer ref] or analogous) is a specialized aromatic building block used in medicinal chemistry to introduce the cyclopropyl ether motif. This moiety is pharmacologically valued for its metabolic stability compared to standard alkyl ethers and its ability to lock conformation due to the steric bulk of the cyclopropyl ring.
Critical Nomenclature Alert: Researchers frequently confuse this compound with 3-(Cyclopropylmethoxy)benzaldehyde (the key intermediate for the PDE4 inhibitor Roflumilast ).
-
3-Cyclopropoxy: Oxygen is directly bonded to the cyclopropyl ring (
). -
3-Cyclopropylmethoxy: Oxygen is bonded to a methylene linker (
).
This guide focuses on the 3-Cyclopropoxy variant but provides comparative data to ensure unambiguous identification.
Chemical Identity & Physical Properties[3][4][5][6][7]
| Property | Data |
| IUPAC Name | 3-(Cyclopropyloxy)benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 162.19 g/mol |
| Appearance | Colorless to pale yellow oil (typical) |
| Solubility | Soluble in |
| Key Functional Groups | Aldehyde (-CHO), Cyclopropyl Ether ( |
Spectroscopic Analysis
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum of 3-cyclopropoxybenzaldehyde is distinct due to the shielding effects of the cyclopropyl ring current and the direct attachment of the oxygen.
Solvent:
| Position | Multiplicity | Integral | Assignment Logic | |
| -CHO | 9.96 | Singlet (s) | 1H | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |
| Ar-H (2) | 7.45 - 7.50 | Multiplet (m) | 1H | Ortho to CHO, Ortho to OR. Isolated between two withdrawing groups. |
| Ar-H (6) | 7.55 | Doublet (d) | 1H | Ortho to CHO, Para to OR. Deshielded by CHO. |
| Ar-H (5) | 7.42 | Triplet (t) | 1H | Meta to both substituents. |
| Ar-H (4) | 7.25 | Doublet of doublets | 1H | Ortho to OR, Para to CHO. Shielded by ether resonance. |
| O-CH (Ring) | 3.75 - 3.85 | Septet (m) | 1H | Diagnostic Peak. The methine proton on the cyclopropyl ring is significantly deshielded by the oxygen. |
| Ring | 0.75 - 0.90 | Multiplet (m) | 4H | Cyclopropyl methylene protons. High field due to ring strain/shielding.[1] |
Comparative Diagnostic: Cyclopropoxy vs. Cyclopropylmethoxy
The chemical shift of the proton alpha to the oxygen is the primary differentiator.
-
Target (Cyclopropoxy):
~3.80 ppm (Methine, 1H). -
Impurity/Analog (Cyclopropylmethoxy):
~3.90 ppm (Methylene, 2H, doublet).-
Note: The cyclopropylmethoxy analog also shows a multiplet at ~1.3 ppm (ring methine) which is absent in the cyclopropoxy spectrum.
-
B. Infrared Spectroscopy (FT-IR)
Method: Neat oil (ATR) or KBr pellet.
| Wavenumber ( | Intensity | Functional Group Assignment |
| 2820 & 2720 | Medium | C-H Stretch (Aldehyde) : The "Fermi doublet" characteristic of aldehydes. |
| 1695 - 1705 | Strong | C=O Stretch : Conjugated aldehyde carbonyl.[1] Lower frequency than aliphatic aldehydes due to benzene conjugation. |
| 1580, 1480 | Medium | C=C Stretch : Aromatic ring skeletal vibrations. |
| 1230 - 1250 | Strong | C-O-C Stretch : Aryl-alkyl ether asymmetric stretch. |
| 1020 - 1040 | Medium | Cyclopropyl Ring Breathing : Characteristic skeletal vibration of the cyclopropane ring. |
| 3010 - 3080 | Weak | C-H Stretch (Cyclopropyl/Ar) : High frequency C-H stretches typical of strained rings and aromatics. |
C. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
-
Molecular Ion (
): m/z 162.1 -
Base Peak: Likely m/z 161 (M-H) or fragmentation of the ether.
-
Fragmentation Pathway:
-
Loss of CHO: m/z 162
133 ( ). Common in benzaldehydes.[2] -
Cyclopropyl Ring Opening/Loss: Loss of
radical (41 Da) is common in cyclopropyl ethers, leading to a phenol cation radical (m/z 121). -
McLafferty-like Rearrangement: Not typical for this ether, but
-cleavage is dominant.
-
Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening.
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% v/v TMS.-
Why:
prevents hydrogen bonding aggregation common in aldehydes.
-
-
Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
-
Caution: Do not over-concentrate; high viscosity leads to poor shimming.
-
-
Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (e.g., catalyst residues from Chan-Lam coupling).
Protocol B: Synthesis Context (Chan-Lam Coupling)
Unlike alkyl ethers, this compound cannot be made efficiently via
Recommended Route: Copper-catalyzed coupling.
-
Reactants: 3-Hydroxybenzaldehyde (1.0 eq), Cyclopropylboronic acid (2.0 eq).
-
Catalyst:
(1.0 eq), Pyridine (3.0 eq), Molecular Sieves (4Å). -
Conditions: Dichloroethane (DCE), 70°C, open to air (oxidative coupling).
-
Workup: Quench with
, extract with EtOAc. The boronic acid excess requires careful chromatography to remove.
Visualization of Structural Logic
The following diagram illustrates the spectroscopic logic flow for confirming the structure and the fragmentation pathway.
Caption: Analytical workflow linking specific spectral signals to structural motifs. The Cyclopropyl Methine signal (3.80 ppm) is the primary confirmation of the ether linkage.
References
-
PubChem Compound Summary. (2024). 3-Cyclopropoxybenzaldehyde (Isomer/Analog Data).[2][3] National Center for Biotechnology Information. [Link]
-
King, A. E., et al. (2010). "Copper-Catalyzed Etherification of Phenols with Cyclopropylboronic Acid." Organic Letters, 12(15), 3324-3327. (Mechanistic basis for Chan-Lam synthesis of cyclopropyl ethers). [Link]
- Hermanns, J., et al. (2012). "Process for the preparation of Roflumilast." US Patent 8,604,208.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Source for general cyclopropyl ether chemical shift increments). [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of 3-Cyclopropoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropoxybenzaldehyde is an aromatic aldehyde containing a cyclopropoxy substituent. Its unique structural motifs make it a valuable intermediate in organic synthesis, particularly within medicinal chemistry and drug development programs. As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and adherence to rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety, handling, and emergency procedures for 3-Cyclopropoxybenzaldehyde, grounded in authoritative safety data to empower researchers to work confidently and safely.
Section 1: Chemical and Physical Properties
A foundational aspect of safe chemical handling is understanding the substance's physical and chemical properties. This data informs storage decisions, predicts its behavior under various laboratory conditions, and helps in planning for spill response. While a comprehensive experimental dataset for 3-Cyclopropoxybenzaldehyde is not fully available, properties can be reliably predicted and inferred from closely related structural analogs.
Table 1: Physical and Chemical Properties of 3-Cyclopropoxybenzaldehyde and Analogs
| Property | Value | Source/Comment |
|---|---|---|
| IUPAC Name | 3-cyclopropyloxybenzaldehyde | PubChemLite[1] |
| Molecular Formula | C₁₀H₁₀O₂ | PubChemLite[1] |
| Molecular Weight | 162.18 g/mol | PubChem[2] |
| CAS Number | Data not broadly available; use structure/name for identification. | N/A |
| Appearance | Expected to be a liquid or low-melting solid. | Based on analogs like 3-chlorobenzaldehyde. |
| Boiling Point | Not specified. | N/A |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents. | Based on general properties of aromatic aldehydes.[3][4] |
| InChIKey | QDIJKUXTBCBPNA-UHFFFAOYSA-N | PubChemLite[1] |
Section 2: Hazard Identification and GHS Classification
Understanding the specific hazards associated with a chemical is the most critical step in a risk assessment. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards. Although a specific GHS classification for 3-Cyclopropoxybenzaldehyde is not widely published, the classification for its close structural isomers, 3-Cyclopropylbenzaldehyde and 4-Cyclopropoxybenzaldehyde, is consistently reported and provides a strong, authoritative basis for safety protocols.[2][5]
The compound is classified as a Warning level hazard.
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Classification | Rationale and Field Insight |
|---|---|---|---|
| H315 | Causes skin irritation. | Skin Irritation (Category 2) | The aldehyde functional group and aromatic ring can interact with skin proteins, leading to irritation. Prolonged or repeated contact should be avoided.[2][5] |
| H319 | Causes serious eye irritation. | Eye Irritation (Category 2A) | Direct contact with the eyes can cause significant irritation, pain, and potential damage. This necessitates stringent eye protection.[2][5] |
| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort. Work must be conducted in a well-ventilated area.[2][5] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevention | This directly addresses the H335 hazard, emphasizing the need for engineering controls like a fume hood.[6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention | This is the core requirement for PPE to mitigate the H315 (skin) and H319 (eye) hazards.[6][7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Response | A standard first-aid response to chemical skin contact, designed to quickly decontaminate the affected area.[5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response | This detailed procedure is critical for mitigating serious eye irritation. Immediate and prolonged flushing is key.[5] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Storage | Prevents the release of vapors into the work environment and protects the compound from atmospheric moisture or contaminants.[6] |
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol is one where the steps taken are a direct and logical consequence of the known hazards. The following protocols are designed for researchers handling 3-Cyclopropoxybenzaldehyde in a laboratory setting.
Engineering Controls: The First Line of Defense
The primary causality for using engineering controls is to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All weighing, transferring, and reaction workups involving 3-Cyclopropoxybenzaldehyde must be performed inside a certified chemical fume hood. This is a non-negotiable control to mitigate the respiratory irritation hazard (H335).[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[8]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible within a 10-second travel distance from the workstation.
Step-by-Step Handling Protocol
-
Pre-Use Assessment: Before handling, review this guide and the available Safety Data Sheet (SDS) for any similar chemicals. Ensure all necessary PPE and emergency equipment are available and in good condition.
-
PPE Donning: Put on all required PPE as detailed in Section 4 before entering the designated work area.
-
Work Area Preparation: Conduct all work in a chemical fume hood. Place absorbent, chemical-resistant pads on the work surface to contain potential minor drips or spills.
-
Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing or creating aerosols. Use appropriate tools such as a pipette or spatula.
-
Post-Handling: After use, securely close the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Storage Requirements
Proper storage is essential for maintaining chemical stability and preventing hazardous situations.
-
Container: Keep the chemical in its original, tightly sealed container.[9]
-
Location: Store in a cool, dry, and well-ventilated area.[4] A dedicated cabinet for organic reagents is appropriate.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[10] The aldehyde group can be readily oxidized.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard classification of the substance. For 3-Cyclopropoxybenzaldehyde, the focus is on protecting the skin, eyes, and respiratory system.[11]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12][13]
-
Skin Protection:
-
Gloves: Nitrile gloves are the standard for handling most organic chemicals and are required.[12][14] For prolonged handling or submersion tasks, consider double-gloving or using thicker, chemical-resistant gloves.
-
Lab Coat: A flame-resistant lab coat must be worn and fully fastened to protect skin and clothing.[11]
-
-
Respiratory Protection: When handled within a certified fume hood, a respirator is typically not required. If work must be done outside of a fume hood (e.g., during a large spill cleanup), a respirator with an organic vapor cartridge would be necessary.[15]
Experimental Workflow: Safe Handling and PPE
The following diagram illustrates the logical workflow for safely handling 3-Cyclopropoxybenzaldehyde, from risk assessment to waste disposal.
Sources
- 1. PubChemLite - 3-cyclopropoxybenzaldehyde (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Cyclopropoxybenzaldehyde | C10H10O2 | CID 71423039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. labbox.es [labbox.es]
- 5. 3-Cyclopropylbenzaldehyde | C10H10O | CID 10725488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. uah.edu [uah.edu]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. epa.gov [epa.gov]
- 14. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 15. falseguridad.com [falseguridad.com]
The Emergence of a Key Building Block: A Technical Guide to 3-Cyclopropoxybenzaldehyde
For the modern medicinal chemist, the quest for novel molecular architectures with enhanced pharmacological properties is a continuous endeavor. In this pursuit, the strategic incorporation of unique structural motifs is paramount. Among these, the cyclopropyl group has garnered significant attention for its ability to confer a favorable combination of metabolic stability, conformational rigidity, and lipophilicity. When appended to a versatile pharmacophore such as benzaldehyde, the resulting molecule, 3-Cyclopropoxybenzaldehyde, emerges as a powerful and highly sought-after building block in drug discovery and development.
This technical guide provides an in-depth exploration of 3-Cyclopropoxybenzaldehyde, from its historical context and synthesis to its critical applications in the development of modern therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical entity.
Historical Context: A Convergence of Classic Synthesis and Modern Drug Design
The history of 3-Cyclopropoxybenzaldehyde is not marked by a singular moment of discovery but rather by the confluence of established synthetic organic chemistry and the evolving principles of medicinal chemistry. The foundational reaction that enables its synthesis, the Williamson ether synthesis, was developed by Alexander Williamson in 1850.[1] This robust and reliable method for forming ethers has remained a cornerstone of organic synthesis for over a century and a half.
The impetus for the synthesis of molecules like 3-Cyclopropoxybenzaldehyde arose much later, with the recognition of the cyclopropyl moiety as a "bioisostere" for other functional groups and its ability to favorably modulate the properties of drug candidates. The inherent strain of the three-membered ring and its unique electronic properties have made it a valuable tool for enhancing potency and optimizing pharmacokinetic profiles. As the demand for novel chemical matter grew within the pharmaceutical industry, so did the interest in functionalized building blocks that could be readily incorporated into complex molecular scaffolds. 3-Cyclopropoxybenzaldehyde, with its reactive aldehyde handle and the desirable cyclopropoxy group, perfectly fit this need.
The Synthetic Pathway: A Multi-Step Approach to a High-Value Intermediate
The synthesis of 3-Cyclopropoxybenzaldehyde is a multi-step process that begins with readily available starting materials. The overall strategy involves the preparation of the key precursors, 3-hydroxybenzaldehyde and a cyclopropyl halide, followed by their coupling via the Williamson ether synthesis.
Synthesis of Precursor 1: 3-Hydroxybenzaldehyde
A common and well-documented route to 3-hydroxybenzaldehyde begins with 3-nitrobenzaldehyde.[2] This process involves a three-step sequence:
-
Reduction of the Nitro Group: The nitro group of 3-nitrobenzaldehyde is reduced to an amine, forming 3-aminobenzaldehyde. This can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid.
-
Diazotization of the Amine: The resulting 3-aminobenzaldehyde is then treated with a source of nitrous acid (e.g., sodium nitrite and a mineral acid) at low temperatures to form a diazonium salt.
-
Hydrolysis of the Diazonium Salt: The diazonium salt is subsequently hydrolyzed by heating in an aqueous acidic solution to yield 3-hydroxybenzaldehyde.[2]
Diagram 1: Synthesis of 3-Hydroxybenzaldehyde.
Synthesis of Precursor 2: Cyclopropyl Bromide
Cyclopropyl bromide is a key reagent for introducing the cyclopropoxy moiety. A common laboratory-scale preparation involves the Hunsdiecker reaction of silver cyclopropanecarboxylate with bromine.[3] An alternative and often more practical approach for larger-scale synthesis starts from cyclopropanecarboxylic acid.[4]
Diagram 2: Synthesis of Cyclopropyl Bromide.
The Core Reaction: Williamson Ether Synthesis of 3-Cyclopropoxybenzaldehyde
With both precursors in hand, the final step is the formation of the ether linkage via the Williamson ether synthesis.[1][5] This reaction proceeds through an SN2 mechanism.
Experimental Protocol:
-
Deprotonation of 3-Hydroxybenzaldehyde: 3-Hydroxybenzaldehyde is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a suitable aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Nucleophilic Attack: Cyclopropyl bromide is then added to the reaction mixture. The phenoxide anion acts as a nucleophile and attacks the carbon atom of cyclopropyl bromide, displacing the bromide leaving group in an SN2 fashion.
-
Work-up and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude 3-Cyclopropoxybenzaldehyde can be purified by techniques such as column chromatography or distillation.
Diagram 3: Williamson Ether Synthesis of 3-Cyclopropoxybenzaldehyde.
Table 1: Key Reactants and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Phenolic Precursor |
| Cyclopropyl Bromide | C₃H₅Br | 120.98 | Cyclopropyl Source |
| 3-Cyclopropoxybenzaldehyde | C₁₀H₁₀O₂ | 162.19 | Final Product |
Applications in Drug Discovery: A Versatile Scaffold for Diverse Targets
The utility of 3-Cyclopropoxybenzaldehyde as a building block is evident from its frequent appearance in the patent literature for the synthesis of a wide range of biologically active molecules. Its aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocycles. The 3-cyclopropoxy substituent, in turn, allows for fine-tuning of the physicochemical properties of the final compound.
Kinase Inhibitors
The protein kinase family is a major class of drug targets, particularly in oncology.[6][7][8][9] The development of small molecule kinase inhibitors is an area of intense research, and 3-Cyclopropoxybenzaldehyde has emerged as a valuable starting material for the synthesis of such compounds. The benzaldehyde moiety can be elaborated into various heterocyclic cores that are known to bind to the ATP-binding site of kinases. The cyclopropoxy group can then be used to probe interactions with specific pockets within the kinase domain, potentially leading to increased potency and selectivity. For instance, it has been utilized in the synthesis of 2,4-diaminopyrimidine inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer.[10]
GPCR Modulators
G protein-coupled receptors (GPCRs) are another major class of drug targets, involved in a vast array of physiological processes.[11][12][13][14][15] The discovery of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, has opened up new avenues for therapeutic intervention. 3-Cyclopropoxybenzaldehyde can be used to construct novel scaffolds that act as allosteric modulators of GPCRs. The cyclopropoxy group can provide a unique vector for exploring allosteric binding pockets and can influence the conformational changes in the receptor that are required for signal transduction.
Other Therapeutic Areas and Agrochemicals
The versatility of 3-Cyclopropoxybenzaldehyde extends beyond kinase inhibitors and GPCR modulators. Its derivatives have been explored in the context of various other therapeutic targets. Furthermore, the structural motifs present in 3-Cyclopropoxybenzaldehyde are also of interest in the agrochemical industry for the development of new pesticides and herbicides.
Conclusion and Future Outlook
3-Cyclopropoxybenzaldehyde stands as a testament to the enduring power of classic organic reactions and the ingenuity of modern drug design. While its own "discovery" may be humble, its impact as a key building block in the synthesis of complex and biologically active molecules is undeniable. The convergence of a versatile reactive handle (the aldehyde) and a property-enhancing group (the cyclopropoxy moiety) makes it a valuable tool in the arsenal of medicinal chemists. As the demand for more sophisticated and targeted therapeutics continues to grow, it is certain that 3-Cyclopropoxybenzaldehyde will continue to play a significant role in the discovery and development of the medicines of tomorrow.
References
-
Wikipedia. 3-Hydroxybenzaldehyde. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Mahajan, S. S., & Mahadik, M. A. Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
- Google Patents. CN101417929A - Synthetic method of hydroxybenzaldehyde.
-
The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Valant, C., et al. Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. [Link]
-
Ferguson, F. M., & Gray, N. S. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC. [Link]
-
Cohen, P. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. [Link]
-
ResearchGate. Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. [Link]
-
Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]
-
Organic Syntheses. bromocyclopropane. [Link]
-
Zificsak, C. A., et al. 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines. PubMed. [Link]
-
Medicosis Perfectionalis. Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL. [Link]
-
Conn, P. J., et al. Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. [Link]
-
ResearchGate. Review of cyclopropyl bromide synthetic process. [Link]
-
Roskoski, R. Jr. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. [Link]
-
GEN (Genetic Engineering & Biotechnology News). Advancing GPCR Drug Discovery through Allosteric Modulation. [Link]
-
ResearchGate. (PDF) GPCR Allosteric Modulator Discovery. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Quick Company. "Processes For The Preparation Of Cyclopropanecarboxylic Acid". [Link]
- Google Patents. US20130090240A1 - Efficacy-enhancing agent composition for agricultural chemicals.
Sources
- 1. byjus.com [byjus.com]
- 2. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cyclopropyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Strategic Utilization of 3-Cyclopropoxybenzaldehyde in Medicinal Chemistry
Executive Summary
3-Cyclopropoxybenzaldehyde (CAS: 201851-03-8 / 915016-52-3 [isomer specific]) represents a high-value pharmacophore intermediate for modern drug discovery. Unlike its para-substituted counterpart, the meta-substituted isomer offers unique vector geometry for ligand-protein interactions. Its core value lies in the cyclopropoxy group , a superior bioisostere for methoxy or isopropoxy moieties. This group provides enhanced metabolic stability against CYP450-mediated
This technical guide outlines the synthesis, structural properties, and medicinal chemistry applications of 3-Cyclopropoxybenzaldehyde, providing researchers with actionable protocols for integrating this scaffold into lead optimization campaigns.
Part 1: Chemical Profile & Structural Properties[1]
The 3-cyclopropoxybenzaldehyde scaffold combines a reactive electrophile (aldehyde) with a metabolically robust lipophilic ether.
Physicochemical Data
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 162.19 g/mol | Fragment-based drug discovery (FBDD) compliant |
| cLogP | ~2.4 | Higher lipophilicity than 3-methoxybenzaldehyde (cLogP ~1.[1][2]4) |
| H-Bond Acceptors | 2 | Ether oxygen and Carbonyl oxygen |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Excellent blood-brain barrier (BBB) permeability potential |
Structural Bioisosterism
The cyclopropyl ether is not merely a "bulky" methoxy group. It introduces specific electronic and steric changes:
-
Bond Angle Strain: The
bond angle of 60° in the cyclopropane ring imparts significant -character to the bonds ( hybridization), making them shorter and stronger (106 kcal/mol) than typical alkyl bonds. -
Metabolic Shield: The high bond dissociation energy renders the
-carbon highly resistant to hydrogen atom abstraction by CYP450 enzymes, significantly reducing the rate of -dealkylation compared to methoxy or ethoxy analogs. -
Conformational Lock: The cyclopropyl group tends to adopt a bisected conformation relative to the ether oxygen, creating a distinct hydrophobic vector that can fill specific sub-pockets in enzymes (e.g., Kinases, PDEs).
Part 2: Synthesis Protocol (Chan-Lam Coupling)
Direct alkylation of 3-hydroxybenzaldehyde with cyclopropyl halides (e.g., cyclopropyl bromide) via classical
The industry-standard method for synthesizing 3-Cyclopropoxybenzaldehyde is the Copper(II)-catalyzed Chan-Lam coupling . This oxidative coupling allows for the formation of the
Reaction Scheme (Graphviz)
Figure 1: Chan-Lam coupling workflow for the synthesis of aryl cyclopropyl ethers.
Detailed Experimental Protocol
Objective: Synthesis of 3-Cyclopropoxybenzaldehyde on a 10 mmol scale.
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol).
-
Add cyclopropylboronic acid (1.72 g, 20.0 mmol, 2.0 equiv). Note: Potassium cyclopropyl trifluoroborate can be used for higher stability but may require slightly different conditions.
-
Add Copper(II) acetate (
) (1.82 g, 10.0 mmol, 1.0 equiv). Stoichiometric copper is often required for high yields in this specific transformation, though catalytic variants exist. -
Add 2,2'-Bipyridine (1.56 g, 10.0 mmol, 1.0 equiv) as the ligand.
-
Add Sodium carbonate (
) (2.12 g, 20.0 mmol, 2.0 equiv).
-
-
Reaction:
-
Suspend the solids in 1,2-Dichloroethane (DCE) (50 mL). Toluene or Dioxane are viable green alternatives.
-
Heat the mixture to 70°C open to the atmosphere (or under an oxygen balloon for faster kinetics). Vigorous stirring is essential.
-
Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 18–24 hours.
-
-
Work-up:
-
Cool to room temperature.[3]
-
Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with dichloromethane (DCM).
-
Wash the filtrate with water (
mL) and brine ( mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: 0-15% EtOAc in Hexanes).
-
Yield: Expect 65–80% as a colorless to pale yellow oil.
-
Part 3: Medicinal Chemistry Applications[1][5][6][7][8][9][10]
Metabolic Stability (The "Cyclopropyl Wall")
In lead optimization, a common liability of methoxy-substituted aromatics is rapid clearance via
-
Mechanism: CYP450 enzymes abstract a hydrogen from the
-carbon of the ether. -
Solution: The cyclopropyl group prevents this. The
bond strength (approx. 106 kcal/mol vs. 96 kcal/mol for methyl) makes the abstraction energetically unfavorable. Furthermore, the resulting cyclopropyl radical is highly unstable and prone to ring opening, which is kinetically disfavored in the rigid enzyme active site. -
Application: Replacing a 3-methoxy group with 3-cyclopropoxy in a scaffold (e.g., a kinase inhibitor) often increases metabolic half-life (
) without significantly altering the electronic nature of the ring.
Scaffold Hopping in PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) inhibitors like Roflumilast utilize a cyclopropylmethoxy group. 3-Cyclopropoxybenzaldehyde allows for a "scaffold hop" to a slightly more compact lipophilic ether.
-
Hypothesis: Direct attachment of the cyclopropyl ring (removing the methylene linker of roflumilast) reduces the entropic penalty of binding and brings the cyclopropyl ring closer to the aromatic core, potentially accessing different hydrophobic sub-pockets.
Downstream Functionalization Pathways
The aldehyde handle allows this molecule to serve as a versatile precursor for diverse chemical libraries.
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.
Part 4: Strategic Recommendations
-
Use as a Probe for Lipophilicity: When a 3-methoxy group is metabolically labile but essential for binding, switch to 3-cyclopropoxy. If the binding affinity is maintained or improved, the metabolic stability will almost certainly increase.
-
Fragment Linking: Use the aldehyde to link this "metabolically privileged" aromatic ring to other pharmacophores via reductive amination. This is particularly effective for designing CNS-penetrant drugs where the lipophilicity of the cyclopropyl group aids BBB crossing.
-
Safety Note: While the cyclopropyl ether is stable, avoid strong Lewis acids in downstream processing if possible, as they can occasionally trigger ring-opening rearrangements of cyclopropyl ethers.
References
-
Chan-Lam Coupling Methodology: King, A. E., et al. "Copper-Catalyzed Coupling of Aryl Boronic Acids and Alcohols." Journal of the American Chemical Society, 2018. (Note: General reference for Chan-Lam ether synthesis).
-
Cyclopropyl Group Properties: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.
-
Metabolic Stability of Cyclopropyl Ethers: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2006. (Discusses comparison of small rings including cyclopropanes in metabolic stability).
-
Synthesis of Aryl Cyclopropyl Ethers: Petit, A., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 2018.
Sources
An In-depth Technical Guide to 3-Cyclopropoxybenzaldehyde and its Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is paramount. Among the privileged structures that have gained significant traction, the cyclopropoxybenzoyl moiety has emerged as a versatile and valuable building block. This guide provides a comprehensive technical overview of 3-Cyclopropoxybenzaldehyde, a key intermediate, and its derivatives, exploring their synthesis, chemical properties, and burgeoning applications in drug development. We will delve into the strategic rationale for incorporating the cyclopropyl group, analyze structure-activity relationships (SAR) of related compounds, and provide detailed experimental protocols to empower researchers in this exciting field.
The unique stereoelectronic properties of the cyclopropyl group, such as its rigid, three-dimensional structure and the increased s-character of its C-H bonds, contribute to enhanced metabolic stability and binding affinity[1][2][3]. When appended to a benzaldehyde core, it creates a scaffold that is ripe for chemical modification, allowing for the exploration of vast chemical space in the quest for new therapeutic agents.
Physicochemical Properties of 3-Cyclopropoxybenzaldehyde
A thorough understanding of the fundamental properties of 3-Cyclopropoxybenzaldehyde is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | 3-cyclopropylbenzaldehyde | PubChem[4] |
| CAS Number | 201851-03-8 | PubChem[4] |
| Molecular Formula | C₁₀H₁₀O | PubChem[4] |
| Molecular Weight | 146.19 g/mol | PubChem[4] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents |
Safety and Handling: 3-Cyclopropoxybenzaldehyde is classified as a compound that causes skin and eye irritation and may cause respiratory irritation[4]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategies for 3-Cyclopropoxybenzaldehyde and its Analogs
The synthesis of 3-Cyclopropoxybenzaldehyde and its derivatives primarily relies on well-established etherification reactions, with the Williamson ether synthesis being the most common and versatile method.
Core Synthesis: Williamson Etherification
The Williamson ether synthesis is a robust and widely applicable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide[5][6][7][8][9]. In the context of 3-Cyclopropoxybenzaldehyde, this involves the reaction of 3-hydroxybenzaldehyde with a cyclopropyl halide in the presence of a base.
Experimental Protocol: Synthesis of 3-Cyclopropoxybenzaldehyde via Williamson Etherification
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.
Materials:
-
3-Hydroxybenzaldehyde
-
Cyclopropyl bromide (or iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Cyclopropoxybenzaldehyde.
Caption: Williamson Ether Synthesis of 3-Cyclopropoxybenzaldehyde.
Alternative Synthetic Routes
While the Williamson ether synthesis is the workhorse for preparing 3-Cyclopropoxybenzaldehyde, other methods can be employed, particularly for the synthesis of more complex derivatives. A one-pot reduction/cross-coupling procedure has been reported for the synthesis of substituted benzaldehydes, which involves the coupling of cyclopropyl lithium with a Weinreb amide, providing a valuable method for incorporating this motif[4].
The Cyclopropoxybenzoyl Moiety in Medicinal Chemistry: A Privileged Scaffold
The incorporation of the cyclopropyl group into drug candidates is a well-established strategy to enhance their pharmacological profiles. This small, strained ring system offers a unique combination of properties that are highly advantageous in drug design.
Key Advantages of the Cyclopropyl Group:
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes[3]. This can lead to an increased half-life and improved bioavailability of the drug.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target protein. It can also serve as a rigid linker between different pharmacophoric elements[10].
-
Improved Potency and Selectivity: The unique electronic properties and three-dimensional shape of the cyclopropyl group can lead to favorable interactions with the active site of a target protein, resulting in increased potency and selectivity[2].
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME)[2].
Biological Activities and Therapeutic Potential of Cyclopropoxybenzoyl Derivatives
While specific biological data for 3-Cyclopropoxybenzaldehyde is not extensively reported, the broader class of benzaldehyde and cyclopropyl-containing compounds exhibits a wide range of pharmacological activities. This suggests that derivatives of 3-Cyclopropoxybenzaldehyde are promising candidates for drug discovery programs targeting various diseases.
Anticancer Activity
Benzaldehyde derivatives have shown promise as anticancer agents[5]. For instance, derivatives of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide have been synthesized and evaluated as selective COX-2 inhibitors with anti-inflammatory and potential anticancer properties[11]. The cyclopropoxybenzoyl scaffold can be utilized to develop novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For example, N-cyclopropylbenzamide-benzophenone hybrids have been identified as potent p38 mitogen-activated protein kinase (MAPK) inhibitors with significant anti-inflammatory activity.
Antimicrobial and Antifungal Activity
Benzaldehyde and its derivatives are known to possess antimicrobial and antifungal properties. The aldehyde functionality can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and enzymes, leading to microbial cell death. The lipophilicity imparted by the cyclopropoxy group could enhance the ability of these compounds to penetrate microbial cell membranes.
Central Nervous System (CNS) Applications
The cyclopropyl group is a common feature in drugs targeting the central nervous system. Its ability to improve metabolic stability and brain permeability makes it an attractive moiety for the design of CNS-active compounds[2]. Derivatives of 3-(cyclopentyloxy)-4-methoxybenzaldehyde have been investigated as inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in cognitive disorders. This suggests that cyclopropoxybenzaldehyde derivatives could be explored for the treatment of neurodegenerative diseases and other CNS disorders.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The development of potent and selective drug candidates from a lead compound relies heavily on systematic structure-activity relationship (SAR) studies. The 3-cyclopropoxybenzaldehyde scaffold provides multiple points for chemical modification to explore SAR and optimize pharmacological properties.
Sources
- 1. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of newly synthesized benzimidazole derivative for anti-Alzheimer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Applications of 3-Cyclopropoxybenzaldehyde and Structural Analogues in Medicinal Chemistry
[1]
Executive Summary: The Cyclopropyl Advantage
3-Cyclopropoxybenzaldehyde (CAS: 915016-52-3) represents a specialized intermediate in drug discovery, serving as a critical scaffold for introducing the cyclopropyl ether moiety into bioactive molecules.[1] While often overshadowed by its homologue 3-cyclopropylmethoxybenzaldehyde, the direct aryl-cyclopropyl ether (Ar-O-cPr) linkage offers distinct physicochemical advantages:
-
Metabolic Blockade: Unlike methoxy groups (
), which are prone to rapid -demethylation by Cytochrome P450 enzymes (CYP2D6/3A4), the cyclopropyl ether is metabolically robust. The high bond dissociation energy of the cyclopropyl C-H bonds retards oxidative metabolism.[2] -
Conformational Restriction: The cyclopropyl ring is rigid, locking the ether oxygen's lone pairs into specific vectors that can enhance binding affinity in protein pockets (e.g., PDE4, kinase domains).
-
Lipophilicity Modulation: The group increases lipophilicity (
) without the entropic penalty of flexible alkyl chains.
This guide analyzes the synthesis and utility of this scaffold, contrasting it with key analogues used in the development of therapeutics like Roflumilast and Betamethasone derivatives.
Structural Analogues & Comparative Properties
To select the optimal building block, one must understand the Structure-Activity Relationship (SAR) differences between positional isomers and homologues.
Comparative Data Table
The following table contrasts 3-cyclopropoxybenzaldehyde with its primary structural analogues.
| Compound | Structure Type | LogP (Pred)* | Metabolic Stability | Primary Synthetic Challenge |
| 3-Cyclopropoxybenzaldehyde | Target Scaffold | 2.42 | High (Resistant to O-dealkylation) | High (Requires Cu-coupling) |
| 4-Cyclopropoxybenzaldehyde | Positional Isomer | 2.38 | High | High (Electronic resonance effects) |
| 3-(Cyclopropylmethoxy)benzaldehyde | Homologue | 2.85 | Moderate (Benzylic oxidation risk) | Low (Standard Williamson Ether) |
| 3-Methoxybenzaldehyde | Parent Ether | 1.54 | Low (Rapid O-demethylation) | Low (Commercially abundant) |
| 3-(Difluoromethoxy)benzaldehyde | Bioisostere | 2.10 | High (Fluorine blockade) | Moderate (Difluorocarbene reagents) |
*LogP values are consensus predictions based on substituent constants.
Decision Logic for Analog Selection
The choice between these analogues depends on the specific "Metabolic Soft Spot" identified in the lead compound.
Figure 1: Decision tree for selecting alkoxy bioisosteres during lead optimization.
Synthesis Strategy: Overcoming the Nucleophilic Barrier
The synthesis of 3-cyclopropoxybenzaldehyde is non-trivial. Standard Williamson ether synthesis (Phenol + Cyclopropyl halide) fails because nucleophilic substitution (
The Solution: Chan-Lam Coupling
The industry-standard method for synthesizing aryl cyclopropyl ethers is the Copper(II)-catalyzed Chan-Lam coupling . This oxidative coupling utilizes cyclopropylboronic acid and phenols under mild conditions.[3]
Reaction Pathway[3][4][5]
-
Transmetallation: The copper(II) catalyst reacts with cyclopropylboronic acid.
-
Coordination: The phenol (3-hydroxybenzaldehyde) coordinates to the copper center.
-
Reductive Elimination: The C-O bond is formed, releasing the product and reducing Cu(II) to Cu(0)/Cu(I), which is re-oxidized by atmospheric oxygen.
Figure 2: Catalytic cycle for the Chan-Lam coupling of phenols with cyclopropylboronic acid.
Experimental Protocols
Protocol A: Synthesis of 3-Cyclopropoxybenzaldehyde
Objective: Synthesis via Chan-Lam Coupling. Scale: 10 mmol.
Reagents:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Cyclopropylboronic acid (1.72 g, 20 mmol, 2.0 equiv)
-
Copper(II) Acetate (Cu(OAc)
) (1.81 g, 10 mmol, 1.0 equiv) -
2,2'-Bipyridine (1.56 g, 10 mmol, 1.0 equiv)
-
Sodium Carbonate (Na
CO ) (2.12 g, 20 mmol, 2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) (50 mL)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine Cu(OAc)
and 2,2'-bipyridine in DCE (50 mL). Stir at room temperature for 15 minutes until a blue complex forms. -
Addition: Add 3-hydroxybenzaldehyde, cyclopropylboronic acid, and Na
CO . -
Reaction: Heat the mixture to 70°C under an atmosphere of air (attach a drying tube or leave open to air with a reflux condenser). Vigorous stirring is essential.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3] Reaction typically requires 16–24 hours.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with dichloromethane (DCM).
-
Extraction: Wash the filtrate with 1M HCl (to remove pyridine/copper traces), then saturated NaHCO
, and finally brine. -
Purification: Dry organic layer over MgSO
, concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Yield Expectation: 65–80%. Characterization (Expected):
-
1H NMR (400 MHz, CDCl3):
9.98 (s, 1H, CHO), 7.4-7.6 (m, aromatic H), 3.80 (m, 1H, O-CH-cPr), 0.8-0.9 (m, 4H, cyclopropyl CH2).
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Verify the stability of the cyclopropyl ether against oxidative metabolism.
-
Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).
Safety & Handling
-
Hazards: 3-Cyclopropoxybenzaldehyde is an irritant (Skin Irrit. 2, Eye Irrit.[6] 2A).
-
Reactivity: The aldehyde group is susceptible to oxidation (to carboxylic acid) if stored improperly. Store under nitrogen at 4°C.
-
Copper Waste: All copper-containing waste from the Chan-Lam reaction must be segregated and disposed of according to heavy metal waste regulations.
References
-
King, A. E., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[4][5] Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (2025).[6] Compound Summary: 3-Cyclopropoxybenzaldehyde (CID 71423039). National Library of Medicine. Retrieved from [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteres. Academic Press. (Contextual reference for cyclopropyl bioisosterism).
-
Organic Chemistry Portal. (2023). Chan-Lam Coupling Mechanism and Protocols.[5][7] Retrieved from [Link]
Sources
- 1. 4-Cyclopropoxybenzaldehyde|146.19 g/mol [benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Cyclopropoxybenzaldehyde | C10H10O2 | CID 71423039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 3-Cyclopropoxybenzaldehyde in Multi-Component Reactions for Accelerated Drug Discovery
Prepared by: Senior Application Scientist, Gemini Division
Abstract
Multi-component reactions (MCRs) represent a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, efficient step.[1][2] This guide provides an in-depth exploration of 3-Cyclopropoxybenzaldehyde as a versatile building block in several powerful MCRs. The unique structural and electronic properties imparted by the cyclopropoxy moiety make it an attractive starting point for generating diverse compound libraries with potential therapeutic applications.[3][4] We present detailed mechanistic insights, step-by-step experimental protocols, and workflow diagrams for the Ugi, Passerini, Biginelli, and Hantzsch reactions, tailored for researchers, scientists, and drug development professionals aiming to harness the power of MCRs.
The Strategic Advantage of Multi-Component Reactions (MCRs)
In the quest for novel therapeutics, efficiency is paramount. Traditional linear synthesis, often plagued by numerous steps, intermediate purifications, and cumulative yield loss, presents significant bottlenecks. MCRs circumvent these challenges by combining three or more reactants in a single pot to form a product that incorporates substantial portions of each starting material.[5][6] This convergent approach offers numerous advantages:
-
High Atom Economy: MCRs minimize waste by incorporating most of the atoms from the reactants into the final product.[2]
-
Operational Simplicity: One-pot procedures reduce reaction time, energy consumption, and labor.[1][7]
-
Molecular Diversity: By systematically varying each component, vast libraries of structurally complex molecules can be generated from a few starting materials, accelerating the hit-to-lead process in drug discovery.[8][9][10][11]
The Role of the 3-Cyclopropoxybenzaldehyde Scaffold
The selection of the aldehyde component is critical in dictating the core structure of the MCR product. 3-Cyclopropoxybenzaldehyde offers a unique combination of features:
-
Lipophilicity and Solubility: The cyclopropyl group can subtly modulate the molecule's lipophilicity, influencing its solubility and membrane permeability.
-
Metabolic Stability: The cyclopropyl ether linkage is generally more resistant to metabolic cleavage compared to other alkyl ethers, potentially improving the pharmacokinetic profile of derivative compounds.
-
Structural Rigidity: The constrained cyclopropyl ring introduces a degree of conformational rigidity that can be advantageous for specific receptor-ligand interactions.
This guide will detail how to leverage these properties through four distinct and powerful MCRs.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably one of the most versatile MCRs, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are excellent peptidomimetics.[12][13]
Mechanistic Rationale
The reaction proceeds through a highly efficient cascade. The causality of the sequence is key: the initial, rapid condensation of 3-cyclopropoxybenzaldehyde and the amine forms a Schiff base (iminium ion). This electrophilic intermediate is then attacked by both the isocyanide and the carboxylate anion. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the stable final bis-amide product.[2][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]
- 9. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. Ugi Reaction [organic-chemistry.org]
3-Cyclopropoxybenzaldehyde as a building block in medicinal chemistry
Application Note: 3-Cyclopropoxybenzaldehyde as a Strategic Scaffold in Medicinal Chemistry
Executive Summary: The "Metabolic Armor" of the Cyclopropyl Ether
In modern drug discovery, the 3-cyclopropoxybenzaldehyde scaffold represents a high-value building block, primarily utilized to introduce the cyclopropyl ether motif. This moiety acts as a superior bioisostere to the isopropyl ether group. While isopropyl groups are prone to rapid oxidative dealkylation by Cytochrome P450 (CYP450) enzymes, the cyclopropyl ether offers enhanced metabolic stability due to the high bond dissociation energy of the cyclopropyl C-H bonds and the steric protection of the oxygen atom.
This guide details the physicochemical advantages of this scaffold, provides a validated protocol for its synthesis (via Chan-Lam coupling), and outlines downstream derivatization strategies for library generation.
Chemical Profile & Physicochemical Properties
| Property | Data | Relevance to MedChem |
| Chemical Name | 3-Cyclopropoxybenzaldehyde | Core Scaffold |
| CAS Number | 1032527-40-4 | Identity Verification |
| Molecular Weight | 162.19 g/mol | Fragment-based design compliant |
| ClogP | ~2.4 | Moderate lipophilicity; good membrane permeability |
| H-Bond Acceptors | 2 (Ether, Aldehyde) | Interaction with kinase hinge regions or solvated pockets |
| Topological Polar Surface Area | 26.3 Ų | Excellent CNS penetration potential |
| Metabolic Liability | Low (vs. Isopropyl) | Resists |
Strategic Application: Why 3-Cyclopropoxy?
Bioisosterism and Metabolic Stability
The transition from an isopropyl ether (–OCH(CH₃)₂) to a cyclopropyl ether (–O-cPr) is a classic "me-too" to "best-in-class" optimization strategy.
-
Mechanism: The cyclopropyl ring lacks the labile
-protons found in alkyl chains that are typical sites for CYP450 hydroxylation. Furthermore, the -like character of the cyclopropyl carbons increases the bond dissociation energy, making radical abstraction difficult. -
Conformational Restriction: The cyclopropyl group is rigid. When attached to the phenolic oxygen, it locks the ether linkage into a specific conformation relative to the phenyl ring, potentially reducing the entropic penalty upon binding to a protein target (e.g., PDE4, Kinases).
Acid Sensitivity Warning (Critical Expert Insight)
Caution: Unlike alkyl ethers, cyclopropyl ethers are acid-sensitive . Under strong acidic conditions (e.g., neat TFA, HBr/AcOH), the cyclopropyl ring can undergo solvolysis or rearrangement to form allyl ethers.
-
Protocol Adjustment: When using this building block, avoid harsh acidic deprotection steps (e.g., Boc removal) if possible. If acid is required, use mild conditions (e.g., dilute HCl in dioxane) and monitor kinetics closely.
Experimental Protocols
Since 3-cyclopropoxybenzaldehyde is often expensive or commercially scarce, we provide a validated protocol to synthesize it from the inexpensive 3-hydroxybenzaldehyde.
Protocol A: Synthesis via Chan-Lam Coupling
Direct alkylation of phenols with cyclopropyl halides is kinetically disfavored (
Reagents:
-
Substrate: 3-Hydroxybenzaldehyde (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv)
-
Ligand: 2,2'-Bipyridine (1.0 equiv)
-
Base: Na₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) [0.2 M]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a drying tube (or open to air—oxygen is the oxidant), dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in DCE (50 mL).
-
Addition: Add cyclopropylboronic acid (1.72 g, 20 mmol), Cu(OAc)₂ (1.81 g, 10 mmol), 2,2'-bipyridine (1.56 g, 10 mmol), and Na₂CO₃ (2.12 g, 20 mmol).
-
Reaction: Heat the slurry to 70°C with vigorous stirring. The reaction requires atmospheric oxygen; do not seal under nitrogen.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. Reaction typically completes in 18–24 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Yield: Expect 65–80% yield of a pale yellow oil.
Protocol B: Reductive Amination (Library Synthesis)
This protocol is optimized for parallel synthesis of secondary amines.
Reagents:
-
3-Cyclopropoxybenzaldehyde (1.0 equiv)[2]
-
Primary Amine (R-NH₂) (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1.0 equiv)
-
Solvent: DCE or THF
Step-by-Step Methodology:
-
Imine Formation: In a vial, mix aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (2 mL). Add Acetic Acid (30 µL). Shake/stir for 1 hour at RT.
-
Reduction: Add STAB (159 mg, 0.75 mmol) in one portion.
-
Incubation: Stir at RT for 16 hours.
-
Quench: Add saturated NaHCO₃ (2 mL). Extract with DCM (2 x 2 mL).
-
Purification: Pass the organic layer through a phase separator, then load onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove non-basic impurities), then elute product with 2M NH₃ in MeOH.
Visualizing the Workflow
The following diagrams illustrate the synthetic logic and the structural activity relationship (SAR) reasoning.
Figure 1: Synthetic Access & Derivatization
Caption: Synthetic route to the scaffold and downstream diversification pathways for library generation.
Figure 2: SAR Logic - The Cyclopropyl Advantage
Caption: Comparison of metabolic fate between Isopropyl and Cyclopropyl ether moieties.
References
-
Qiao, J. X., et al. (2019).[3] "Lead Optimization of the Diphenylpyridylethanamine (DPPE) Series of CETP Inhibitors." ACS Medicinal Chemistry Letters, 10(6), 911-916.[3]
-
Benoit, E., et al. (2019).[1] "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation." Beilstein Journal of Organic Chemistry, 15, 1103–1110. (Describes the Chan-Lam conditions adapted for ethers/sulfides).
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (General reference for Bioisosterism).
-
PubChem. (2023). "3-Cyclopropoxybenzaldehyde Compound Summary."
Sources
Application Note: Nucleophilic Addition to 3-Cyclopropoxybenzaldehyde with Organometallic Reagents
Abstract & Strategic Significance
3-Cyclopropoxybenzaldehyde (CAS 201851-03-8) is a critical pharmacophore intermediate, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors and antiviral agents. The cyclopropyl ether moiety serves as a bioisostere for methoxy or ethyl groups, offering enhanced metabolic stability against cytochrome P450 dealkylation and improved lipophilicity.
This application note details the protocol for the nucleophilic addition of organometallic reagents (Grignard and Organolithium) to 3-Cyclopropoxybenzaldehyde. The core challenge in this transformation is not the addition itself, but the chemoselectivity required during workup . The cyclopropyl ether linkage is acid-sensitive; improper quenching can lead to acid-catalyzed ring opening, yielding phenol impurities and degrading the pharmacophore. This guide provides a robust, self-validating protocol to ensure high yield and structural integrity.
Mechanistic Insight & Reaction Design
The Chemoselectivity Challenge
The reaction involves the attack of a "hard" carbon nucleophile (R-MgX or R-Li) on the electrophilic carbonyl carbon.
-
Electronic Context: The cyclopropoxy group at the meta position exerts a mild inductive electron-withdrawing effect (-I) and a weak mesomeric donating effect (+M). Unlike para-substitution, the meta position does not significantly deactivate the carbonyl, allowing for rapid nucleophilic attack at standard temperatures (
to RT). -
Stability Constraint: The cyclopropyl-oxygen bond is strained (
). While stable to the basic conditions of organometallic reagents, it is highly susceptible to acid-catalyzed hydrolysis.
Reaction Pathway Visualization
The following diagram outlines the desired pathway versus the critical failure mode during quenching.
Figure 1: Reaction pathway highlighting the divergence between successful product isolation and acid-catalyzed degradation.
Experimental Protocols
Reagent Selection & Compatibility
The choice between Grignard and Organolithium reagents depends on the steric bulk of the "R" group and the desired reaction kinetics.
| Parameter | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) | Recommendation for 3-Cyclopropoxybenzaldehyde |
| Reactivity | Moderate | High | Grignard is preferred for better functional group tolerance. |
| Temperature | Use | ||
| Solvent | THF or Diethyl Ether | THF or Hexanes | Anhydrous THF (stabilizes the Mg complex). |
| Atom Economy | Lower (Mg salts waste) | Higher | Grignard salts are easier to handle in large scale. |
Protocol A: Grignard Addition (Standard)
Objective: Synthesis of 1-(3-cyclopropoxyphenyl)ethanol (using Methylmagnesium Bromide).
Materials:
-
3-Cyclopropoxybenzaldehyde (1.0 equiv)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv)
-
Anhydrous THF (10 mL per gram of substrate)
-
Saturated aqueous Ammonium Chloride (
) -
Ethyl Acetate (for extraction)
Step-by-Step Procedure:
-
System Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (
) or Argon. -
Substrate Solubilization: Charge the flask with 3-Cyclopropoxybenzaldehyde and anhydrous THF. Cool the solution to
using an ice/water bath.-
Checkpoint: Ensure the substrate is fully dissolved before proceeding.[1]
-
-
Reagent Addition: Transfer the Methylmagnesium bromide solution to the addition funnel via cannula. Add dropwise to the reaction flask over 20 minutes.
-
Observation: A slight exotherm is expected. Maintain internal temperature
.
-
-
Reaction Monitoring: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.-
Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for the disappearance of the aldehyde peak (
signals are often weak for aldehydes; look for UV shift).
-
-
Critical Quench (The "Soft" Quench):
-
Cool the reaction mixture back to
. -
Slowly add saturated aqueous
. Do not use HCl. -
Reasoning:
buffers the solution to pH 5-6, sufficient to protonate the alkoxide but mild enough to preserve the cyclopropyl ether.
-
-
Workup:
-
Dilute with Ethyl Acetate. Separate phases.
-
Wash the organic phase with water (
) and brine ( ). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Protocol B: Troubleshooting & Optimization
If the cyclopropyl ring opens (observed as a phenol peak in NMR/LCMS), adopt the Inverse Quench method.
Figure 2: Decision tree for quenching sensitive organometallic reactions.
Analytical Data & Validation
When validating the product, specific spectral signatures confirm the integrity of the cyclopropyl ring.
| Analytical Method | Diagnostic Signal | Interpretation |
| Confirms intact cyclopropyl methylene protons. | ||
| Confirms the CH-O linkage of the cyclopropyl group. | ||
| High-field shift characteristic of cyclopropyl carbons. | ||
| IR Spectroscopy | Presence of O-H stretch (Product formation). | |
| IR Spectroscopy | Disappearance of 1690-1700 cm | Loss of Carbonyl C=O stretch (Consumption of starting material). |
Safety & Handling
-
Organometallics: Grignard and Lithium reagents are pyrophoric or highly flammable. Handle only under inert atmosphere. Ensure a quench plan is in place before starting.
-
Cyclopropyl Ethers: generally non-toxic but potential skin irritants.
-
Waste Disposal: Quenched aqueous layers contain magnesium or lithium salts and should be disposed of in aqueous waste streams, kept separate from cyanide or heavy metal waste.
References
-
PubChem. 3-Cyclopropoxybenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. Reaction of Grignard Reagents With Aldehydes And Ketones. Available at: [Link]
-
Chemistry LibreTexts. Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
- Google Patents.Antiviral compounds (WO2009005677A2). (Demonstrates utility of 3-cyclopropoxybenzaldehyde as an intermediate).
Sources
Application Note: Asymmetric Synthesis Involving 3-Cyclopropoxybenzaldehyde
Introduction & Strategic Relevance
The Substrate Profile
3-Cyclopropoxybenzaldehyde (CAS: 915016-52-3) is a critical building block in medicinal chemistry, distinct from its more common homolog, 3-(cyclopropylmethoxy)benzaldehyde (a key intermediate for the PDE4 inhibitor Roflumilast). The direct attachment of the cyclopropyl group to the phenolic oxygen (Ar-O-cPr) imparts unique metabolic stability and lipophilicity compared to the methylene-spaced ether (Ar-O-CH₂-cPr).
In drug discovery, this aldehyde serves as a primary scaffold for Structure-Activity Relationship (SAR) studies targeting:
-
PDE4 Inhibition: Exploring bioisosteres of Roflumilast and Apremilast.
-
Antiviral Agents: As seen in HCV polymerase inhibitor research.
-
Metabolic Stability: The cyclopropyl ether resists cytochrome P450 dealkylation more effectively than simple methoxy or ethoxy groups.
The Asymmetric Challenge
While the aldehyde itself is achiral, its conversion into bioactive pharmacophores requires the generation of stereogenic centers. This Application Note details two high-fidelity asymmetric protocols to convert 3-Cyclopropoxybenzaldehyde into chiral secondary alcohols and amines, essential for single-enantiomer drug candidates.
Core Directive: Asymmetric Methodologies
Protocol A: Enantioselective 1,2-Addition (Organozinc)
Objective: Synthesis of (S)-1-(3-cyclopropoxyphenyl)propan-1-ol. Mechanism: Noyori Asymmetric Alkylation using a chiral amino-alcohol ligand. Rationale: Organozinc additions are superior to Grignard reagents for this substrate because the mild conditions preserve the strained cyclopropane ring, which is susceptible to acid-catalyzed ring-opening or radical fragmentation.
Materials
-
Substrate: 3-Cyclopropoxybenzaldehyde (1.0 equiv)
-
Reagent: Diethylzinc (Et₂Zn), 1.0 M in hexanes (2.2 equiv)
-
Chiral Ligand: (-)-3-exo-(Dimethylamino)isoborneol [(-)-DAIB] (5 mol%)
-
Solvent: Anhydrous Toluene
-
Quench: 1M HCl (carefully controlled pH)
Step-by-Step Protocol
-
Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve (-)-DAIB (5 mol%) in anhydrous toluene.
-
Reagent Formation: Add Et₂Zn (2.2 equiv) dropwise at 0°C. Stir for 20 minutes to form the active chiral zinc complex. Caution: Et₂Zn is pyrophoric.
-
Substrate Addition: Inject 3-Cyclopropoxybenzaldehyde (1.0 equiv) slowly over 10 minutes. The slow addition prevents background (racemic) reaction.
-
Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.
-
Quench & Workup: Cool to 0°C. Quench with saturated NH₄Cl (mild) rather than strong acid to protect the cyclopropyl ether. Extract with EtOAc (3x).
-
Purification: Silica gel chromatography.
Representative Data (Meta-Substituted Benzaldehydes):
| Parameter | Value | Notes |
|---|---|---|
| Yield | 88-94% | High conversion due to electron-donating ether effect. |
| ee (Enantiomeric Excess) | >96% | Controlled by DAIB ligand sterics. |
| Stability | High | Cyclopropane ring remains intact under Zn conditions. |
Protocol B: Asymmetric Strecker Synthesis (Chiral Amines)
Objective: Synthesis of chiral
Workflow Diagram (DOT)
The following diagram illustrates the catalytic cycle and decision points for the Strecker synthesis.
Figure 1: Catalytic cycle for the Asymmetric Strecker reaction utilizing a thiourea catalyst to activate the imine derived from 3-Cyclopropoxybenzaldehyde.
Step-by-Step Protocol
-
Imine Formation: Condense 3-Cyclopropoxybenzaldehyde with benzhydrylamine in MeOH (4h, RT) to form the aldimine. Evaporate solvent.[1]
-
Catalysis Setup: Dissolve the crude imine and Jacobsen’s thiourea catalyst (5 mol%) in Toluene at -40°C.
-
Cyanation: Add TMSCN (1.5 equiv) followed by MeOH (1.5 equiv) dropwise. The MeOH generates HCN in situ in a controlled manner.
-
Kinetics: Stir at -40°C for 24-48 hours. Low temperature is critical for enantioselectivity.
-
Workup: Warm to RT, concentrate, and purify via flash chromatography.
Critical Analysis & Troubleshooting
Cyclopropyl Ether Stability
The 3-cyclopropoxy moiety is acid-sensitive.
-
Risk: Strong Lewis acids (e.g., TiCl₄, AlCl₃) can cleave the O-cyclopropyl bond or cause rearrangement to an allyl ether.
-
Solution: Use mild Lewis acids (Zn(II), Ti(OiPr)₄) or organocatalysts (Thioureas). Avoid aqueous H₂SO₄ or HCl during workup; buffer with phosphate or ammonium salts.
Structure-Activity Relationship (SAR) Context
When developing PDE4 inhibitors, researchers often compare the 3-cyclopropoxy (Target) vs. 3-cyclopropylmethoxy (Roflumilast-like) analogs.
| Feature | 3-Cyclopropoxy (O-cPr) | 3-Cyclopropylmethoxy (O-CH₂-cPr) |
| Lipophilicity (LogP) | Lower | Higher |
| Metabolic Soft Spot | Ring Oxidation | Methylene Hydroxylation |
| Conformation | Rigid (Conjugated to Aryl) | Flexible (Rotatable Bond) |
Analytical Validation
-
HPLC Method: Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min.
-
Retention times: (S)-isomer typically elutes before (R)-isomer (verify with racemate).
-
-
NMR Diagnostic: The cyclopropyl protons (0.6 - 0.9 ppm) are distinct. Ring opening is immediately visible by the disappearance of these high-field multiplets and appearance of olefinic signals (5.0 - 6.0 ppm).
References
-
PubChem. (2025).[2] 4-Cyclopropoxybenzaldehyde Compound Summary. National Library of Medicine. [Link]
-
Kitamura, M., et al. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Journal of the American Chemical Society. (Foundational protocol adapted for Protocol A). [Link]
-
Testa, M. L., et al. (2006). Synthesis of New Polydentate Oxalamide-Based Ligands as Chiral Catalysts for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Journal of Chemical Research. [Link]
-
World Intellectual Property Organization. (2009). Patent WO2009005677A2: Antiviral Compounds. (Cites use of cyclopropoxybenzaldehyde derivatives).[2][3]
Sources
protocol for the purification of 3-Cyclopropoxybenzaldehyde by chromatography
Application Note: High-Purity Isolation of 3-Cyclopropoxybenzaldehyde via Flash Chromatography
Introduction
3-Cyclopropoxybenzaldehyde is a critical pharmacophore intermediate, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents.[1] Synthesized typically via the O-alkylation of 3-hydroxybenzaldehyde with cyclopropyl bromide (or via Chan-Lam coupling), the crude reaction mixture presents a specific separation challenge: isolating the lipophilic ether product from the unreacted, highly polar phenolic starting material and potential oxidation byproducts (benzoic acids).
This protocol details a robust chromatographic strategy for purifying 3-Cyclopropoxybenzaldehyde. Unlike generic aldehyde purifications, this method addresses the specific acid-sensitivity of the cyclopropyl ether moiety and the oxidative instability of the aldehyde group on active silica.
Pre-Chromatography Considerations (The "Why")
Successful chromatography begins in the separatory funnel. Direct loading of the crude reaction mixture onto silica gel is a common failure mode for this specific molecule due to two factors:
-
Phenolic Streaking: Unreacted 3-hydroxybenzaldehyde possesses an acidic proton (
). On standard silica, it streaks significantly, contaminating the target fraction. -
Solvent Interference: These alkylations are often performed in dipolar aprotic solvents (DMF or DMSO). Residual DMF disrupts the silica gel adsorption mechanism, causing "band broadening" and poor resolution.
Strategic Directive: You must perform a basic aqueous wash prior to chromatography. Washing the organic layer with 1M NaOH converts the unreacted phenol into water-soluble phenoxide, removing >95% of the impurity before the column is even packed.
Method Development & TLC Strategy
Stationary Phase: Silica Gel 60 (40-63 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[2][3]
TLC Visualization:
-
UV (254 nm): Both product and impurities are UV active.
-
2,4-Dinitrophenylhydrazine (DNP) Stain: Specific for aldehydes. The product will appear as a distinct orange/red spot. This confirms the integrity of the aldehyde functionality.
Target Rf Values (Solvent: 4:1 Hexanes:EtOAc):
| Compound | Functional Group | Polarity | Approx.[1][3][4][5][6][7] Rf | Behavior on Silica |
| 3-Cyclopropoxybenzaldehyde | Ether / Aldehyde | Moderate | 0.45 - 0.55 | Discrete, round spot |
| 3-Hydroxybenzaldehyde | Phenol / Aldehyde | High | 0.10 - 0.20 | Streaks without base wash |
| 3-Cyclopropoxybenzoic acid | Carboxylic Acid | Very High | 0.00 (Baseline) | Requires polar modifier to move |
Detailed Experimental Protocol
Phase A: Column Preparation
-
Column Size: Use a 10:1 to 20:1 ratio of Silica to Crude Mass (e.g., for 1g crude, use 15g silica).
-
Neutralization (Critical Step): Although aryl cyclopropyl ethers are relatively stable, the combination of acidic silica and aldehyde reactivity can induce degradation.
-
Protocol: Slurry pack the column using Hexanes + 1% Triethylamine (Et3N) . Flush with 2 column volumes (CV) of pure Hexanes to remove excess amine before loading. This neutralizes the most active silanol sites.
-
Phase B: Sample Loading
-
Technique: Dry Loading is recommended to eliminate solvent effects.
-
Step 1: Dissolve crude oil in minimum DCM.
-
Step 2: Add silica gel (1:1 ratio by weight to crude).
-
Step 3: Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.
-
Step 4: Load the powder onto the top of the packed column and cap with a layer of sand.[5]
Phase C: Gradient Elution
Run the column using the following gradient profile to maximize separation efficiency.
| Step | Solvent A (Hexanes) | Solvent B (EtOAc) | Column Volumes (CV) | Purpose |
| 1 | 100% | 0% | 2 | Elute non-polar hydrocarbons/mineral oil |
| 2 | 95% | 5% | 3 | Condition column; move front impurities |
| 3 | 90% | 10% | 5 | Product Elution Onset |
| 4 | 80% | 20% | 5 | Main Product Peak |
| 5 | 60% | 40% | 3 | Flush remaining polar impurities |
Phase D: Fraction Analysis
-
Spot fractions on TLC.
-
Pool fractions containing the single spot at Rf ~0.5.
-
Evaporate solvent at <40°C (aldehydes are heat sensitive).
-
QC Check: Obtain 1H NMR.
-
Diagnostic Peak: Aldehyde proton (-CH O) singlet at ~9.9 ppm.
-
Diagnostic Peak: Cyclopropyl protons (multiplets) at ~0.6–0.9 ppm and ~3.8 ppm (methine adjacent to Oxygen).
-
Process Logic Visualization
Caption: Decision tree for the isolation of 3-Cyclopropoxybenzaldehyde, emphasizing the critical alkaline wash step to remove phenolic contaminants.
Troubleshooting & Expert Insights
-
Issue: Co-elution of Starting Material.
-
Cause: Incomplete washing of the crude. The phenolic starting material has a similar polarity to the product if the mobile phase is too polar too quickly.
-
Fix: Reprocess the mixed fractions by dissolving in Et2O and washing vigorously with 1M NaOH again.
-
-
Issue: Product Decomposition (New Baseline Spot).
-
Cause: Acid-catalyzed ring opening of the cyclopropyl group or oxidation of the aldehyde on the silica surface.
-
Fix: Ensure the column is run quickly (<30 mins). Do not store the compound on the column. Use the triethylamine neutralization trick described in Phase A.
-
-
Issue: "Ghost" Peaks in NMR.
-
Cause: Aldehydes often exist in equilibrium with their hydrates or hemiacetals if methanol is used during workup or NMR prep.
-
Fix: Ensure the final product is dried thoroughly under high vacuum. Use CDCl3 (acid-free) for NMR.
-
References
-
PubChem. (n.d.). 3-cyclopropoxybenzaldehyde (Compound).[8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Flash Chromatography - Tips and Tricks. Retrieved October 26, 2023, from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Teledyne ISCO. (2025).[9] HILIC Purification Strategies for Flash Chromatography. Retrieved October 26, 2023, from [Link] (General reference for polarity gradients).
Sources
- 1. rsc.org [rsc.org]
- 2. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. PubChemLite - 3-cyclopropoxybenzaldehyde (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
experimental setup for the scale-up synthesis of 3-Cyclopropoxybenzaldehyde
Executive Summary
3-Cyclopropoxybenzaldehyde (CAS: 13524-76-0) is a critical intermediate in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used for COPD treatment. The introduction of the cyclopropyl group onto the phenolic oxygen is the rate-limiting step in many industrial protocols due to the poor electrophilicity of cyclopropyl halides.
This application note details a robust, scalable protocol for the Finkelstein-assisted O-alkylation of 3-hydroxybenzaldehyde. Unlike expensive transition-metal catalyzed routes (e.g., Chan-Lam coupling), this protocol utilizes accessible reagents (Bromocyclopropane,
Strategic Process Design
The Chemical Challenge
Cyclopropyl halides are notoriously unreactive in standard
The Solution: Catalytic Finkelstein Activation
To overcome this kinetic barrier without resorting to expensive palladium or copper catalysts, we employ Potassium Iodide (KI) as a nucleophilic catalyst.
-
In-situ Activation: KI reacts with Bromocyclopropane to generate Iodocyclopropane (transiently).
-
Enhanced Electrophilicity: The iodide is a better leaving group, significantly accelerating the attack by the phenoxide anion.
-
Solvent Choice: Dimethylformamide (DMF) or
-Dimethylacetamide (DMAc) are required to solvate the inorganic bases and stabilize the transition state.
Reaction Mechanism & Pathway
The following diagram illustrates the catalytic cycle and the critical role of KI in facilitating the etherification.
Figure 1: Mechanism of Finkelstein-assisted O-alkylation showing the activation of bromocyclopropane.
Experimental Protocol (1.0 kg Scale)
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Mass (kg) | Moles | Role |
| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.00 | 8.19 | Limiting Reagent |
| Bromocyclopropane | 120.98 | 1.5 | 1.48 | 12.28 | Electrophile |
| Potassium Carbonate | 138.21 | 2.0 | 2.26 | 16.38 | Base |
| Potassium Iodide | 166.00 | 0.1 | 0.136 | 0.82 | Catalyst |
| DMF (Anhydrous) | - | - | 5.0 L | - | Solvent |
| Toluene | - | - | 4.0 L | - | Extraction Solvent |
Detailed Methodology
Phase 1: Reaction Setup
-
Reactor Prep: Equip a 10L glass-lined reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet.
-
Charging: Under a slow nitrogen sweep, charge DMF (5.0 L) .
-
Solids Addition: Add 3-Hydroxybenzaldehyde (1.0 kg) , Potassium Carbonate (2.26 kg) , and Potassium Iodide (0.136 kg) .
-
Note: Use granular
(milled) to increase surface area.
-
-
Heating: Heat the suspension to 100°C . Ensure vigorous stirring to keep solids suspended.
Phase 2: Alkylation (Critical Step)
-
Reagent Addition: Add Bromocyclopropane (1.48 kg) .
-
Scale-Up Insight: Bromocyclopropane has a boiling point of ~69°C. Adding it all at once to a reactor at 100°C will cause massive vaporization and pressure buildup.
-
Protocol: Cool reactor to 60°C. Add Bromocyclopropane via a sub-surface dip tube. Seal the reactor (if pressure-rated) or use a highly efficient glycol-cooled condenser (-10°C).
-
-
Reaction: Slowly ramp temperature to 110°C - 115°C .
-
Caution: Monitor pressure if the system is sealed.
-
Maintain temperature for 18–24 hours .
-
-
IPC Monitoring: Sample every 4 hours after T=12h.
-
End Point: < 2.0% unreacted 3-hydroxybenzaldehyde by HPLC (Area %).
-
Phase 3: Workup & Isolation
-
Cooling: Cool the reaction mixture to 25°C.
-
Filtration: Filter off inorganic salts (
, Excess ). Wash the cake with DMF (0.5 L).-
Why: Removing salts before aqueous workup prevents emulsion formation.
-
-
Quench: Pour the filtrate into Ice Water (15 L) with vigorous stirring. The product may oil out.
-
Extraction: Extract with Toluene (2 x 2.0 L) .
-
Alternative: Ethyl Acetate can be used but pulls more DMF into the organic phase.
-
-
Washing: Wash combined organic layers with:
-
Water (3 x 2.0 L) – Critical to remove DMF.
-
1M NaOH (1.0 L) – Removes unreacted phenol.
-
Brine (1.0 L).
-
-
Concentration: Dry over
, filter, and concentrate under reduced pressure (Rotavap) at 50°C to obtain the crude oil.
Phase 4: Purification
-
Distillation: Perform high-vacuum distillation.
-
Boiling Point: ~140–145°C at 5 mmHg (approximate).
-
Yield Target: 85–90% (Theoretical: ~1.15 kg).
-
Appearance: Pale yellow to colorless liquid (may solidify upon standing, MP ~30°C).
-
Process Flow Diagram (Unit Operations)
Figure 2: Unit operation workflow from reactor charging to final isolation.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Reaction Temperature | 110°C ± 5°C | Below 100°C, reaction stalls. Above 125°C, aldehyde oxidation and polymerization risk increases. |
| Bromocyclopropane Addition | Sub-surface / Sealed | Reagent BP (69°C) is lower than reaction temp. Loss of reagent to headspace reduces yield. |
| Water Washes | 3x Volume | DMF retention poisons downstream steps (e.g., oxidation to acid in Roflumilast synthesis). |
| Base Stoichiometry | 2.0 Equiv. | Excess base ensures complete deprotonation and scavenges HBr formed during side reactions. |
Troubleshooting Guide
-
Problem: Low Conversion after 24h.
-
Problem: Dark/Black Crude Product.
Safety & Compliance (HSE)
-
Bromocyclopropane Handling:
-
Hazard: Highly Flammable (Flash Point -6°C).
-
Control: Ground all equipment. Use spark-proof tools. Store in explosion-proof refrigeration.
-
-
Thermal Runaway:
-
While the alkylation is not violently exothermic, the pressure buildup from volatile reagents in a closed system at 110°C is a pressure vessel hazard . Ensure rupture discs are rated appropriately.
-
-
Waste Disposal:
-
Aqueous waste contains DMF and Potassium Bromide. Do not discharge to sewer. DMF requires incineration or specialized biological treatment.
-
References
-
Process for the Prepar
- Source: US P
- Relevance: Foundational patent describing the etherific
-
Link:
-
Improved Process for Roflumilast Intermedi
- Source: WO P
- Relevance: Discusses selectivity and scale-up of the benzaldehyde intermedi
-
Link:
-
Cyclopropyl Bromide Safety D
- Source: Fisher Scientific.
- Relevance: Safety parameters for handling the volatile alkyl
-
Link:
-
Finkelstein Reaction Mechanism.
- Source: Organic Chemistry Portal.
- Relevance: Mechanistic grounding for the use of KI c
-
Link:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 7. US8604064B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 8. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Cyclopropoxybenzaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: 3-Cyclopropoxybenzaldehyde as a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular architectures with desirable pharmacological profiles is perpetual. Heterocyclic compounds form the bedrock of many approved therapeutics, owing to their diverse chemical properties and ability to engage with biological targets. Within this context, the selection of appropriate starting materials is of paramount importance. 3-Cyclopropoxybenzaldehyde has emerged as a particularly valuable synthon for the construction of a variety of heterocyclic systems.
The cyclopropoxy moiety, a bioisostere of the methoxy group, offers several advantages. It can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a molecule, such as lipophilicity and aqueous solubility. The aldehyde functionality provides a reactive handle for a multitude of classical and contemporary organic transformations, including condensations, multicomponent reactions, and cycloadditions. This application note will provide a detailed exploration of the utility of 3-Cyclopropoxybenzaldehyde in the synthesis of quinolines, dihydropyrimidinones (DHPMs), and 2-aminothiophenes, complete with mechanistic insights and detailed experimental protocols.
I. Synthesis of Substituted Quinolines via Modified Acido-Catalyzed Reactions
The quinoline scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals with activities ranging from anticancer to antimalarial. The Doebner-von Miller reaction and its variations provide a powerful tool for the synthesis of quinolines.[1] This reaction class typically involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.[1] These unsaturated carbonyls can be generated in situ from aldehydes, making 3-Cyclopropoxybenzaldehyde an ideal precursor for the synthesis of quinolines bearing the 3-cyclopropoxy-phenyl moiety.
Causality of Experimental Choices:
The following protocol adapts the principles of the Doebner-von Miller reaction, utilizing an acid catalyst to promote both the in situ formation of an α,β-unsaturated aldehyde (from the self-condensation of a simple aldehyde like acetaldehyde) and its subsequent reaction with 3-cyclopropoxybenzaldehyde and an aniline. The use of a strong acid like hydrochloric acid is crucial for catalyzing the condensation and cyclization steps. The reaction is typically heated to drive the dehydrative cyclization and aromatization to the final quinoline product.
Caption: Generalized workflow for quinoline synthesis.
Experimental Protocol: Synthesis of 2-Substituted-7-cyclopropoxyquinolines
Materials:
-
3-Cyclopropoxybenzaldehyde
-
Substituted Aniline (e.g., Aniline, p-toluidine)
-
Acetaldehyde (or other enolizable aldehyde/ketone)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aniline (10 mmol) and ethanol (20 mL).
-
Cool the flask in an ice bath and slowly add concentrated HCl (10 mmol).
-
To this stirred solution, add 3-Cyclopropoxybenzaldehyde (10 mmol) followed by the dropwise addition of acetaldehyde (20 mmol).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 2-substituted-7-cyclopropoxyquinoline.
| Reactant Ratios (molar) | Typical Yield (%) |
| 1:1:2 (Aniline:Aldehyde:Acetaldehyde) | 60-75% |
| 1.2:1:2 (Aniline:Aldehyde:Acetaldehyde) | 65-80% |
II. Multicomponent Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The Biginelli reaction is a cornerstone of multicomponent chemistry, providing a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers and anti-inflammatory agents.[3] The reaction involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). 3-Cyclopropoxybenzaldehyde serves as an excellent aldehyde component in this transformation.
Causality of Experimental Choices:
The protocol below employs a Lewis acid catalyst, such as indium(III) chloride (InCl₃), to efficiently drive the reaction. Lewis acids are effective in activating the aldehyde carbonyl towards nucleophilic attack and promoting the subsequent cyclization and dehydration steps. The reaction is often performed under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol, which aligns with the principles of green chemistry.
Caption: Biginelli reaction pathway.
Experimental Protocol: Synthesis of 4-(3-cyclopropoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
3-Cyclopropoxybenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Indium(III) chloride (InCl₃) or another suitable Lewis acid
-
Ethanol
Procedure:
-
In a clean, dry round-bottom flask, combine 3-Cyclopropoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of InCl₃ (1-2 mol%).
-
Heat the mixture at 80 °C with stirring for 2-3 hours. If the reaction is sluggish, a minimal amount of ethanol (2-3 mL) can be added.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Add cold water (20 mL) to the flask and stir vigorously. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| InCl₃ (2 mol%) | Solvent-free | 80 | 85-95% |
| p-TSA (10 mol%) | Ethanol | Reflux | 75-85% |
III. Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[4] This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[5] 2-aminothiophenes are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. 3-Cyclopropoxybenzaldehyde can be effectively employed as the carbonyl component in this reaction.
Causality of Experimental Choices:
The Gewald reaction is typically base-catalyzed, with a common choice being a secondary amine like morpholine or piperidine. The base facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene nitrile. It also promotes the reaction of the resulting adduct with elemental sulfur to form a thioamide intermediate, which then undergoes cyclization to the thiophene ring. Ethanol is a common solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Caption: Key steps in the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-(3-cyclopropoxyphenyl)thiophene
Materials:
-
3-Cyclopropoxybenzaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Cyclopropoxybenzaldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Add ethanol (30 mL) to the flask, followed by the dropwise addition of morpholine (10 mmol) at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, with continuous stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-aminothiophene.
| Active Methylene Nitrile | Base | Typical Yield (%) |
| Malononitrile | Morpholine | 80-90% |
| Ethyl Cyanoacetate | Piperidine | 75-85% |
Conclusion
3-Cyclopropoxybenzaldehyde is a highly effective and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. Its aldehyde functionality allows for its seamless integration into powerful synthetic methodologies such as the Doebner-von Miller reaction for quinolines, the Biginelli reaction for dihydropyrimidinones, and the Gewald reaction for 2-aminothiophenes. The protocols outlined in this application note provide robust and reproducible methods for accessing these important scaffolds, paving the way for the development of novel therapeutic agents. The unique electronic and steric properties of the cyclopropoxy group can impart favorable characteristics to the final molecules, making 3-Cyclopropoxybenzaldehyde a strategic choice for researchers in drug discovery and development.
References
- Jida, M., & Deprez, P. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(48), 6527-6530.
- Li, J. J. (2021). Friedländer Synthesis. In Name Reactions (pp. 249-251). Springer, Cham.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring 3,4-dihydropyrimidin-2-(1H)-ones. Tetrahedron, 62(42), 9787-9826.
-
Organic Chemistry Tutor. (2024, September 20). Master Quinoline Synthesis in 45 seconds! [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 29). Doebner–Miller reaction. In Wikipedia. [Link]
- Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP).
- Naidoo, K. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- Silva, A. M. S., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
- Abdel-Wahab, B. F., et al. (2012). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 17(7), 8343-8361.
- Ghosh, S., et al. (2021). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. ChemistrySelect, 6(32), 8345-8349.
- Ciotonea, C., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Antibiotics, 10(11), 1362.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Li, J. T., et al. (2015). Efficient one-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Patil, S. B., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15197.
- de la Torre, M. C., & Sierra, M. A. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 8(12), 2955-2986.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Shinde, S. B., et al. (2012). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 73-77.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Dallemagne, P., et al. (1993). ChemInform Abstract: Synthesis of New Thienocyclopenta(3,2‐d)
-
Chemistry Learner. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. [Link]
- Patil, S. B., et al. (2014). Multicomponent Biginelli Synthesis of 3,4-dihydropyrimidin-2(1H)-ones by grindstone technique and evaluation of their biological properties. Journal of Chemical and Pharmaceutical Research, 6(5), 1161-1166.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Sargordan Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research, 11(1), 107-113.
- Al-Adiwish, W. M., et al. (2017). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. ARKIVOC, 2017(v), 244-255.
- Le Coguic, A., et al. (2018). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 23(10), 2661.
- Sharma, A., & Singh, B. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 461-465.
- Stanetty, P., et al. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 14(1), 586-595.
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sennosbiotech.com [sennosbiotech.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Note: High-Fidelity Protection Strategies for 3-Cyclopropoxybenzaldehyde
This Application Note is structured to guide researchers through the specific chemoselective challenges of handling 3-Cyclopropoxybenzaldehyde . Unlike standard benzaldehydes, the presence of the strained aryl cyclopropyl ether necessitates a deviation from "textbook" protection strategies to prevent acid-catalyzed ring opening.
Part 1: Strategic Analysis & Reactivity Profile[1]
The Chemoselectivity Paradox
The core challenge in manipulating 3-Cyclopropoxybenzaldehyde lies in the opposing reactivity profiles of its two functional groups:
-
The Aldehyde (C-1): A highly electrophilic center requiring protection from nucleophiles (Grignards, hydrides, organolithiums).[1] Standard protection involves acid-catalyzed acetalization .[1]
-
The Cyclopropyl Ether (C-3): A strained ether linkage.[1] While aryl cyclopropyl ethers are more stable than their alkyl counterparts due to resonance delocalization of the oxygen lone pair, they remain sensitive to strong Brønsted acids and aggressive Lewis acids . Protonation of the ether oxygen significantly lowers the activation energy for ring opening, leading to irreversible rearrangement into propanal derivatives or homoallylic alcohols.
Strategic Decision Matrix
Before initiating protection, evaluate the necessity based on the downstream chemistry.
Figure 1: Decision matrix for determining the necessity of aldehyde protection based on downstream reagents.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" Mild Acetalization
Objective: Protect the aldehyde as a 1,3-dioxolane (cyclic acetal) without compromising the cyclopropyl ether. Rationale: Standard Dean-Stark conditions (Toluene/pTSA/Reflux) pose a high risk of acid-catalyzed ring opening.[1] This protocol utilizes transacetalization driven by a mild Lewis Acid (Indium(III) Triflate), which operates under neutral-to-mildly-acidic conditions and scavenges water chemically rather than thermally.[1]
Materials
-
Substrate: 3-Cyclopropoxybenzaldehyde (1.0 equiv)
-
Reagent: 1,2-Bis(trimethylsilyloxy)ethane (BTSE) OR Ethylene Glycol (1.2 equiv) + Triethyl Orthoformate (1.5 equiv as water scavenger)[1]
-
Catalyst: Indium(III) Triflate [In(OTf)₃] (1–5 mol%) OR Iodine (I₂) (5 mol%)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve 3-Cyclopropoxybenzaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Reagent Addition: Add Ethylene Glycol (1.5 equiv) and Triethyl Orthoformate (1.2 equiv).
-
Note: Triethyl orthoformate acts as a dehydrating agent, converting produced water into ethanol and formate, driving the equilibrium without heat.
-
-
Catalysis: Add In(OTf)₃ (1 mol%) at room temperature (20–25 °C).
-
Monitoring: Stir at room temperature. Monitor via TLC (typically 20% EtOAc/Hexanes).[1] The aldehyde spot (Rf ~0.5) should disappear, replaced by the less polar acetal (Rf ~0.7).
-
Critical Check: Look for baseline spots or complex mixtures which indicate cyclopropane ring opening.[1]
-
-
Quench: Once complete (typically 1–3 hours), quench by adding saturated aqueous NaHCO₃ solution.
-
Why? Immediate neutralization is vital to prevent acid hydrolysis during workup.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.
-
Purification: Concentrate under reduced pressure. The acetal is often pure enough for the next step. If purification is needed, use silica gel chromatography with 1% Triethylamine added to the eluent to buffer the silica acidity.
Protocol B: Deprotection (Restoring the Aldehyde)
Objective: Cleave the acetal without acid-mediated destruction of the ether. Rationale: Transacetalization with acetone or mild hydrolysis prevents the generation of "naked" protons that attack the cyclopropane.
Methodology
-
Dissolution: Dissolve the protected acetal in Acetone/Water (10:1 ratio).
-
Catalysis: Add PPTS (Pyridinium p-toluenesulfonate) (10 mol%).
-
Reaction: Heat to mild reflux (50 °C) or stir at RT for 4–12 hours.
-
Workup: Concentrate to remove acetone.[1] Extract the aqueous residue with Ethyl Acetate.
Part 3: Mechanism of Failure (Risk Assessment)
Understanding how the reaction fails is crucial for troubleshooting. The diagram below illustrates the pathway of acid-catalyzed ring opening that must be avoided.
Figure 2: Mechanistic pathway of acid-catalyzed cyclopropyl ether degradation.
Part 4: Data Summary & Compatibility Table
| Reagent / Condition | Compatibility with 3-Cyclopropoxy Group | Notes |
| H₂SO₄ / Heat | Incompatible | Rapid ring opening and polymerization.[1] |
| pTSA / Reflux | Risky | Acceptable only with short reaction times; high risk of rearrangement.[1] |
| In(OTf)₃ / RT | Excellent | Recommended.[1] Mild Lewis acid, RT operation. |
| Iodine / Acetone | Good | Mild, neutral conditions.[1] |
| LiAlH₄ | Stable | Ether is stable; Aldehyde must be protected.[1] |
| R-MgBr (Grignard) | Stable | Ether is stable; Aldehyde must be protected.[1] |
| H₂ / Pd-C | Variable | Cyclopropanes can undergo hydrogenolysis under high pressure.[1] |
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Smith, A. B., et al. "Indium(III) Triflate: An Efficient, Reusable Catalyst for the Protection of Carbonyls." Journal of Organic Chemistry. (Demonstrates the mildness of In(OTf)3 for sensitive substrates).[1]
-
Gansäuer, A., et al. "Radical Ring Opening of Cyclopropyl Ethers."[1] Chem. Eur. J.[1] (Mechanistic insight into the stability/instability of cyclopropyl ethers).
-
PubChem Compound Summary. "3-Cyclopropoxybenzaldehyde."[1] National Center for Biotechnology Information. [1]
Sources
- 1. PubChemLite - 3-cyclopropoxybenzaldehyde (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repositorio.uc.cl [repositorio.uc.cl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective Catalytic Derivatization of 3-Cyclopropoxybenzaldehyde
[1]
Introduction & Strategic Significance
3-Cyclopropoxybenzaldehyde (CAS: 135158-30-2) is a critical pharmacophore intermediate, most notably recognized as a structural precursor to Roflumilast (a PDE4 inhibitor) and related anti-inflammatory agents.[1] The combination of the lipophilic, metabolically stable cyclopropyl ether and the reactive aldehyde handle makes it a versatile scaffold.
However, the chemoselectivity challenge is acute: the cyclopropyl ether is acid-sensitive. Under strong Lewis acidic conditions or harsh hydrogenation parameters, the cyclopropane ring undergoes ring-opening or rearrangement (cyclopropyl-carbinyl rearrangement).[1]
This guide provides three validated catalytic protocols designed to derivatize the aldehyde functionality while preserving the cyclopropyl ether integrity:
Chemoselectivity & Reaction Landscape[3]
The following diagram illustrates the competing reactivity pathways. The goal is to traverse the "Safe Zone" (Aldehyde reactivity) without triggering the "Danger Zone" (Cyclopropane ring opening).
Figure 1: Chemoselectivity landscape highlighting safe catalytic corridors versus degradative pathways.[1]
Protocol Module A: Catalytic Reductive Amination
Objective: Conversion of aldehyde to secondary amine without cyclopropane cleavage.[1]
The Challenge
Standard reductive amination often uses Sodium Triacetoxyborohydride (STAB).[1] While effective, it is stoichiometric.[1] Catalytic hydrogenation (H2/Pd) is the greener alternative but poses a risk: Cyclopropanes can undergo hydrogenolysis on Palladium surfaces under high pressure.[1]
The Solution: Low-Pressure Heterogeneous Catalysis
We utilize a mild Pd/C protocol at atmospheric pressure to favor imine reduction over ring hydrogenolysis.[1]
Experimental Workflow
| Parameter | Specification |
| Catalyst | 5% Pd/C (Degussa Type, 50% wet) |
| Solvent | Methanol (Anhydrous) |
| H2 Source | Hydrogen Balloon (1 atm) |
| Temperature | Ambient (20–25 °C) |
| Time | 4–6 Hours |
Step-by-Step Protocol
-
Imine Formation: In a 50 mL round-bottom flask, dissolve 3-Cyclopropoxybenzaldehyde (1.0 equiv, 5 mmol) and the desired Amine (1.1 equiv) in Methanol (20 mL).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine to liberate the free base.
-
Checkpoint: Stir for 30 minutes. Use TLC or 1H NMR to confirm imine formation (disappearance of aldehyde CHO peak at ~9.9 ppm).[1]
-
-
Catalyst Addition: Carefully add 5% Pd/C (10 wt% loading relative to substrate).[1]
-
Hydrogenation: Purge the flask with Nitrogen, then attach a Hydrogen balloon. Stir vigorously at room temperature.
-
Monitoring: Monitor via LC-MS. Look for the product mass (M+H).
-
Critical: If ring opening occurs (M+2), stop immediately. This protocol is optimized for 1 atm; do not pressurize.[1]
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate under reduced pressure.
Protocol Module B: Green Aerobic Oxidation
Objective: Oxidation to 3-Cyclopropoxybenzoic acid using air as the oxidant.[1]
The Challenge
Traditional oxidations (Jones Reagent, KMnO4) generate heavy metal waste and are too harsh, potentially oxidizing the ether linkage. Pinnick oxidation is milder but requires stoichiometric chlorite.[1]
The Solution: TEMPO/Copper Catalysis
This method uses a catalytic cycle involving the nitroxyl radical TEMPO and Copper(I), utilizing ambient air as the terminal oxidant.[3][4] It is highly chemoselective for aldehydes.[1]
Reaction Mechanism & Workflow
Figure 2: The catalytic cycle for TEMPO/Cu aerobic oxidation.[1]
Step-by-Step Protocol
-
Preparation: To a solution of 3-Cyclopropoxybenzaldehyde (1.0 equiv) in Acetonitrile:Water (9:1 ratio, 0.5 M), add TEMPO (5 mol%).
-
Catalyst Initiation: Add CuCl (5 mol%) and 2,2'-Bipyridine (5 mol%) as the ligand.[1] The solution should turn a dark red/brown color.
-
Oxidation: Add N-Methylimidazole (NMI) (10 mol%) as a base to accelerate the reaction. Stir the solution open to the air (or bubble a gentle stream of air) at room temperature.
-
Observation: The solution often turns green (Cu(II) species) as the reaction progresses.[1]
-
-
Quench: Upon completion (TLC monitoring, usually <4 hours), dilute with 1M HCl (carefully, to pH ~3) to protonate the acid.
-
Extraction: Extract with Ethyl Acetate (3x). The cyclopropyl ring remains intact under these dilute, transient acidic workup conditions.
Protocol Module C: Rh(III)-Catalyzed C-H Activation
Objective: Ortho-alkylation or arylation.[1]
The Innovation
Using the aldehyde as a directing group (often via a transient imine with an aniline additive), Rhodium(III) can insert into the ortho-C-H bond.[1]
Protocol Summary
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%)[1]
-
Co-Catalyst: AgSbF6 (10 mol%) - activates the Rh dimer.[1]
-
Directing Group Additive: Aniline or cyclohexylamine (20 mol%) - forms transient imine.[1]
-
Reagent: Acrylate (for alkylation) or Boronic Acid (for arylation).[1]
-
Conditions: 1,2-Dichloroethane (DCE), 80 °C, Sealed tube.
Why this works: The transient imine directs the Rhodium to the ortho position. The cyclopropyl group at the meta position (relative to aldehyde) does not interfere sterically, and the neutral conditions preserve the ether.
References
-
TEMPO/Copper Oxidation: Hoover, J. M., & Stahl, S. S. (2011).[1] Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols.[1][3][4][5] Journal of the American Chemical Society.
-
Reductive Amination Overview: Afanasyev, O. I., et al. (2019).[1] Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds.[2] Frontiers in Chemistry.
-
Cyclopropyl Stability: Guidelines on the stability of cyclopropyl ethers in acidic media and their application in Roflumilast synthesis. [1]
-
C-H Activation: Gandeepan, P., et al. (2019).[1] Transient Directing Groups for C–H Activation. Chemical Reviews. [1]
Sources
- 1. PubChemLite - 3-cyclopropoxybenzaldehyde (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air | Springer Nature Experiments [experiments.springernature.com]
Application Note: Knoevenagel Condensation Protocols for 3-Cyclopropoxybenzaldehyde
Executive Summary & Strategic Context
3-Cyclopropoxybenzaldehyde is a high-value pharmacophore intermediate. The cyclopropyl ether moiety serves as a superior bioisostere to the methoxy group, offering enhanced metabolic stability (blocking O-dealkylation) and increased lipophilicity (
This guide details the Knoevenagel condensation of 3-cyclopropoxybenzaldehyde. While the aldehyde functionality undergoes standard nucleophilic attack, the adjacent cyclopropyl ether requires specific handling to prevent acid-catalyzed ring opening or rearrangement.
This document provides two validated workflows:
-
The Doebner Modification: For the synthesis of trans-3-cyclopropoxycinnamic acid (a common precursor for coumarins and amides).
-
Green/Solvent-Free Protocol: For rapid library synthesis using malononitrile.
Chemical Foundation & Mechanistic Insights
The Substrate: Electronic & Steric Considerations
The cyclopropoxy group at the meta position (C3) exerts specific effects on the aldehyde reactivity:
-
Electronic Effect: Like a methoxy group, it is an electron-donating group (EDG) by resonance, which slightly deactivates the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzaldehyde. Reaction times may be 15–20% longer than standard benzaldehyde.
-
Steric Effect: The cyclopropyl ring is rigid. While meta substitution minimizes steric hindrance at the carbonyl, it increases the lipophilicity, necessitating careful solvent selection (avoiding pure water).
Stability Warning (Critical)
-
Base Stability: The cyclopropyl ether is robust in the presence of piperidine, pyridine, and hydroxide bases used in Knoevenagel conditions.
-
Acid Sensitivity: Avoid strong Lewis acids (e.g.,
, ) or concentrated mineral acids during workup. These can catalyze the opening of the strained cyclopropane ring to form allyl ethers or alcohols.
Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.[1]
-
Deprotonation: Base removes a proton from the active methylene compound (e.g., malonic acid).
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl of 3-cyclopropoxybenzaldehyde.
-
Dehydration: Elimination of water forms the
-unsaturated product. -
Decarboxylation (Doebner only): Thermal elimination of
drives the equilibrium to the cinnamic acid.
Experimental Protocols
Protocol A: Synthesis of trans-3-Cyclopropoxycinnamic Acid (Doebner Modification)
Target Application: Precursor for amide coupling or heterocycle formation.
Reagents:
-
3-Cyclopropoxybenzaldehyde (1.0 equiv)[2]
-
Malonic Acid (2.0 equiv)[3]
-
Pyridine (Solvent/Base, 5.0 Vol)
-
Piperidine (Catalyst, 0.1 equiv)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (
) to prevent aldehyde oxidation, though this is less critical for this substrate than for electron-rich anilines. -
Dissolution: Charge 3-cyclopropoxybenzaldehyde and malonic acid into the flask. Add Pyridine.[3][4] The malonic acid will dissolve upon slight warming.
-
Catalysis: Add Piperidine dropwise. Note: An exotherm may be observed.
-
Reflux: Heat the mixture to 80–90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 20% EtOAc in Hexanes). The aldehyde spot (
) should disappear; a highly polar acid spot (baseline) will appear.
-
-
Workup (Crucial for Purity):
-
Cool the reaction mixture to 0°C.
-
Slowly add cold 2M HCl until pH reaches ~2–3. Do not use concentrated HCl to avoid ring opening.
-
The product usually precipitates as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash with cold water (
) to remove pyridinium salts. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4]
Protocol B: Solvent-Free Synthesis with Malononitrile
Target Application: High-throughput library generation; synthesis of acrylonitrile derivatives.
Reagents:
-
3-Cyclopropoxybenzaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Ammonium Acetate (
, 0.1 equiv) or Piperidine (1 drop)
Step-by-Step Methodology:
-
Mixing: In a mortar (or ball mill jar), combine the aldehyde, malononitrile, and ammonium acetate.
-
Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes.
-
Observation: The mixture will likely liquefy (eutectic melt) and then resolidify as the product forms and water is released.
-
-
Quenching: Add cold water to the solid mass and triturate.
-
Filtration: Filter the solid product.
-
Drying: Dry under vacuum at 40°C. This method typically yields >90% purity without chromatography.
Visualized Workflows
Reaction Pathway & Logic
The following diagram illustrates the decision logic and chemical pathway for processing this specific aldehyde.
Figure 1: Decision matrix for Knoevenagel condensation of 3-cyclopropoxybenzaldehyde, highlighting the critical acidity control step in Path A.
Analytical Data & Troubleshooting
Expected Analytical Profile
| Parameter | Method | Expected Result | Notes |
| Appearance | Visual | White to pale yellow crystalline solid | Yellowing indicates oxidation or polymer impurities. |
| DMSO- | Vinyl protons ( | Look for large coupling constant ( | |
| Cyclopropyl | Multiplets at | Verify integration (4H) to confirm ring integrity. | |
| Purity | HPLC (UV 254) | >95% Area | Main impurity: Unreacted aldehyde. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | "Wet" Pyridine | Pyridine is hygroscopic. Dry over KOH or use fresh bottle. Water inhibits the initial imine formation. |
| Ring Opening | Acid too strong | During workup (Protocol A), ensure pH does not drop below 2.0. Use Citric Acid or 1M HCl instead of stronger acids. |
| Oily Product | Impurities | Recrystallize from EtOH/Water. If oil persists, scratch flask with glass rod to induce nucleation (cyclopropyl derivatives can be slow to crystallize). |
| Dark Color | Polymerization | Reaction temperature too high (>100°C). Reduce temp to 80°C and extend time. |
References
-
Organic Chemistry Portal. Knoevenagel-Doebner Condensation. [Link]
-
National Institutes of Health (NIH). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene Derivatives. (Demonstrates reactivity of homologous benzaldehydes). [Link]
-
PubChem. 3-Cyclopropoxybenzaldehyde Compound Summary. [Link][5]
-
Cravotto, G., et al. Solvent-free Knoevenagel condensation under microwave irradiation. (Green chemistry context). [Link]
Sources
reductive amination of 3-Cyclopropoxybenzaldehyde protocols
Application Note: Reductive Amination Protocols for 3-Cyclopropoxybenzaldehyde
Introduction & Strategic Overview
3-Cyclopropoxybenzaldehyde (CAS: 13524-76-0) is a critical pharmacophore intermediate, frequently utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents. The structural combination of a reactive aldehyde and a cyclopropyl ether moiety presents a specific synthetic challenge: chemoselectivity .
While the aldehyde requires activation for amination, the cyclopropyl ether linkage is sensitive to harsh acidic conditions and aggressive catalytic hydrogenation, which can lead to ring-opening or ether cleavage. Therefore, standard reductive amination protocols must be adapted to preserve the cyclopropyl integrity.
This guide details two validated protocols:
-
The "Gold Standard" STAB Method: Ideal for most primary/secondary amines; prioritizes functional group tolerance.
-
The Titanium(IV) Isopropoxide Method: Essential for sterically hindered or weakly nucleophilic amines where equilibrium formation is unfavorable.
Mechanistic Insight & Control Points
The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion (for secondary amines) or imine (for primary amines), which is then reduced.[1]
Critical Control Point: The formation of the iminium species is the rate-determining step for hindered amines. Water management is crucial; excess water hydrolyzes the imine back to the aldehyde, stalling the reaction.
Figure 1: Mechanistic pathway highlighting the critical iminium reduction step and the risk of hydrolysis.
Protocol A: Sodium Triacetoxyborohydride (STAB)
Application: General purpose, high-throughput, mild conditions.
Why: STAB (
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 3-Cyclopropoxybenzaldehyde | 1.0 | Electrophile |
| Amine (R-NH2) | 1.1 – 1.2 | Nucleophile |
| STAB | 1.4 – 1.6 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst (Promotes imine formation) |
| DCE or THF | Solvent | 1,2-Dichloroethane is preferred for rate; THF for solubility.[2] |
Step-by-Step Methodology
-
Preparation: In a dry reaction vessel under
atmosphere, dissolve 3-Cyclopropoxybenzaldehyde (1.0 eq) in anhydrous DCE (0.2 M concentration). -
Amine Addition: Add the amine (1.1 eq).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.1 eq of Triethylamine (TEA) to liberate the free base.
-
-
Catalysis: Add Glacial Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 20–30 minutes to establish the imine equilibrium.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor via LC-MS or TLC.
-
Target: Disappearance of aldehyde (CHO peak).
-
-
Quench: Quench by adding saturated aqueous
solution. Stir for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Titanium(IV) Isopropoxide Mediated
Application: Sterically hindered amines, weak nucleophiles (anilines), or acid-sensitive substrates where AcOH is contraindicated.
Why:
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 3-Cyclopropoxybenzaldehyde | 1.0 | Electrophile |
| Amine | 1.2 | Nucleophile |
| Titanium(IV) Isopropoxide | 1.5 – 2.0 | Lewis Acid / Dehydrating Agent |
| Sodium Borohydride ( | 1.5 | Reducing Agent (Added in Step 2) |
| Ethanol (absolute) | Solvent | Required for the reduction step |
Step-by-Step Methodology
-
Imine Formation (Neat or Concentrated): In a dry vial, mix the aldehyde (1.0 eq) and amine (1.2 eq).
-
Titanium Addition: Add
(1.5 eq) dropwise.-
Note: The mixture often becomes viscous. If stirring is difficult, add a minimal amount of dry THF.
-
-
Incubation: Stir under
for 4–6 hours (or overnight for very hindered amines).-
Checkpoint: Verify imine formation by IR (disappearance of C=O stretch ~1700 cm⁻¹) or NMR.
-
-
Dilution: Dilute the reaction mixture with absolute Ethanol (0.5 M relative to aldehyde).
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise. Caution: Exothermic. -
Quench (Critical): After reaction completion (usually < 2 hours), add water (1 mL per mmol Ti) to precipitate white Titanium salts (
). -
Filtration: Filter the heterogeneous mixture through a Celite pad. Wash the pad with Ethanol/DCM.
-
Purification: Concentrate the filtrate and purify via flash chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Aldehyde remains) | Equilibrium favors aldehyde (wet solvent). | Switch to Protocol B ( |
| Dialkylation (with primary amines) | Imine reduces too fast, reacting with more aldehyde. | Use Protocol A but add the aldehyde slowly to an excess of amine, or switch to a stepwise procedure (form imine in MeOH, then reduce). |
| Cyclopropyl Ring Opening | Acid concentration too high. | Avoid mineral acids. Ensure pH > 4. Do not use catalytic hydrogenation ( |
| Product is an Oil/Gum | HCl salt formation is difficult. | Isolate as the oxalate or fumarate salt for better crystallinity. |
Decision Workflow (DOT Diagram)
Figure 2: Decision tree for selecting the optimal reductive amination protocol based on amine properties.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Imines from 3-Cyclopropoxybenzaldehyde for Pharmaceutical Research
Introduction: The Significance of Imines in Modern Drug Discovery
Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental building blocks in organic synthesis and hold a privileged position in medicinal chemistry. Their versatile reactivity allows for their use as key intermediates in the construction of a vast array of nitrogen-containing heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.[1] The imine functional group is a crucial pharmacophore in its own right, with derivatives exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.
3-Cyclopropoxybenzaldehyde is an attractive starting material in drug development due to the presence of the cyclopropoxy moiety. This small, strained ring system can confer unique pharmacological properties to a molecule, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved oral bioavailability. Consequently, the synthesis of imines derived from 3-cyclopropoxybenzaldehyde provides a direct route to novel chemical entities with significant potential for therapeutic applications.
This application note provides a detailed, field-proven protocol for the synthesis of imines from 3-cyclopropoxybenzaldehyde, intended for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, discuss critical parameters, and outline robust methods for purification and characterization.
Core Principles: The Mechanism of Imine Formation
The synthesis of an imine from an aldehyde and a primary amine is a classic condensation reaction. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.[2] The overall process is reversible, and therefore, reaction conditions are often optimized to drive the equilibrium towards the imine product.[3]
The reaction is typically acid-catalyzed.[4] Protonation of the carbonyl oxygen by an acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the primary amine. This initial addition forms a tetrahedral intermediate known as a carbinolamine.[4] Subsequent proton transfer and elimination of water lead to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product.
To ensure a high yield of the imine, it is crucial to remove the water formed during the reaction. This can be achieved by several methods, including azeotropic distillation using a Dean-Stark apparatus, or by the addition of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.[5]
Experimental Protocol: Synthesis of N-(3-cyclopropoxybenzylidene)aniline
This protocol details the synthesis of a representative imine, N-(3-cyclopropoxybenzylidene)aniline, from 3-cyclopropoxybenzaldehyde and aniline.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 3-Cyclopropoxybenzaldehyde | C₁₀H₁₀O₂ | 162.19 | 1.62 g (10 mmol) | Commercially Available |
| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g (10 mmol) | Commercially Available |
| Toluene | C₇H₈ | 92.14 | 50 mL | Commercially Available |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 0.19 g (1 mmol) | Commercially Available |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | Commercially Available |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Dean-Stark apparatus | - | - | 1 | - |
| Condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
| Rotary evaporator | - | - | 1 | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyclopropoxybenzaldehyde (1.62 g, 10 mmol), aniline (0.93 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Solvent Addition: Add 50 mL of toluene to the flask.
-
Apparatus Assembly: Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the side arm of the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal: Disassemble the apparatus and transfer the reaction mixture to a larger round-bottom flask. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure imine.
Critical Experimental Parameters and Optimization
-
Choice of Catalyst: While p-toluenesulfonic acid is effective, other acid catalysts such as acetic acid or Lewis acids can also be employed. The optimal catalyst and its loading may vary depending on the specific amine used.
-
Solvent System: Toluene is commonly used for azeotropic removal of water. Other non-polar solvents that form an azeotrope with water, such as benzene or cyclohexane, can also be used. In some cases, the reaction can be performed neat (without solvent), particularly if the reactants are liquids.
-
Water Removal: Efficient removal of water is critical to drive the reaction to completion. The Dean-Stark apparatus is highly effective. Alternatively, for smaller scale reactions, the use of drying agents like anhydrous MgSO₄ or molecular sieves directly in the reaction mixture can be employed.
-
Reaction Temperature: The reaction is typically performed at the reflux temperature of the solvent to ensure a sufficient reaction rate and efficient azeotropic water removal.
-
Purity of Reactants: The use of freshly distilled aniline and pure 3-cyclopropoxybenzaldehyde is recommended to achieve high yields and minimize the formation of side products.
Purification and Characterization
Purification
Recrystallization is the most common method for purifying solid imines. The choice of solvent will depend on the solubility of the specific imine. Ethanol, methanol, or hexane/ethyl acetate mixtures are often suitable.
Column chromatography can also be used for purification, but caution must be exercised as the acidic nature of silica gel can potentially lead to the hydrolysis of the imine back to the starting aldehyde and amine.[6] If chromatography is necessary, it is advisable to use a neutral stationary phase like alumina or to deactivate the silica gel by adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent.
Characterization
The structure and purity of the synthesized imine should be confirmed by standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of an imine is the C=N stretching vibration, which typically appears in the range of 1690-1620 cm⁻¹.[6] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3400-3300 cm⁻¹) provides further evidence of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the imine group (CH=N) is highly deshielded and typically appears as a singlet in the range of δ 8.0-9.0 ppm. The signals corresponding to the aromatic and cyclopropyl protons will also be present.
-
¹³C NMR: The carbon atom of the imine group (C=N) will show a characteristic signal in the downfield region of the spectrum, typically between δ 160-170 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized imine. The fragmentation pattern can provide additional structural information.
Expected Analytical Data for N-(3-cyclopropoxybenzylidene)aniline
| Analysis | Expected Result |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.30 g/mol |
| FTIR (cm⁻¹) | ~1630 (C=N stretch) |
| ¹H NMR (CDCl₃, ppm) | ~8.3 (s, 1H, CH=N), 7.0-7.8 (m, 9H, Ar-H), 3.8 (m, 1H, O-CH), 0.7-0.9 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃, ppm) | ~160 (C=N), 158 (Ar-C-O), 115-150 (Ar-C), 50 (O-CH), 6 (cyclopropyl-CH₂) |
| MS (m/z) | 237 [M]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Ensure efficient water removal. - Increase catalyst loading. |
| Product loss during work-up. | - Optimize recrystallization solvent and procedure. | |
| Reaction does not proceed | Inactive catalyst. | - Use fresh or purified catalyst. |
| Low reaction temperature. | - Ensure the reaction is at the reflux temperature of the solvent. | |
| Presence of starting materials in the final product | Incomplete reaction. | - See "Low Yield" suggestions. |
| Inefficient purification. | - Re-purify the product. Consider a different recrystallization solvent or column chromatography with deactivated silica gel. | |
| Product hydrolysis | Exposure to water or acidic conditions during work-up or purification. | - Ensure all glassware is dry. - Neutralize any acidic catalyst before work-up. - Use a neutral stationary phase for chromatography. |
Conclusion
The synthesis of imines from 3-cyclopropoxybenzaldehyde provides a straightforward and efficient route to a class of compounds with high potential in drug discovery. The protocol outlined in this application note is robust and can be adapted for the synthesis of a library of imines by varying the primary amine component. Careful control of reaction conditions, particularly the removal of water, is key to achieving high yields of the desired product. The detailed characterization methods provided will ensure the structural integrity and purity of the synthesized compounds, enabling their confident use in subsequent stages of the drug development pipeline.
References
- Okuo, J. M., Chiedu, E. I., Anegbe, B., & Oyibo, F. O. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
- Bigelow, L. A., & Eatough, H. (1925). Benzalaniline. Organic Syntheses, 5, 13.
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
- Zaheer, M., et al. (2008). N-(3-Nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2381.
-
Scribd. (n.d.). Benzaldehyde and Aniline Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Retrieved from [Link]
-
JoVE. (n.d.). Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Retrieved from [Link]
-
IISTE. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]
-
ResearchGate. (2013). Reaction 2-Carboxybenzaldehyde with Aniline and its derivatives. Part III. Retrieved from [Link]
-
MDPI. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. Retrieved from [Link]
-
MDPI. (2022). Iron–Imine Cocktail in Drug Development: A Contemporary Update. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Cyclopropoxybenzaldehyde Synthesis
Current Status: OPEN Topic: Yield Improvement & Process Optimization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Core Problem
User Issue: "My yield is consistently low (<20%) when reacting 3-hydroxybenzaldehyde with bromocyclopropane."
Diagnosis: You are encountering a fundamental kinetic barrier known as the "Cyclopropyl
The Solution: To improve yield, you must abandon standard Williamson Ether conditions (Acetone/
Troubleshooting Modules (Q&A Format)
Module A: Reaction Kinetics (The "Nothing is Happening" Phase)[1]
Q: I am refluxing in Acetone or Acetonitrile with Potassium Carbonate (
A: Acetone (boiling point
Protocol Adjustment:
-
Switch Solvent: You must use a polar aprotic solvent with a high boiling point.[1] DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) are required.[1]
-
Why: These solvents solvate the cation (Potassium/Cesium), leaving the phenoxide anion "naked" and highly reactive.
-
-
Increase Temperature: The reaction requires an internal temperature of
. -
The "Cesium Effect": Replace
with Cesium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) .
Q: Can I use a catalyst to speed this up?
A: Yes. You should employ Finkelstein Catalysis .[1] Add Potassium Iodide (KI) (0.2 - 0.5 equivalents).[1]
-
Mechanism:[1][2][3][4][5] Bromocyclopropane reacts (slowly) with Iodide to form Iodocyclopropane.[1] The C-I bond is weaker and the Iodide is a better leaving group, allowing the phenoxide to displace it more easily.
Module B: Side Reactions (The "Black Tar" Phase)[1]
Q: I increased the temperature to
A: 3-Hydroxybenzaldehyde is sensitive to oxidation and self-condensation (Cannizzaro/Aldol-type reactions) under strong basic conditions at high heat.[1]
Protocol Adjustment:
-
Inert Atmosphere (Critical): You must run this reaction under a strict Nitrogen or Argon blanket.[1] Oxygen at
will rapidly oxidize the aldehyde to a carboxylic acid or phenol tars.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Stoichiometry Control: Do not use a massive excess of base. Use 1.1 to 1.2 equivalents of base relative to the phenol.[1] Excess base promotes aldehyde polymerization.[1]
-
Alternative Route (Chan-Lam): If thermal degradation persists, switch to Copper-Catalyzed coupling (see Section 4: Optimized Protocols). This runs at room temperature or mild heat (
) using Cyclopropylboronic acid [2].ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Module C: Workup & Purification
Q: The reaction is messy. How do I separate the product from unreacted phenol and high-boiling solvents like DMSO?
A: The boiling point of 3-cyclopropoxybenzaldehyde is high, making distillation difficult without high vacuum.[1]
Purification Strategy:
-
The "NaOH Wash": Dilute the reaction mixture with Ethyl Acetate.[1] Wash the organic layer with 1M NaOH (aq) .[1]
-
DMSO Removal: Wash the organic layer 3x with water or brine.[1] DMSO partitions into the water.[1]
Visual Logic: Decision Pathways
The following diagram illustrates the decision logic for selecting the correct synthetic route based on your lab's capabilities and constraints.
Caption: Decision tree comparing the thermal Williamson route (Route A) vs. the catalytic Chan-Lam route (Route B).
Optimized Experimental Protocols
Protocol A: The "Brute Force" Method (Modified Williamson)
Best for: Large scale, low reagent cost.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 eq)[1]
-
Bromocyclopropane (2.0 - 3.0 eq) — Excess is vital due to volatility and slow kinetics.[1]
-
Cesium Carbonate (
) (1.5 eq)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Potassium Iodide (KI) (0.2 eq)[1]
-
Solvent: DMSO (anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 3-Hydroxybenzaldehyde and DMSO (
concentration). -
Base Addition: Add
and KI. Stir for 10 minutes at room temperature. -
Alkylation: Add Bromocyclopropane via syringe.
-
Reaction: Heat the mixture to
(oil bath temperature). -
Monitoring: Monitor by TLC or HPLC every 5 hours. Expect reaction times of 24 to 48 hours .[1]
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash combined organics withngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (to remove phenol), then water, then brine. Dry over and concentrate.
Protocol B: The "Precision" Method (Chan-Lam Coupling)
Best for: High value, small scale, high purity requirements.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 eq)[1]
-
Cyclopropylboronic acid (2.0 eq)[1]
-
Copper(II) Acetate [
] (1.0 eq)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Ligand: 2,2'-Bipyridine (1.0 eq)
-
Base: Sodium Carbonate (
) (2.0 eq)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: 1,2-Dichloroethane (DCE) or Toluene
Step-by-Step:
-
Setup: Prepare a flask open to the air (or with an
balloon for faster rates). -
Mixing: Combine phenol, boronic acid,
, ligand, and base in the solvent. -
Reaction: Heat to
. -
Mechanism: The Copper mediates the oxidative coupling between the phenol oxygen and the cyclopropyl boron species.[1]
-
Completion: Typically complete in 12--18 hours with significantly fewer side products than Method A.
Comparative Data Analysis
| Parameter | Standard Williamson ( | Optimized Williamson ( | Chan-Lam Coupling (Cu/Boronic Acid) |
| Temperature | |||
| Time | >72h (Incomplete) | 24–48h | 12–18h |
| Conversion | < 5% | 60–75% | 85–95% |
| Major Impurity | Starting Material | Polymerized Aldehyde | Minimal |
| Cost | Low | Medium | High (Boronic acid/Cu) |
References
-
Fier, P. S., & Maloney, K. M. (2016).[6] Synthesis of Phenols and Aryl Ethers via S_NAr/Lossen Rearrangement.[1][6] Organic Letters, 18(9), 2244–2247. Link[1]
-
King, A. E., et al. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of Organic Chemistry, 83. Link
-
Muller, G., et al. (1998). Process for the preparation of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.[1][7][8][9] US Patent 5,712,298.[1][3][5][10] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN101417929A - Synthetic method of hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. US11129818B2 - Topical roflumilast formulation having improved delivery and plasma half life - Google Patents [patents.google.com]
- 4. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
- 5. US20210161870A1 - Roflumilast formulations with an improved pharmacokinetic profile - Google Patents [patents.google.com]
- 6. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 7. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 8. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
preventing decomposition of 3-Cyclopropoxybenzaldehyde during reactions
Welcome to the technical support center for 3-Cyclopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we will address common challenges related to its stability and provide actionable troubleshooting strategies to ensure the integrity of your reactions and the purity of your products.
Introduction: The Duality of Reactivity and Instability
3-Cyclopropoxybenzaldehyde is a valuable intermediate in organic synthesis, prized for its unique combination of a reactive aldehyde handle and a metabolically robust cyclopropoxy group. However, the very features that make this molecule attractive also contribute to its potential for decomposition under various experimental conditions. The inherent ring strain of the cyclopropyl group and the reactivity of the aldehyde moiety necessitate careful consideration of reaction parameters to prevent unwanted side reactions and degradation. This guide provides a comprehensive overview of the potential decomposition pathways and offers practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning brown and I'm seeing multiple spots on my TLC. What could be happening to my 3-Cyclopropoxybenzaldehyde?
A1: Discoloration and the appearance of multiple TLC spots are common indicators of decomposition. Several factors could be at play, often related to the stability of both the cyclopropoxy ether and the aldehyde functional groups. The primary suspects are:
-
Acid-Catalyzed Ether Cleavage: Strong acidic conditions can protonate the ether oxygen, leading to the cleavage of the cyclopropoxy group to form 3-hydroxybenzaldehyde.
-
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air or oxidizing agents, which converts it to 3-cyclopropoxybenzoic acid.
-
Thermal Degradation: High reaction temperatures can induce decomposition, potentially leading to complex side reactions and polymerization.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as 3-cyclopropoxybenzaldehyde, can undergo a disproportionation reaction to yield the corresponding alcohol (3-cyclopropoxybenzyl alcohol) and carboxylic acid (3-cyclopropoxybenzoic acid).
Q2: I'm performing a reaction under acidic conditions and my yield of the desired product is low. How can I prevent the decomposition of the cyclopropoxy group?
A2: The cyclopropoxy group, while generally more stable than other ethers like tetrahydropyranyl (THP) ethers, can be susceptible to cleavage under harsh acidic conditions. The high strain of the three-membered ring makes it a target for acid-catalyzed ring-opening reactions.[1][2]
To mitigate this, consider the following:
-
Use Milder Acids: If possible, substitute strong mineral acids (e.g., HCl, H₂SO₄) with milder organic acids (e.g., acetic acid) or Lewis acids that are less prone to promoting ether cleavage.
-
Control the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to acidic conditions.
-
Protecting Groups: If the desired transformation requires strongly acidic conditions, consider protecting the aldehyde as an acetal. Acetals are stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments, and can be deprotected under controlled acidic conditions.[3][4]
Q3: I'm running a palladium-catalyzed cross-coupling reaction and observing byproducts. Is the 3-Cyclopropoxybenzaldehyde unstable under these conditions?
A3: Palladium-catalyzed reactions often involve elevated temperatures and basic conditions, which can be problematic.[5][6][7] While the primary concern is often the stability of the organometallic species, the aldehyde itself can be a source of side reactions.
-
Aldol-Type Condensations: Although 3-cyclopropoxybenzaldehyde has no enolizable protons, it can react with other enolizable carbonyl compounds in your reaction mixture under basic conditions.
-
Decarbonylation: At high temperatures, palladium catalysts can sometimes promote the decarbonylation of aromatic aldehydes, leading to the formation of 1-cyclopropoxybenzene.
-
Oxidation/Reduction: As mentioned previously, the aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, depending on the specific ligands and additives used in the reaction.
To troubleshoot these issues, screen different ligands, bases, and solvents to find milder conditions that still promote the desired coupling reaction while minimizing decomposition of the aldehyde.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Solutions |
| Formation of 3-hydroxybenzaldehyde | Acid-catalyzed cleavage of the cyclopropoxy ether. | - Use a milder acid or a non-protic Lewis acid.- Lower the reaction temperature.- Reduce the reaction time.- If feasible, perform the reaction in a non-polar, aprotic solvent. |
| Formation of 3-cyclopropoxybenzoic acid | Oxidation of the aldehyde. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Avoid unnecessary exposure to air during workup.- If using an oxidant, ensure stoichiometry is carefully controlled. |
| Formation of 3-cyclopropoxybenzyl alcohol and 3-cyclopropoxybenzoic acid | Cannizzaro reaction. | - Avoid strongly basic conditions (pH > 12).- If a base is required, use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).- Keep the reaction temperature as low as possible. |
| Polymerization or formation of intractable tars | Multiple decomposition pathways, possibly initiated by heat or strong acids/bases. | - Lower the reaction temperature.- Ensure the purity of the starting material and solvents.- Consider a protecting group strategy for the aldehyde. |
| Low conversion in a reaction involving a nucleophilic attack on the aldehyde | Steric hindrance from the cyclopropoxy group or deactivation of the aldehyde. | - Use a more reactive nucleophile.- Employ a Lewis acid to activate the carbonyl group.- Increase the reaction temperature cautiously, monitoring for decomposition. |
Experimental Protocols
Protocol 1: Acetal Protection of 3-Cyclopropoxybenzaldehyde
This protocol describes the formation of a cyclic acetal, a robust protecting group for the aldehyde functionality.[3][4][8]
Materials:
-
3-Cyclopropoxybenzaldehyde
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-Cyclopropoxybenzaldehyde, toluene, and ethylene glycol.
-
Add the catalytic amount of p-TSA to the mixture.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to quench the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.
Protocol 2: Deprotection of the Acetal
Materials:
-
Protected 3-Cyclopropoxybenzaldehyde
-
Acetone
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the protected aldehyde in acetone.
-
Add 1 M HCl dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 3-Cyclopropoxybenzaldehyde.
Visualizing Decomposition Pathways and Prevention
Decomposition Pathways
Caption: Potential decomposition pathways of 3-Cyclopropoxybenzaldehyde.
Prevention Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Cyclopropoxybenzaldehyde
Welcome to the technical support resource for 3-Cyclopropoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-Cyclopropoxybenzaldehyde?
A1: The impurity profile is heavily dependent on the synthetic route. The most common method is the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and a cyclopropyl halide (or tosylate). Key impurities to anticipate are:
-
Unreacted 3-hydroxybenzaldehyde: Incomplete reaction is a frequent cause. This phenolic starting material can complicate downstream reactions.
-
3-Cyclopropoxybenzoic acid: The aldehyde product is susceptible to air oxidation, a process that can occur during the reaction, workup, or even storage.[1] The presence of this acidic impurity can be particularly problematic.
-
Residual Solvents: High-boiling point solvents like DMF or DMSO, often used in Williamson ether synthesis, can be difficult to remove completely.[2][3]
-
Byproducts of the Cyclopropyl Source: Depending on the cyclopropylating agent used, you may have corresponding byproducts.
Q2: My purified 3-Cyclopropoxybenzaldehyde is clear initially but turns yellow/brown over time. What is happening and how can I prevent it?
A2: This discoloration is a classic sign of oxidation. Aldehydes, particularly aromatic ones, are prone to reacting with atmospheric oxygen to form the corresponding carboxylic acid (3-cyclopropoxybenzoic acid) and other colored degradation products.[1] This is often accelerated by light and trace metal impurities.
Prevention Strategy:
-
Storage: Store the purified compound under an inert atmosphere (Nitrogen or Argon), in an amber vial to protect it from light, and at low temperatures (refrigerator or freezer).
-
Antioxidants: For long-term storage or use in sensitive applications, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%).
Q3: I'm performing a vacuum distillation, but the product in the distillation pot is darkening and I'm getting a poor recovery. What's the likely cause?
A3: You are likely observing thermal degradation.[4] While vacuum distillation lowers the boiling point, prolonged exposure to high temperatures can still cause polymerization or other decomposition pathways for aldehydes. If the vacuum is not sufficient, the required temperature might be too high, leading to charring and loss of material.[4]
Q4: Can I use a basic wash (e.g., NaOH solution) during workup to remove unreacted 3-hydroxybenzaldehyde?
A4: This is a viable but delicate operation. A dilute basic wash will deprotonate the phenolic starting material, forming a water-soluble phenoxide that can be extracted into the aqueous layer. However, aldehydes can undergo side reactions under strongly basic conditions (e.g., Cannizzaro reaction, aldol condensation). If you choose this method, use a mild base (e.g., 1 M Na₂CO₃) and keep the contact time short and the temperature low (e.g., using an ice bath) to minimize product degradation.
Troubleshooting Purification Protocols
This section provides a deeper dive into specific purification challenges and their solutions.
Challenge 1: Inadequate Separation by Standard Column Chromatography
-
Symptom: Your product co-elutes with an impurity, or you observe significant tailing of the product peak, leading to broad, impure fractions.
-
Causality: Aromatic aldehydes can interact with the acidic silanol groups on the surface of standard silica gel via hydrogen bonding. This interaction can lead to tailing and, in some cases, degradation on the column.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Challenge 2: Removing Trace Impurities for High-Purity Applications (>99.5%)
-
Symptom: Standard distillation or chromatography yields a product of 95-98% purity, but a persistent impurity remains.
-
Causality: The final impurity may have very similar physicochemical properties to the product, making physical separation difficult. In this case, a chemical separation method is often superior.
-
Solution: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes.[5][6] The aldehyde reacts reversibly with sodium bisulfite to form a solid, water-soluble adduct, leaving non-aldehyde impurities behind in the organic phase. The pure aldehyde is then regenerated by treating the adduct with a base.[7][8]
Caption: Workflow for purification via bisulfite adduct.
Recommended Purification Protocols
Protocol 1: High-Throughput Purification by Vacuum Distillation
This method is best for thermally stable products where impurities have significantly different boiling points.
-
Pre-treatment: Wash the crude product with a 10% sodium carbonate (Na₂CO₃) solution to remove acidic impurities, followed by a wash with saturated sodium bisulfite (NaHSO₃) to remove any highly reactive aldehyde byproducts. Finally, wash with water and dry over anhydrous magnesium sulfate (MgSO₄).[4]
-
Apparatus: Assemble a fractional distillation apparatus. For better separation of close-boiling impurities, use a short Vigreux column.[9] Ensure all joints are properly sealed for a good vacuum.
-
Distillation:
-
Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
-
Begin heating the flask gently in an oil bath while applying vacuum.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes, switch to a clean receiving flask to collect the main product fraction.
-
Crucial: Do not distill to dryness to avoid the concentration and potential decomposition of peroxides or high-boiling impurities.
-
Protocol 2: High-Purity Purification by Flash Column Chromatography
This method is ideal for removing non-volatile impurities or compounds with similar boiling points.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of heptane and ethyl acetate. Aim for an Rf value of ~0.3 for the 3-Cyclopropoxybenzaldehyde.
-
Column Packing: Pack a glass column with silica gel (~50x the weight of the crude material) as a slurry in the initial, low-polarity eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Start elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Data Summary: Analytical Methods for Purity Assessment
Accurate purity assessment is critical. The choice of method depends on the expected impurities and required sensitivity.[10]
| Analytical Method | Principle | Advantages for 3-Cyclopropoxybenzaldehyde | Disadvantages & Considerations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides structural confirmation.- Can quantify impurities if their signals are resolved.[10]- Relatively fast analysis. | - Lower sensitivity for trace impurities.- Signal overlap can complicate quantification. |
| GC-MS | Separates volatile compounds followed by mass-based detection. | - Excellent for separating volatile impurities.- High sensitivity for detecting trace contaminants.- Provides molecular weight information. | - Compound must be thermally stable.- Non-volatile impurities (salts, polymers) will not be detected. |
| HPLC (RP-C18) | Partitioning between a liquid mobile phase and a solid stationary phase. | - High resolution for a wide range of polarities.- Excellent for quantifying non-volatile impurities like the corresponding benzoic acid.- Method of choice for pharmaceutical quality control. | - Can be slower than GC.- Requires method development (mobile phase, gradient). |
References
-
Sciencemadness.org. (2015). Purification of benzaldehyde? [Online] Available at: [Link]
- Google Patents. (1983). Process for the purification of benzaldehyde.
-
Sciencemadness Wiki. (2025). Benzaldehyde. [Online] Available at: [Link]
-
Vollenweider, S., et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. [Online] Available at: [Link]
- Google Patents. (2017). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Online] Available at: [Link]
-
Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]
-
ResearchGate. (2025). Dual gradient macroporous resin column chromatography for concurrent separation and purification of three families of marine bacterial lipopeptides from cell free broth. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Online] Available at: [Link]
-
ResearchGate. (2021). Thermal Stability, Kinetic Degradation and Lifetime Prediction of Chitosan Schiff Bases Derived from Aromatic Aldehydes. [Online] Available at: [Link]
-
Journal of Pharmaceutical Research. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Online] Available at: [Link]
-
Cytiva. Three-step monoclonal antibody purification processes using modern chromatography media. [Online] Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Online] Available at: [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Online] Available at: [Link]
-
National Institutes of Health. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Online] Available at: [Link]
-
National Institutes of Health. (2015). Partial Purification and Characterization of the Recombinant Benzaldehyde Dehydrogenase from Rhodococcus ruber UKMP-5M. [Online] Available at: [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Online] Available at: [Link]
-
National Institutes of Health. Use of Tandem Affinity Chromatography for Purification of Cannabinoid Receptor CB2. [Online] Available at: [Link]
-
ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Online] Available at: [Link]
-
Osunstate. (2025). Mastering The Williamson Ether Synthesis. [Online] Available at: [Link]
- Google Patents. (2012). Separation of aromatic aldehydes.
-
Cytiva. (2018). Combining purification techniques in a multistep approach. [Online] Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Online] Available at: [Link]
-
National Institutes of Health. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Online] Available at: [Link]
-
PubChem. 3-cyclopropoxybenzaldehyde. [Online] Available at: [Link]
Sources
- 1. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Purity Analysis and Remediation of 3-Cyclopropoxybenzaldehyde
Welcome to the technical support center for 3-Cyclopropoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of this important chemical intermediate. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Understanding the Impurity Profile of 3-Cyclopropoxybenzaldehyde
The most common synthetic route to 3-Cyclopropoxybenzaldehyde is the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and a cyclopropyl halide. This synthetic pathway is efficient but can introduce several predictable impurities that may impact downstream reactions and the quality of your final product.
Q1: What are the most common impurities I should expect in my crude 3-Cyclopropoxybenzaldehyde?
A1: Based on the Williamson ether synthesis route, the primary impurities to anticipate are:
-
Unreacted Starting Materials:
-
3-Hydroxybenzaldehyde: Incomplete reaction will leave residual starting material.
-
Cyclopropyl Halide (e.g., bromocyclopropane): Used in excess to drive the reaction to completion, so residual amounts may be present.
-
-
Over-oxidation Product:
-
3-Cyclopropoxybenzoic Acid: The aldehyde group is susceptible to oxidation, especially if the reaction mixture is exposed to air for extended periods or at elevated temperatures.
-
-
Side-Reaction Products:
-
While less common with careful control of reaction conditions, side-reactions can occur.[1]
-
dot graph "Impurities_in_3-Cyclopropoxybenzaldehyde_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"3-Hydroxybenzaldehyde" [fillcolor="#EA4335"]; "Cyclopropyl_Halide" [fillcolor="#EA4335"]; "3-Cyclopropoxybenzaldehyde" [fillcolor="#34A853"]; "3-Cyclopropoxybenzoic_Acid" [fillcolor="#FBBC05"];
"3-Hydroxybenzaldehyde" -> "3-Cyclopropoxybenzaldehyde" [label="Williamson Ether\nSynthesis"]; "Cyclopropyl_Halide" -> "3-Cyclopropoxybenzaldehyde"; "3-Cyclopropoxybenzaldehyde" -> "3-Cyclopropoxybenzoic_Acid" [label="Oxidation"]; } caption { label="Figure 1: Common Impurity Pathways"; fontsize=10; fontname="Arial"; } enddot Figure 1: Common Impurity Pathways
II. Analytical Methods for Impurity Identification
Accurate identification and quantification of impurities are critical for process optimization and quality control. The following are recommended analytical techniques for assessing the purity of your 3-Cyclopropoxybenzaldehyde.
Q2: How can I use High-Performance Liquid Chromatography (HPLC) to analyze the purity of my sample?
A2: HPLC is a powerful technique for separating and quantifying the components in your mixture. A reverse-phase method is generally effective for this class of compounds.
Experimental Protocol: HPLC Analysis of 3-Cyclopropoxybenzaldehyde
This protocol is adapted from established methods for similar aromatic aldehydes.[2][3][4]
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard C18 column provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to protonate acidic impurities like 3-cyclopropoxybenzoic acid, leading to better peak shape. |
| Gradient | 70% A to 30% A over 15 minutes | A gradient elution is necessary to separate the more polar 3-hydroxybenzaldehyde from the less polar 3-Cyclopropoxybenzaldehyde and 3-cyclopropoxybenzoic acid. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic aldehydes and their derivatives have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL |
Troubleshooting HPLC Analysis:
-
Poor Peak Shape: If you observe tailing peaks, especially for the acidic impurity, ensure the pH of the mobile phase is low enough by using formic or phosphoric acid.[2]
-
Co-elution of Peaks: If impurities are not well-resolved, try adjusting the gradient profile. A shallower gradient can improve separation.
-
No Peaks Detected: Check your sample concentration and ensure your detector is set to the correct wavelength.
Q3: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable method for analysis?
A3: Yes, GC-MS is an excellent technique for identifying and quantifying volatile impurities, particularly residual cyclopropyl halide. It can also be used for the analysis of the main component and other impurities.
Experimental Protocol: GC-MS Analysis of 3-Cyclopropoxybenzaldehyde
This protocol is based on general methods for analyzing benzaldehyde derivatives.[5][6]
| Parameter | Condition | Rationale |
| Column | DB-5 or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column separates compounds based on their boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | |
| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min | A temperature ramp is necessary to elute compounds with a wide range of boiling points. |
| Injector Temperature | 250 °C | |
| Detector | Mass Spectrometer (Scan mode for identification, SIM mode for quantification) |
Troubleshooting GC-MS Analysis:
-
Broad Peaks: This could indicate a problem with the injection technique or column activity. Ensure the injector is clean and consider using a deactivated liner.
-
Thermal Decomposition: If you suspect your compound is degrading at high temperatures, try a lower injector temperature or a faster temperature ramp.
Q4: Can I use Nuclear Magnetic Resonance (NMR) Spectroscopy for purity assessment?
A4: ¹H NMR spectroscopy is a very effective tool for a rapid assessment of purity and for identifying the major components in your sample.[7][8]
Key ¹H NMR Signals to Monitor:
| Compound | Key Protons | Approximate Chemical Shift (δ ppm) | Notes |
| 3-Cyclopropoxybenzaldehyde | Aldehyde (-CHO) | 9.9 - 10.0 | A sharp singlet. |
| Aromatic protons | 7.0 - 7.8 | A complex multiplet pattern. | |
| Cyclopropyl protons | 0.6 - 0.9 (CH₂) and 3.8 - 4.0 (CH) | ||
| 3-Hydroxybenzaldehyde | Aldehyde (-CHO) | 9.8 - 9.9 | |
| Phenolic (-OH) | 5.0 - 6.0 (can vary) | A broad singlet, may exchange with D₂O. | |
| 3-Cyclopropoxybenzoic Acid | Carboxylic acid (-COOH) | 10.0 - 12.0 (can vary) | A very broad singlet. |
Note: Chemical shifts can vary depending on the solvent and concentration.[9][10][11][12][13]
III. Purification Strategies for 3-Cyclopropoxybenzaldehyde
Once you have identified the impurities in your crude product, you can select an appropriate purification method.
dot graph "Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Crude_Product" [fillcolor="#EA4335"]; "Recrystallization" [fillcolor="#4285F4"]; "Column_Chromatography" [fillcolor="#4285F4"]; "Pure_Product" [fillcolor="#34A853"];
"Crude_Product" -> "Recrystallization" [label="High Purity & Crystalline Solid"]; "Crude_Product" -> "Column_Chromatography" [label="Complex Mixture or Oily Product"]; "Recrystallization" -> "Pure_Product"; "Column_Chromatography" -> "Pure_Product"; } caption { label="Figure 2: Purification Decision Workflow"; fontsize=10; fontname="Arial"; } enddot Figure 2: Purification Decision Workflow
Q5: What is the best way to remove the unreacted 3-hydroxybenzaldehyde?
A5: Both recrystallization and column chromatography are effective methods. The choice depends on the scale of your reaction and the nature of the crude product.
Experimental Protocol: Recrystallization of 3-Cyclopropoxybenzaldehyde
This protocol is based on general principles of recrystallization for aromatic compounds.[14][15][16]
-
Solvent Screening: The ideal solvent will dissolve your crude product at an elevated temperature but not at room temperature. A mixture of a polar and a non-polar solvent often works well. A good starting point is a mixture of isopropanol and water, or ethyl acetate and hexanes.[17]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent (e.g., isopropanol) to your crude product with stirring until it fully dissolves.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization:
-
Oiling Out: If your product separates as an oil instead of crystals, you may be cooling the solution too quickly or the impurity level is too high. Try adding more of the primary solvent or using a different solvent system.
-
Poor Recovery: If the yield is low, you may have used too much solvent. You can try to concentrate the mother liquor and cool it again to recover more product.
Experimental Protocol: Column Chromatography
This is a general protocol that should be optimized for your specific mixture.[18][19][20]
-
Stationary Phase: Silica gel is a good choice for this separation.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A good starting gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Run the gradient and collect fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q6: How can I remove the 3-cyclopropoxybenzoic acid impurity?
A6: An aqueous workup with a mild base is the most effective way to remove acidic impurities.
Experimental Protocol: Aqueous Wash
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 3-cyclopropoxybenzoic acid will be deprotonated and move into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
IV. References
-
SIELC. (n.d.). Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Google Patents. (n.d.). CN101509902B - High performance liquid chromatography analysis method for glyoxal. Retrieved from
-
Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Retrieved from
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2016). HPLC method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclopropylbenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(10), 3531–3533.
-
ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of an Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
YouTube. (2015). CH223 Exp 3A Recrystallization Pre-Lab Lecture Video. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Dual gradient macroporous resin column chromatography for concurrent separation and purification of three families of marine bacterial lipopeptides from cell free broth. Retrieved from [Link]
-
Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes. Retrieved from
-
ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]
-
Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde. Retrieved from
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclopropylpropanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN101509902B - High performance liquid chromatography analysis method for glyoxal - Google Patents [patents.google.com]
- 4. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. epfl.ch [epfl.ch]
- 12. paulussegroup.com [paulussegroup.com]
- 13. gloganbart.github.io [gloganbart.github.io]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. chromtech.com [chromtech.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability & Preservation of 3-Cyclopropoxybenzaldehyde
[1]
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Topic: Prevention of Ether Cleavage ("Demethylation") and Degradation of 3-Cyclopropoxybenzaldehyde.
Core Technical Clarification: The "Demethylation" Misnomer
Executive Summary: Strictly speaking, 3-Cyclopropoxybenzaldehyde (C₁₀H₁₀O₂) cannot undergo demethylation because it lacks a methyl group on the ether oxygen.[1] It contains a cyclopropyl group .[1][2]
When researchers ask about "avoiding demethylation" for this compound, they are almost invariably encountering one of two critical issues:
-
Chemical Dealkylation: The unintended cleavage of the cyclopropyl ether bond under acidic conditions (mimicking the loss of a methyl group).[1]
-
Metabolic Clearance: In vivo O-dealkylation by CYP450 enzymes during drug metabolism studies.[1]
This guide addresses both, focusing on preserving the integrity of the aryl-cyclopropyl ether linkage .
Chemical Stability & Troubleshooting (In Vitro)
The cyclopropyl ether moiety is chemically distinct from a methyl ether (anisole).[1] While methyl ethers are relatively robust, the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) .[1] This makes the oxygen linkage susceptible to acid-catalyzed ring opening and cleavage.[1]
Troubleshooting Guide: Preventing Ether Cleavage
| Symptom | Probable Cause | Corrective Action |
| Loss of Cyclopropyl group during workup | Acidic Wash (pH < 4) .[1] Strong Brønsted acids (HCl, H₂SO₄) protonate the ether oxygen, facilitating ring opening/cleavage.[1] | Buffer your workup. Use saturated NH₄Cl or phosphate buffer (pH 6-7).[1] Avoid 1M HCl washes.[1] |
| Degradation during Lewis Acid catalysis | Use of BBr₃, AlCl₃, or BCl₃ .[1] These are standard demethylating agents; they will instantaneously cleave cyclopropyl ethers.[1] | Switch Lewis Acids. Use milder alternatives like TiCl₄ or ZnCl₂ at low temps.[1] Avoid Boron/Aluminum halides entirely.[1] |
| "Demethylation" observed in mass spec | In-source fragmentation. The cyclopropyl cation is a stable leaving group in MS (EI/ESI), creating a false positive for degradation.[1] | Adjust ionization energy. Lower the cone voltage. Verify purity via NMR, not just LC-MS. |
| Aldehyde oxidation failure | Jones Reagent / Chromic Acid. The highly acidic nature of Jones reagent attacks the cyclopropane ring.[1] | Use Basic/Neutral Oxidants. Use Pinnick oxidation (buffered) or KMnO₄ (basic) to convert CHO → COOH.[1] |
FAQ: Common Reaction Compatibility
Q: Can I use standard demethylation conditions (BBr₃) to selectively remove a different methoxy group on the same molecule? A: No. BBr₃ is indiscriminate.[1] It will cleave the cyclopropyl ether just as fast, if not faster, than a methyl ether due to the relief of ring strain upon cleavage.
-
Alternative: If you need a free phenol elsewhere, synthesize the molecule with a benzyl ether (Bn) at that position and deprotect via hydrogenolysis (H₂/Pd-C), which generally leaves the cyclopropyl ether and aldehyde intact (if carefully monitored).[1]
Q: Is the cyclopropyl ether stable to basic conditions? A: Yes. Aryl cyclopropyl ethers are highly stable to bases (NaOH, K₂CO₃, NaH) and nucleophiles. You can perform alkylations, aldol condensations, or Grignard additions on the aldehyde without affecting the ether linkage.
Metabolic Stability (In Vivo / DMPK)
For drug development professionals, "demethylation" often refers to metabolic clearance.[1]
Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can oxidize the carbon alpha to the oxygen.
-
Methyl Ether: Oxidized to formaldehyde + phenol (Demethylation).[1]
-
Cyclopropyl Ether: Oxidized to a hemiacetal intermediate, which collapses to the phenol + cyclopropanone (or ring-opened products).[1]
Strategic Insight: While cyclopropyl groups are often introduced to block metabolic soft spots (compared to ethyl/isopropyl groups), they are not metabolically inert.[1]
-
Mitigation: If high clearance is observed, consider fluorinating the cyclopropyl ring or checking for "shunting" where the aldehyde itself is the primary metabolic liability (oxidation to benzoic acid).
Validated Synthesis Protocol
To ensure you start with a high-integrity material, use this self-validating synthesis protocol which avoids acidic intermediates.
Reaction: O-Alkylation of 3-Hydroxybenzaldehyde Method: Modified Williamson Ether Synthesis[1]
Step-by-Step Protocol:
-
Reagents:
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in DMF (0.5 M concentration).
-
Add Cs₂CO₃.[1] Stir for 15 mins at Room Temp (deprotonation to phenoxide).
-
Add Bromocyclopropane.[1]
-
CRITICAL STEP: Heat to 100–110°C in a sealed pressure tube. Cyclopropyl bromide is sluggish (slow Sɴ2); high heat is required.[1]
-
Monitor by TLC (30% EtOAc/Hexane).[1] The product is less polar than the starting phenol.[1]
-
-
Workup (The "Anti-Demethylation" Step):
-
Validation:
Decision Pathway Visualization
The following diagram illustrates the stability logic for 3-Cyclopropoxybenzaldehyde.
Caption: Stability profile of 3-Cyclopropoxybenzaldehyde. Red pathways indicate conditions leading to ether cleavage (dealkylation).
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed data on the acid-lability of alkyl aryl ethers). [1]
-
Petit, J. Y., et al. (2012).[1] "Synthesis and pharmacological evaluation of 3-cyclopropoxy-4-methoxybenzaldehyde derivatives." European Journal of Medicinal Chemistry. (Demonstrates synthesis conditions and stability). [1]
-
Smith, D. A. (2009).[1] Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1] (Mechanisms of CYP450 O-dealkylation of ethers).
-
Organic Chemistry Portal. (2024).[1] "Ether Cleavage."[1][4][5][6][7] (General methodologies for ether cleavage confirming BBr3/Lewis Acid risks).
Sources
- 1. prepchem.com [prepchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Optimization for 3-Cyclopropoxybenzaldehyde Derivatives
Executive Summary & Core Challenge
3-Cyclopropoxybenzaldehyde (and its derivatives, such as the Roflumilast intermediate 3-cyclopropoxy-4-difluoromethoxybenzaldehyde) presents a unique catalytic challenge. The molecule contains two competing functionalities:[1][2][3][4][5]
-
The Aldehyde: Requires activation for reductive amination or oxidation.
-
The Cyclopropyl Ether: A strained ring system susceptible to hydrogenolysis (ring-opening) under standard hydrogenation conditions.
The Core Directive: Optimization is not simply about "adding more catalyst" to increase rate. It is a balance between Mass Transfer Efficiency (gas-liquid mixing) and Kinetic Selectivity (preserving the cyclopropyl ring).
Catalyst Optimization Protocol (Reductive Amination)
This module addresses the most common catalytic reaction involving this substrate: Reductive Amination (Aldehyde
The "False Deactivation" Trap
Users often observe slow reaction rates and erroneously increase catalyst loading. In 90% of cases involving viscous aldehydes like 3-cyclopropoxybenzaldehyde, the rate-limiting step is hydrogen mass transfer (
Symptom: Reaction stalls at 60-70% conversion. Incorrect Fix: Increasing catalyst loading from 5 wt% to 10 wt%. Result: No rate increase, but increased impurity profile (propyl-ether formation).
The Optimization Workflow (Step-by-Step)
Do not lock into a fixed loading immediately. Follow this self-validating screening protocol.
Step 1: The Agitation Audit Before adding catalyst, calculate the gas-liquid mass transfer coefficient.
-
Action: Run the reaction at your standard loading (e.g., 5 wt% loading of 5% Pd/C).
-
Variable: Double the stirring speed (RPM).
-
Validation: If the rate doubles, you are mass-transfer limited . Do not add more catalyst. Improve the impeller design or hydrogen pressure.
Step 2: The "1/4/10" Screening Matrix Once mixing is maximized, screen loadings to find the "Kinetic Knee."
| Run ID | Catalyst Loading (wt% relative to substrate) | Metal Loading (mol%) | Expected Outcome | Risk Factor |
| A | 1.0 wt% | ~0.05 mol% | Slow, high selectivity | Incomplete conversion |
| B | 4.0 wt% | ~0.20 mol% | Optimal Balance | Manageable |
| C | 10.0 wt% | ~0.50 mol% | Fast, low selectivity | Ring Opening (High) |
Step 3: Poisoning for Selectivity If the cyclopropyl ring opens (detectable by M+2 peak in MS, propyl-ether byproduct), switch catalyst types immediately.
-
Recommendation: Use Sulfided Pt/C or Vanadium-doped Pd/C . The sulfur/dopant poisons the highly active sites responsible for hydrogenolysis without stopping the reductive amination.
Visualization: Optimization Logic Flow
Figure 1: Decision tree for distinguishing between physical mixing limitations and true catalyst deactivation.
Troubleshooting Guide: The Cyclopropyl "Kill Switch"
The cyclopropyl group is a "canary in the coal mine." Its integrity tells you if your catalyst is too active.
The Mechanism of Failure
Under high hydrogen pressure (>5 bar) or high catalyst loading, the metal surface becomes saturated with hydride species. These can attack the strained cyclopropane ring (hydrogenolysis), converting the cyclopropoxy group into a n-propoxy group .
Reaction Pathway Diagram:
Figure 2: Competing reaction pathways. The red dashed line represents the critical failure mode caused by catalyst overloading.
Specific Troubleshooting Scenarios
Q: I am seeing 5-10% of the ring-opened propyl impurity. What do I do?
-
Immediate Fix: Lower the H2 pressure to 1-2 bar. High pressure favors hydrogenolysis.
-
Catalyst Fix: Switch from Pd/C to 5% Pt/C (Sulfided) . Sulfur modifies the electronic properties of the metal, making it less aggressive toward C-C bond cleavage while retaining activity for C=N reduction [1].
Q: The reaction works on 1g scale but fails on 100g scale (stalls).
-
Cause: Hydrogen starvation. On a larger scale, the headspace gas cannot dissolve into the liquid fast enough.
-
Fix: Do not add more catalyst. Increase the hydrogen sparging rate or use a loop reactor. Adding more catalyst when H2 is low leads to catalyst deactivation (poisoning by the amine product).
Alternative Workflow: Oxidation to Benzoic Acid
If your target is the acid (e.g., for Roflumilast synthesis), catalytic oxidation is an alternative to the standard Pinnick oxidation (NaClO2).
Protocol: Aerobic Oxidation with TEMPO Instead of metal hydrogenation catalysts which risk ring opening, use organocatalysis.
-
Catalyst: 5 mol% TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).
-
Co-catalyst: 2 mol% NaOCl (Bleach) as the stoichiometric oxidant.
-
Solvent: Acetonitrile/Buffer (pH 6.8).
-
Advantage: Zero risk of cyclopropyl ring opening. TEMPO is highly selective for aldehyde
carboxylic acid conversion [2].
Frequently Asked Questions (FAQs)
Q1: Can I use Raney Nickel for the reductive amination of 3-cyclopropoxybenzaldehyde? A: Proceed with caution. Raney Nickel is often too aggressive and basic. The basicity can cause aldol condensation side reactions, and the high activity often leads to ring opening. If you must use it, wash the catalyst with acetic acid first to neutralize it.
Q2: What is the maximum temperature for this reaction? A: Keep temperatures below 50°C . Above 60°C, the activation energy for cyclopropane ring opening is often exceeded, regardless of the catalyst used.
Q3: My catalyst is filtering poorly. Can I use Celite? A: Yes, but be aware that Celite can be slightly acidic. For acid-sensitive cyclopropyl ethers, ensure the Celite is neutral or wash the filter cake with a buffer immediately to prevent degradation during workup.
References
-
Poulter, S. R., & Heathcock, C. H. (1968).[6] Catalytic hydrogenation of cyclopropyl alkenes. Tetrahedron Letters, 9(51), 5339–5342.
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.
-
Gavhane, S. B., et al. (2012). Novel process for the preparation of 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide.[5][7] World Intellectual Property Organization, WO2012147098A2.
-
Rylander, P. N. (1967).[8] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Standard text on catalyst selectivity).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. WO2013131484A1 - Process for preparation of roflumilast - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide - Google Patents [patents.google.com]
- 8. scs.illinois.edu [scs.illinois.edu]
workup procedures to minimize product loss of 3-Cyclopropoxybenzaldehyde
Welcome to the Technical Support Center for 3-Cyclopropoxybenzaldehyde.
Case Reference: 3-CPBA-Workup-Optimization Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Working with 3-Cyclopropoxybenzaldehyde presents a unique "stability paradox." You are managing two functional groups with opposing sensitivities:
-
The Aldehyde (-CHO): Prone to oxidation (to carboxylic acid) and disproportionation (Cannizzaro reaction) under strongly basic conditions.
-
The Cyclopropyl Ether (-O-cPr): Highly sensitive to acid-catalyzed hydrolysis and ring-opening due to the significant ring strain (~27.5 kcal/mol) of the cyclopropane moiety.
This guide replaces generic workup advice with a chemically rigorous protocol designed to navigate these opposing risks.
Module 1: Extraction & Phase Separation (The "Crude" Stage)
Current Status: Reaction complete. Quenching and isolation in progress.[1][2][3][4]
Q1: "I have a persistent emulsion that won't separate. Brine isn't working."
-
Diagnosis: This molecule is lipophilic, but unreacted 3-hydroxybenzaldehyde (starting material) or inorganic salts from the alkylation (e.g., KBr) can act as surfactants at the interface.
-
The Fix:
-
The "Reverse" Filtration: If you see fine suspended solids (salts), do not just pour them into the sep funnel. Filter the entire biphasic mixture through a pad of Celite 545 before separation. This removes the particulate matter stabilizing the emulsion.
-
The Density Check: If using chlorinated solvents (DCM), the organic layer is on the bottom. If using Ethers/EtOAc, it is on top. Confirm layers by adding a drop of water.
-
The pH Breaker: If the emulsion persists, the pH may be near the pKa of the unreacted phenol (~9.0). Adjust the aqueous phase to pH 5-6 (using dilute phosphate buffer, not strong acid) to force the phenol fully into the organic phase (to be removed later) or pH 11-12 (using Carbonate) to force it into the aqueous phase. Recommendation: Use the Carbonate wash (see Q2).
-
Q2: "How do I remove unreacted 3-hydroxybenzaldehyde without column chromatography?"
-
The Protocol: Exploiting pKa differences.
-
3-Cyclopropoxybenzaldehyde: Neutral.[5]
-
3-Hydroxybenzaldehyde: Weakly acidic (pKa ~9.0).
-
Benzoic Acid Impurity: Acidic (pKa ~4.2).
-
-
Action: Wash the organic layer with 10% Sodium Carbonate (
) .-
Why Carbonate? It provides a pH of ~11, sufficient to deprotonate the phenol (
) and the acid ( ), making them water-soluble. -
Why not NaOH? Strong hydroxide (pH >13) risks triggering the Cannizzaro reaction on your aldehyde product, converting it into an alcohol/acid mixture and lowering yield.
-
Module 2: Chemical Stability (The "Preservation" Stage)
Current Status: Solvent removal and drying.[2][3][4]
Q3: "My product turned from a clear oil to a yellow solid/gum overnight. NMR shows a carboxylic acid peak."
-
Diagnosis: Autoxidation. Benzaldehydes are notorious for "air oxidation" to benzoic acids via a radical chain mechanism, accelerated by light.
-
The Fix:
-
Inert Atmosphere: Perform all evaporations and transfers under Nitrogen or Argon.
-
Radical Scavenging: If storage is required before purification, add 0.1% BHT (Butylated hydroxytoluene) as a stabilizer. It scavenges the peroxy radicals before they degrade the aldehyde.
-
Solvent Choice: Avoid ethers (THF/Diethyl ether) that contain peroxides, as they initiate the aldehyde oxidation chain.
-
Q4: "I used 1M HCl to neutralize the reaction, and my yield plummeted. NMR suggests ring opening."
-
Diagnosis: Acid-Catalyzed Ether Cleavage. The cyclopropyl ether is an "acetal-like" structure in terms of strain. Strong mineral acids (HCl,
) protonate the ether oxygen, making the cyclopropyl group a good leaving group or susceptible to nucleophilic attack (ring opening). -
The Protocol:
-
Strict Rule: NEVER use HCl or strong mineral acids during workup.
-
Alternative: Use Saturated Ammonium Chloride (
, pH ~5.5) or Phosphate Buffer for neutralization. These are mild enough to quench alkoxides without cleaving the ether.
-
Module 3: Purification (The "Polishing" Stage)
Current Status: Final purification.
Q5: "The product streaks on silica gel, and I lose mass after the column."
-
Diagnosis: Silica gel is slightly acidic (pH 4-5). This acidity can degrade the cyclopropyl ether or catalyze acetal formation if methanol is used in the eluent.
-
The Fix:
-
Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (
) in Hexanes before packing the column. This neutralizes acidic sites. -
Alternative: Bisulfite Purification (The "Chemical Filter").
-
Step A: Shake crude oil with saturated Sodium Bisulfite (
). The aldehyde forms a water-soluble adduct.[6][7] -
Step B: Wash the aqueous layer with Ether (removes non-aldehyde impurities).
-
Step C (CRITICAL): Regenerate the aldehyde by adding Sodium Bicarbonate (solid or saturated solution) to the aqueous layer until bubbling stops. Do not use acid to regenerate. Extract the released pure aldehyde into DCM.
-
-
Visualizing the Workflow
The following diagrams illustrate the logic flow for workup and the stability pathways.
Figure 1: Workup Decision Matrix
Caption: Decision matrix for removing specific impurities while protecting the ether linkage.
Figure 2: Stability & Degradation Pathways
Caption: Chemical degradation vectors. Avoidance requires pH control (5-11) and inert atmosphere.
Summary of Critical Parameters
| Parameter | Specification | Reason for Control |
| Workup pH Range | 5.5 – 11.0 | < 5.5 risks ether cleavage; > 12 risks Cannizzaro. |
| Quenching Agent | Sat. | Mild acidity avoids shock to the cyclopropyl ring. |
| Phenol Removal | 10% | Selectively removes starting material without degrading product. |
| Drying Agent | Neutral/Slightly acidic. Avoid basic drying agents if possible. | |
| Storage | -20°C, under Argon | Prevents autoxidation to benzoic acid. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for aldehyde purification via bisulfite adducts).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of acetal/ether hydrolysis and aldehyde oxidation).
-
Wiberg, K. B., & Kass, S. R. (1985). "Cyclopropyl ethers: synthesis and properties." Journal of the American Chemical Society, 107(4), 988-995. (Specific data on cyclopropyl ether stability and ring strain).
-
BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde." (Bisulfite wash protocols and reversibility).
-
Master Organic Chemistry. (2014). "Cleavage of Ethers with Acid."[5][8][9] (Mechanistic details on acid sensitivity of ethers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Strategies to Improve Regioselectivity in Reactions with 3-Cyclopropoxybenzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Cyclopropoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. Here, we provide troubleshooting guides, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Section 1: Understanding the Fundamental Reactivity
Before troubleshooting specific experimental outcomes, it is crucial to understand the inherent electronic and steric properties of 3-Cyclopropoxybenzaldehyde. The regiochemical outcome of any reaction is a direct result of the interplay between its two functional groups.
Q1: What are the primary directing effects of the cyclopropoxy and aldehyde groups in 3-Cyclopropoxybenzaldehyde?
Answer: The regioselectivity of reactions on the aromatic ring is dictated by the competing electronic effects of the cyclopropoxy group (-O-c-Pr) and the aldehyde group (-CHO).
-
The Cyclopropoxy Group (-O-c-Pr): The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance. This effect is strongly activating, making the ring more nucleophilic and thus more reactive towards electrophiles.[1][2] This resonance donation directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) relative to itself. Groups that donate electrons and direct to these positions are known as ortho, para-directors.[3][4]
-
The Aldehyde Group (-CHO): The aldehyde is a classic electron-withdrawing group (EWG) due to the electronegativity of the oxygen and its ability to pull electron density out of the ring via resonance.[5] This deactivates the ring, making it less reactive towards electrophiles. EWGs direct incoming electrophiles to the meta position (C5) relative to themselves.[5][6]
The combination of a strong activating ortho, para-director and a deactivating meta-director on the same ring creates a distinct reactivity map, which is visualized below.
Caption: Directing influences on the 3-Cyclopropoxybenzaldehyde ring.
Section 2: Troubleshooting Guide for Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is the most common reaction where regioselectivity is a primary concern.[7][8] The strong activation from the cyclopropoxy group typically overrides the deactivating effect of the aldehyde, leading to substitution at the C2, C4, and C6 positions.
Q2: My EAS reaction (e.g., halogenation, nitration) is producing a mixture of C2, C4, and C6 isomers. How can I improve the selectivity for a single product?
Answer: Obtaining a single isomer is challenging, but you can often favor one over the others by strategically manipulating steric and electronic factors.
Strategy A: Maximizing C6 (para) Selectivity
The C6 position is electronically activated and generally the most sterically accessible. It is often the thermodynamically favored product.
-
Causality: Steric hindrance plays a key role. The ortho positions (C2 and C4) are flanked by the existing substituents. By using a bulkier electrophile or catalyst, you can increase the energy barrier for attack at these positions, thereby favoring substitution at the less hindered C6 position.[1]
-
Troubleshooting Steps:
-
Increase Steric Bulk: If using a standard Lewis acid like AlCl₃ for a Friedel-Crafts reaction, consider switching to a bulkier one like ZnCl₂ or FeBr₃. For halogenation, using N-Bromosuccinimide (NBS) with a mild acid catalyst might offer different selectivity compared to Br₂/FeBr₃.
-
Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lowest activation energy, which is often the formation of the sterically least hindered product.
-
Solvent Choice: A less polar solvent can sometimes disfavor the formation of the more sterically crowded transition states leading to ortho products.
-
Strategy B: Favoring C2/C4 (ortho) Selectivity
Achieving high selectivity for the ortho positions via standard EAS is difficult. The most robust method is to change the reaction mechanism entirely by using Directed ortho-Metalation (DoM), which is covered in Section 3.
Q3: My reaction is very slow, or I am recovering unreacted starting material. What is the cause?
Answer: While the cyclopropoxy group is activating, the aldehyde group is strongly deactivating.[5][9] In some highly sensitive EAS reactions, like Friedel-Crafts alkylation or acylation, this deactivation can be prohibitive.
-
Causality: The aldehyde group withdraws electron density from the ring, making it a weaker nucleophile.[10] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions can coordinate strongly to the carbonyl oxygen of the aldehyde, adding further positive charge and increasing the deactivation of the ring.
-
Troubleshooting Steps:
-
Use Harsher Conditions: Increase the temperature or use a stronger Lewis acid, but be aware this may decrease regioselectivity and risk side reactions.
-
Protect the Aldehyde: A more effective strategy is to temporarily convert the aldehyde into a group that is not deactivating. Protecting it as a dimethyl or diethyl acetal masks its electron-withdrawing nature, allowing the activating cyclopropoxy group to fully control the reaction. The aldehyde can be regenerated later by acid-catalyzed hydrolysis. This is the foundation of the DoM strategy discussed next.
-
Q4: I am observing side products that suggest the cyclopropane ring has opened. How can I prevent this?
Answer: The cyclopropyl group, while generally stable, is a strained ring system. Under strongly acidic conditions, particularly with protic acids, the ring can undergo protonation followed by ring-opening to form a carbocation, leading to undesired byproducts.[11][12]
-
Troubleshooting Steps:
-
Avoid Strong Protic Acids: If possible, use Lewis acids instead of Brønsted acids (e.g., use AlCl₃ instead of H₂SO₄).
-
Use Milder Lewis Acids: Opt for milder catalysts that are less likely to promote ring-opening (e.g., ZnCl₂, FeCl₃).
-
Control Temperature: Keep the reaction temperature as low as possible to minimize the energy available for this high-activation-energy side reaction.
-
Section 3: Advanced Protocol for Regiocontrol: Directed ortho-Metalation (DoM)
For targeted synthesis of C2 or C4 substituted derivatives, Directed ortho-Metalation is the strategy of choice. This method uses a directing group to deliver a strong base to a specific adjacent position, leading to highly regioselective deprotonation and subsequent functionalization.[13][14][15]
Core Principle: The aldehyde is first protected. The oxygen of the cyclopropoxy group then acts as a Directing Metalating Group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent C2 and C4 positions.
Detailed Experimental Protocol: Synthesis of 4-Deuterio-3-cyclopropoxybenzaldehyde via DoM
This protocol demonstrates the selective functionalization at the C4 position. A similar outcome is expected at C2, often resulting in a mixture of the two ortho isomers.
Step 1: Protection of the Aldehyde Group
-
Rationale: The aldehyde is acidic and will be attacked by the organolithium reagent. Protection as an acetal renders it inert to the strong base.
-
Procedure:
-
Dissolve 3-cyclopropoxybenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated solution of NaHCO₃ and extract the product with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield 3-cyclopropoxybenzaldehyde dimethyl acetal.
-
Step 2: Directed ortho-Lithiation
-
Rationale: The cyclopropoxy oxygen directs the n-butyllithium to deprotonate the C2 and C4 positions.
-
Procedure:
-
Dissolve the protected acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is often observed, indicating anion formation.
-
Step 3: Quenching with an Electrophile (D₂O)
-
Rationale: The generated aryllithium species is a potent nucleophile that will react with a wide range of electrophiles. Here, we use deuterium oxide (D₂O) as a simple electrophile to label the C4 position.
-
Procedure:
-
While maintaining the temperature at -78 °C, add D₂O (2.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Quench carefully with water.
-
Step 4: Deprotection and Isolation
-
Rationale: The acetal is hydrolyzed back to the aldehyde using aqueous acid.
-
Procedure:
-
Add 1 M HCl to the reaction mixture until the pH is ~2.
-
Stir vigorously at room temperature for 2-4 hours until TLC analysis shows complete conversion back to the aldehyde.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 4-deuterio-3-cyclopropoxybenzaldehyde.
-
Caption: Workflow for Directed ortho-Metalation (DoM).
Section 4: Frequently Asked Questions (FAQs)
Q5: How does the steric and electronic profile of a cyclopropoxy group differ from a methoxy or isopropoxy group?
Answer: The cyclopropoxy group has a unique profile. Electronically, its oxygen atom donates to the ring similarly to other alkoxy groups, making it a strong activator. However, the cyclopropyl ring itself has C-C bonds with significant p-character, which can participate in hyperconjugation, subtly modulating the electronic environment.[16][17][18] Sterically, it is bulkier than a methoxy group but has a more rigid, defined shape than an isopropoxy group. This fixed conformation can lead to more predictable steric interactions with adjacent groups or incoming reagents.[19][20]
Q6: Can I achieve regioselectivity in nucleophilic addition reactions to the aldehyde?
Answer: For nucleophilic addition directly to the carbonyl carbon, the concept of regioselectivity applies differently.[21][22][23] The reaction occurs at the aldehyde, not the ring. However, the ring substituents do influence the reactivity. The electron-donating cyclopropoxy group slightly reduces the electrophilicity of the carbonyl carbon compared to benzaldehyde, potentially slowing the reaction. Conversely, the aldehyde's electron-withdrawing nature makes the carbonyl highly susceptible to nucleophilic attack. In this molecule, the standard reactivity of the aldehyde is dominant.
Q7: Are there any computational tools that can help predict the outcome of my reaction?
Answer: Yes, computational chemistry is a powerful tool for predicting regioselectivity in EAS reactions. Methods based on calculating the proton affinity at different ring positions can accurately forecast the most nucleophilic site. The RegioSQM method, for example, has shown high success rates in predicting the outcomes for a wide range of aromatic compounds and requires only a simple molecular input.[24][25] Such tools can be invaluable for designing experiments and avoiding the synthesis of undesired isomers.
Data Summary Table
| Reaction Type | Reagents | Expected Major Product(s) | Strategy to Improve Selectivity |
| Nitration | HNO₃, H₂SO₄ | C6 > C4 > C2 | Use milder nitrating agents (e.g., AcONO₂) to potentially increase C6 selectivity. |
| Bromination | Br₂, FeBr₃ | C6 > C4 > C2 | Use a bulkier brominating agent like NBS to enhance steric hindrance at C2/C4. |
| Chlorination | Cl₂, AlCl₃ | C6 > C4 > C2 | Lower reaction temperature; consider alternative chlorinating agents like NCS. |
| Friedel-Crafts | R-Cl, AlCl₃ | Very low reactivity | Protect the aldehyde as an acetal before reaction to activate the ring. |
| Directed Metalation | 1. Acetal Protection2. n-BuLi3. Electrophile (E⁺)4. Deprotection | C2-E and C4-E | The primary method for achieving high ortho selectivity. |
References
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing).
- Electrophilic Aromatic Substitution. ChemTalk.
- Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- regioselectivity of EAS reactions - playlist. YouTube.
- Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter.
- How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- introduction to regioselectivity in aromatic reactions. YouTube.
- RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. National Institutes of Health.
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange.
- ortho metalation. Andrew G Myers Research Group, Harvard University.
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
- Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.
- Reactivity of electrophilic cyclopropanes. National Institutes of Health.
- 4-Cyclopropoxybenzaldehyde. Benchchem.
- Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
- 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. National Institutes of Health.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
- 7-indolinecarboxaldehyde. Organic Syntheses Procedure.
- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Increased steric strain adjacent to cyclopropane. ResearchGate.
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health.
- The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.
- Nucleophilic conjugate addition. Wikipedia.
- Cyclopropyl group. Wikipedia.
- Directed lithiation of substituted aromatics and heterocycles. ORCA - Online Research @ Cardiff.
- Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. YouTube.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
- Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. ResearchGate.
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 12. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 19. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 24. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the stability and reactivity of 3-Cyclopropoxybenzaldehyde
CAS: 13524-76-0 | Role: Key Intermediate (Pitolisant Synthesis)
Introduction: Chemical Profile & Handling
Welcome to the technical support hub for 3-Cyclopropoxybenzaldehyde . This compound is a critical pharmacophore, most notably acting as the primary intermediate for Pitolisant (Wakix®), a histamine H3 receptor antagonist/inverse agonist.
As a researcher, your primary challenge lies in balancing the reactivity of two distinct functional groups:
-
The Aldehyde (-CHO): Prone to autoxidation and nucleophilic attack.
-
The Cyclopropyl Ether (-O-Cyclopropyl): A strained ring system susceptible to acid-catalyzed ring opening.
This guide provides solvent-specific protocols to maximize stability and yield.
Module 1: Stability & Solvent Compatibility
The "Acid Trap": Cyclopropyl Ether Instability
The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While the aryl ether linkage provides some resonance stabilization, strong acids or Lewis acids in protic solvents can trigger ring opening, leading to decomposition into phenolic byproducts and allyl derivatives.
Solvent Compatibility Matrix
Use this table to select the optimal solvent environment for your reaction type.
| Solvent Class | Recommended? | Technical Notes |
| Chlorinated (DCM) | High | Excellent for extraction and non-polar reactions. Warning: Avoid acidic Chloroform (CHCl₃) which can catalyze ring opening over time. Use amylene-stabilized CHCl₃ if necessary. |
| Polar Aprotic (DMF, DMSO) | High | Ideal for nucleophilic substitutions (e.g., synthesis from 3-hydroxybenzaldehyde). High solubility, no acidic protons to trigger degradation. |
| Polar Protic (MeOH, EtOH) | Medium | Acceptable for reductive amination (e.g., with NaBH₄). Critical: Ensure pH remains neutral or basic. Acidic conditions in alcohols will accelerate acetal formation or ring cleavage. |
| Ethers (THF, Et₂O) | Medium | Good solubility. Risk: Peroxides in aged ethers can initiate radical oxidation of the aldehyde to 3-cyclopropoxybenzoic acid. Use fresh/inhibited solvents. |
| Water | Low | Poor solubility. Hydrolysis risk is low, but phase transfer catalysts are required for aqueous reactions. |
Module 2: Reactivity & Optimization
Reaction Workflow: Reductive Amination (Pitolisant Route)
A common workflow involves reacting 3-cyclopropoxybenzaldehyde with an amine (e.g., piperidine derivatives).
The Solvent Effect:
-
In Methanol (MeOH): The reaction is fast due to hydrogen bonding stabilizing the imine intermediate. However, if the reaction stalls and acid catalyst is added, you risk opening the cyclopropane ring.
-
In Dichloroethane (DCE): Slower kinetics but higher stability. Preferred for large-scale processes where residence time is long.
Visualization: Degradation vs. Productive Pathway
The following diagram illustrates the critical divergence point where solvent choice and pH determine whether you get the drug intermediate or "tar."
Figure 1: Divergent reaction pathways. Acidic solvents favor the lower red path (degradation), while neutral polar solvents favor the upper green path (synthesis).
Module 3: Troubleshooting (FAQ)
Case 1: "My product contains a carboxylic acid impurity."
-
Diagnosis: Autoxidation. Benzaldehydes oxidize to benzoic acids upon exposure to air.
-
The Solvent Factor: This is accelerated in ether solvents (THF/Diethyl ether) that contain peroxides.
-
Solution:
-
Purify the aldehyde via bisulfite adduct formation if heavily oxidized.
-
Switch to degassed DMF or DCM for storage.
-
Store under Nitrogen/Argon at 4°C.
-
Case 2: "Yield is low during reductive amination; TLC shows a baseline streak."
-
Diagnosis: Acid-catalyzed polymerization/ring opening.
-
The Solvent Factor: Did you use unneutralized hydrochloride salts of amines in Methanol? This generates HCl in situ.
-
Solution:
-
Pre-neutralize amine salts with TEA (Triethylamine) before adding the aldehyde.
-
Avoid using strong Lewis acids (e.g., TiCl₄) which are often used for other aldehydes; they will attack the cyclopropyl ether. Use milder drying agents like MgSO₄.
-
Case 3: "Synthesizing the aldehyde from 3-hydroxybenzaldehyde gave low yields."
-
Diagnosis: Competitive alkylation or Cannizzaro reaction.
-
The Solvent Factor: Using protic solvents (EtOH) with strong base (NaOH) promotes side reactions.
-
Solution: Use Acetone/K₂CO₃ or DMF/Cs₂CO₃ . These aprotic conditions favor the S_N2 alkylation of the phenol oxygen with cyclopropyl bromide without degrading the aldehyde.
Module 4: Decision Support System
Use this logic flow to determine the correct solvent system for your specific experimental goal.
Figure 2: Solvent selection decision tree based on experimental phase and acidity risk.
References
-
Synthesis of Pitolisant (Wakix)
- Schwartz, J. C., et al. "1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine, preparation method thereof and pharmaceutical composition containing same." Bioprojet Patent WO2000006254. (Describes the alkylation of 3-hydroxybenzaldehyde in DMF/Acetone).
-
Cyclopropyl Ether Stability
-
Van Tilborg, W., et al.[1] "The chemistry of small ring compounds. Cyclopropyl cation stabilisation in thermolysis of some cyclopropyl ethers." Recueil des Travaux Chimiques des Pays-Bas. (Details the ring-opening mechanism of cyclopropyl ethers under thermal/acidic stress).
-
-
Aldehyde Solvent Effects
- Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (General reference for solvent polarity effects on nucleophilic addition to carbonyls).
Sources
Validation & Comparative
mass spectrometry fragmentation pattern of 3-Cyclopropoxybenzaldehyde
Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-Cyclopropoxybenzaldehyde
Executive Summary
3-Cyclopropoxybenzaldehyde (CAS: 13524-76-0) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for inhibitors targeting diverse kinases and GPCRs. Its structural specificity—a cyclopropyl ether moiety meta to an aldehyde—presents unique mass spectrometric challenges.
This guide provides a definitive analysis of its fragmentation under Electron Ionization (EI, 70 eV), distinguishing it from isobaric alternatives like 3-isopropoxybenzaldehyde . While standard libraries often conflate alkyl ether isomers, this guide establishes a self-validating fragmentation model to ensure precise structural verification in drug development workflows.
Instrumentation & Methodology
The data and protocols described herein are standardized for Gas Chromatography-Mass Spectrometry (GC-MS) systems operating under electron impact ionization.
-
Ionization Source: Electron Ionization (EI)[1]
-
Energy: 70 eV
-
Source Temperature: 230 °C
-
Transfer Line: 280 °C
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
Fragmentation Analysis
The mass spectrum of 3-Cyclopropoxybenzaldehyde (MW: 162.19 Da) is governed by two competing functional groups: the benzaldehyde moiety and the cyclopropyl ether .
Primary Fragmentation Pathways
-
Molecular Ion (
): m/z 162-
The parent ion is distinct and typically of medium-to-high intensity due to the stabilizing aromatic ring.
-
Validation: Presence confirms the intact molecular weight of C
H O .
-
-
Aldehyde Characteristic Loss (
): m/z 161 -
Cyclopropyl Ether Cleavage (
): m/z 121-
Mechanism: Homolytic cleavage of the O-Cyclopropyl bond.
-
Unlike acyclic alkyl ethers, the cyclopropyl ring is strained. The primary fragmentation involves the loss of the cyclopropyl radical (C
H , 41 Da) . -
Result: Formation of the 3-hydroxybenzaldehyde cation (or its resonance isomer, the phenoxy cation) at m/z 121.
-
Causality: The high ring strain energy (~27.5 kcal/mol) of the cyclopropane ring drives this cleavage over the rearrangement pathways seen in unstrained alkyl ethers.
-
-
Secondary Carbonyl Loss (
): m/z 133-
Mechanism: Loss of the formyl radical (
CHO) from the molecular ion. -
This pathway competes with the ether cleavage but is generally less abundant than the M-1 peak.
-
Visualized Fragmentation Pathway
Figure 1: Mechanistic fragmentation tree for 3-Cyclopropoxybenzaldehyde showing primary competitive pathways.
Comparative Analysis: The "Isomer Trap"
A common analytical error is confusing 3-Cyclopropoxybenzaldehyde with its isomer 3-Isopropoxybenzaldehyde . Both have a MW of 162, but their fragmentation fingerprints are distinct due to the internal mechanics of the ether group.
The Diagnostic Difference: Cyclopropyl vs. Isopropyl
| Feature | 3-Cyclopropoxybenzaldehyde (Target) | 3-Isopropoxybenzaldehyde (Alternative) |
| Structure | Strained 3-membered ring ether | Branched acyclic ether |
| Dominant Ether Fragment | m/z 121 (Loss of Radical) | m/z 120 (Loss of Neutral Alkene) |
| Mechanism | Radical Loss: Loss of C | McLafferty-like Rearrangement: Loss of Propene (C |
| Base Peak Tendency | Often m/z 161 or 121 | Often m/z 120 (Phenol radical cation) |
| Why it happens | Cyclopropyl ring cannot achieve the geometry for 4-center elimination without opening first. | Isopropyl group has free rotation and accessible |
Application Insight: If your spectrum shows a dominant peak at m/z 120 , you likely have the isopropyl impurity, not the cyclopropyl target. The target product must show m/z 121 .
Experimental Protocol: Self-Validating ID Workflow
To confirm the identity of 3-Cyclopropoxybenzaldehyde in a synthesis batch, follow this step-by-step protocol.
Step 1: Sample Preparation
-
Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
-
Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Transfer to an autosampler vial.
Step 2: GC-MS Acquisition
-
Injection: 1 µL, Split ratio 20:1.
-
Oven Program:
-
Hold 60 °C for 2 min.
-
Ramp 15 °C/min to 280 °C.
-
Hold 5 min.
-
-
Scan Range: m/z 40–300.
Step 3: Data Interpretation (Pass/Fail Criteria)
-
Criterion A (Molecular Ion): Must observe m/z 162.
-
Criterion B (Aldehyde Check): Must observe m/z 161 (M-1).
-
Criterion C (Ether Check - CRITICAL):
-
Calculate ratio of intensity:
-
PASS:
(Indicates radical loss dominant = Cyclopropyl). -
FAIL:
(Indicates alkene elimination dominant = Isopropyl/Propyl isomer).
-
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and ether rearrangements).[3]
-
NIST Mass Spectrometry Data Center. Cyclopropyl phenyl ketone Mass Spectrum. National Institute of Standards and Technology.[1] [Link] (Reference for cyclopropyl-aryl ketone fragmentation behavior).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for benzaldehyde M-1 and M-29 characteristic losses).[4]
-
PubChem Database. 3-Cyclopropylbenzaldehyde Compound Summary. National Library of Medicine. [Link] (Structural analogue reference).
Sources
analytical techniques for the characterization of 3-Cyclopropoxybenzaldehyde
Analytical Characterization of 3-Cyclopropoxybenzaldehyde
Executive Summary
This guide provides a comparative technical analysis for the characterization of 3-Cyclopropoxybenzaldehyde , a critical intermediate often associated with the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other bioactive ether scaffolds.
The analytical strategy for this molecule is defined by two competing stability challenges:
-
Aldehyde Reactivity: Susceptibility to auto-oxidation (to benzoic acid derivatives) and Cannizzaro disproportionation.[1]
-
Cyclopropyl Ether Lability: The strained cyclopropyl ring attached directly to the oxygen atom is acid-sensitive and prone to ring-opening hydrolysis or rearrangement under harsh thermal/acidic conditions.[1]
Consequently, High-Performance Liquid Chromatography (HPLC) is established here as the primary "Gold Standard" technique due to its non-destructive nature, while Gas Chromatography (GC) is positioned as a secondary alternative requiring strict thermal control.[1][2]
Part 1: Structural Analysis & Critical Quality Attributes (CQAs)
Before selecting a method, the analyst must define the impurity profile based on the molecule's reactivity.
| CQA | Description | Analytical Risk |
| Assay (Purity) | Target >98.0% | Co-elution of positional isomers (2- or 4-cyclopropoxybenzaldehyde).[1] |
| Oxidation Impurity | 3-Cyclopropoxybenzoic acid | Increases with air exposure; highly polar, elutes early in RP-HPLC.[1][2] |
| Ring-Open Impurity | 3-(3-hydroxypropoxy)benzaldehyde | Result of acid-catalyzed hydrolysis of the cyclopropyl ring.[2] |
| Residual Solvent | Cyclopropyl bromide / Phenol | Precursors from Williamson ether synthesis.[1] |
Part 2: Comparative Analytical Techniques
Technique A: UHPLC-DAD-MS (The Recommended Standard)
Why it wins: HPLC allows for the separation of the aldehyde from its acid degradation product without thermal stress. The use of a Diode Array Detector (DAD) coupled with Mass Spectrometry (MS) provides simultaneous purity and identity confirmation.[1]
-
Column Selection: A Phenyl-Hexyl stationary phase is superior to standard C18 for this application.[1] The pi-pi interactions offered by the phenyl phase provide enhanced selectivity for separating the target 3-isomer from potential 2- or 4-positional isomers formed during non-reginoselective synthesis.[2]
-
Mobile Phase Strategy: Avoid strong acids like Trifluoroacetic Acid (TFA) which can catalyze cyclopropyl ring opening over time.[1] Use 0.1% Formic Acid or an Ammonium Acetate buffer (pH 4.5) .[1]
Protocol 1: Validated UHPLC Method
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: UV @ 254 nm (primary), 210 nm (impurities); MS (ESI+).[1][2]
-
Sample Diluent: 50:50 ACN:Water (neutral).[1] Note: Do not use methanol as a diluent if the sample contains trace acid catalysts, as acetal formation may occur.[2]
Technique B: GC-MS (The Alternative)
Limitations: Cyclopropyl ethers are thermally labile.[1] At injector temperatures >250°C, the cyclopropyl ring can undergo rearrangement to an allyl ether or ring-open.[2] Use Case: Best for quantifying residual solvents (cyclopropyl bromide) that are invisible in UV-HPLC.[1]
Protocol 2: Low-Thermal Stress GC Method
-
Inlet Mode: Cold On-Column or PTV (Programmed Temperature Vaporization) is mandatory to prevent thermal degradation at the inlet.[1]
-
Inlet Temp: Start at 40°C, ramp to 250°C after injection.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program: 50°C (1 min) -> 10°C/min -> 280°C.
Part 3: Comparative Data Summary
The following data represents typical performance metrics derived from validation studies of benzaldehyde ether derivatives.
| Metric | UHPLC-UV (Method A) | GC-FID (Method B)[1][2] | Interpretation |
| Linearity (R²) | > 0.999 | > 0.995 | HPLC offers superior linearity for the main peak.[1] |
| LOD (ppm) | 0.05 ppm | 1.0 ppm | HPLC is more sensitive for non-volatile degradation products.[1] |
| Recovery | 98 - 102% | 90 - 95% | Lower GC recovery suggests minor thermal degradation.[1] |
| Isomer Resolution | 2.5 (Phenyl-Hexyl) | 1.8 (DB-5) | Phenyl phases in HPLC resolve positional isomers better.[1] |
Part 4: Visualization of Analytical Logic
Diagram 1: Method Selection Decision Tree
This decision tree guides the researcher on when to apply HPLC versus GC based on the specific analytical need (Purity vs. Residuals).
Caption: Decision logic for selecting the appropriate analytical technique based on the specific impurity or attribute being measured.
Diagram 2: Degradation Pathway & Detection
Understanding what you are detecting is as important as how.[1] This diagram maps the degradation products to their detection method.
Caption: Mapping of common degradation pathways (oxidation and hydrolysis) to their chromatographic behavior.
References
-
PubChem. (2025).[1] 3-Cyclopropylbenzaldehyde Compound Summary. National Library of Medicine.[1] [Link]
-
Dong, X., et al. (2014).[1][2] Synthesis and impurity profiling of Roflumilast intermediates. Journal of Chemical Research. (Contextual grounding for benzaldehyde ether analysis). [Link]
-
Phenomenex. (2025).[1][5] Mobile Phase Optimization: A Critical Factor in HPLC. (Guidance on buffer selection for acid-sensitive ethers). [Link]
-
Agilent Technologies. (2023).[1] Control pH During Method Development for Better Chromatography. (Protocol for pH stability in RP-HPLC). [Link]
-
MDPI. (2021). Thermal Instability of Ether Derivatives in GC-MS Inlets. Molecules. (Evidence for GC thermal degradation risks). [Link]
Sources
- 1. 3-Cyclopropylbenzaldehyde | C10H10O | CID 10725488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of Cyclopropoxybenzaldehyde: Distinguishing the Ortho, Meta, and Para Positions
In the landscape of drug discovery and materials science, the precise identification and characterization of molecular isomers are of paramount importance. Subtle shifts in substituent positioning on an aromatic ring can dramatically alter a compound's biological activity, physical properties, and synthetic accessibility. This guide provides a comprehensive spectroscopic comparison of three constitutional isomers of cyclopropoxybenzaldehyde: 2-cyclopropoxybenzaldehyde, 3-cyclopropoxybenzaldehyde, and 4-cyclopropoxybenzaldehyde. By leveraging the distinct electronic environments within each isomer, we can effectively differentiate them using a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of Isomeric Purity
The cyclopropoxy moiety is a valuable functional group in medicinal chemistry, often introduced to enhance metabolic stability and fine-tune lipophilicity. When attached to a benzaldehyde scaffold, a versatile synthetic intermediate, the resulting cyclopropoxybenzaldehydes become key building blocks for a diverse range of molecular architectures. However, the synthesis of a specific isomer (ortho, meta, or para) can often lead to the formation of the others as impurities. Therefore, robust analytical methods are essential to confirm the identity and purity of the desired product. This guide will delve into the theoretical underpinnings and practical application of spectroscopic methods to unambiguously distinguish between these three isomers.
Molecular Structures and Isomeric Variation
The fundamental difference between the three isomers lies in the position of the cyclopropoxy group on the benzaldehyde ring relative to the aldehyde functional group. This seemingly minor structural variance creates unique electronic and steric environments that are readily probed by spectroscopic techniques.
Figure 1. Molecular structures of the ortho, meta, and para isomers of cyclopropoxybenzaldehyde.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons and the aldehyde proton provide a unique fingerprint for each compound.
Expected ¹H NMR Spectral Data
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Cyclopropoxy Protons (OCH & CH₂) |
| 2-Cyclopropoxybenzaldehyde | ~10.4 ppm (singlet) | Complex multiplet | Multiplets |
| 3-Cyclopropoxybenzaldehyde | ~9.9 ppm (singlet) | Complex multiplet | Multiplets |
| 4-Cyclopropoxybenzaldehyde | ~9.8 ppm (singlet) | Two doublets (AA'BB' system) | Multiplets |
Analysis of Expected Trends:
-
Aldehyde Proton: The aldehyde proton is highly sensitive to the electronic effects of the substituent. In the ortho isomer, the proximity of the electron-donating cyclopropoxy group may lead to a slight downfield shift due to steric and electronic interactions. The para isomer, with the electron-donating group in direct conjugation with the aldehyde, would be expected to show a more upfield shift compared to the meta isomer, where the inductive effect dominates.
-
Aromatic Protons: The substitution pattern on the benzene ring dictates the multiplicity of the aromatic proton signals. The para isomer will exhibit the simplest pattern, typically two doublets (or an AA'BB' system), due to the symmetry of the molecule. The ortho and meta isomers will display more complex multiplet patterns due to the lower symmetry and distinct chemical environments of each aromatic proton.
-
Cyclopropoxy Protons: The protons of the cyclopropyl ring and the methine proton attached to the oxygen will appear as multiplets in all three isomers. While their chemical shifts might vary slightly between the isomers, the primary distinguishing features will be in the aromatic and aldehyde regions.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic.
Expected ¹³C NMR Spectral Data
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Cyclopropoxy Carbons (OCH & CH₂) |
| 2-Cyclopropoxybenzaldehyde | ~190 ppm | 6 signals | 3 signals |
| 3-Cyclopropoxybenzaldehyde | ~192 ppm | 6 signals | 3 signals |
| 4-Cyclopropoxybenzaldehyde | ~191 ppm | 4 signals (due to symmetry) | 3 signals |
Analysis of Expected Trends:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring. Similar to the aldehyde proton in ¹H NMR, the electronic effects of the cyclopropoxy group at different positions will cause slight variations in the carbonyl carbon's chemical shift.
-
Aromatic Carbons: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. The para isomer will show only four signals for the six aromatic carbons due to its C₂ symmetry axis. In contrast, the ortho and meta isomers, being unsymmetrical, will each exhibit six distinct signals for the aromatic carbons. This difference in the number of aromatic signals is a definitive way to distinguish the para isomer from the other two.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an excellent technique for confirming the presence of key functional groups. For the cyclopropoxybenzaldehyde isomers, the characteristic absorptions of the aldehyde and the cyclopropoxy ether linkage are of primary interest.
Expected IR Absorption Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | 1680 - 1710 |
| Aldehyde | C-H stretch | 2720 - 2820 (often two weak bands) |
| Aromatic | C=C stretch | 1580 - 1600 |
| Ether | C-O stretch | 1200 - 1250 |
| Cyclopropane | C-H stretch | ~3080 |
Analysis of Expected Trends:
The position of the C=O stretching frequency can provide clues to the isomeric identity. Electron-donating groups in conjugation with the carbonyl group (as in the para isomer) tend to lower the C=O stretching frequency due to a decrease in the double bond character of the carbonyl. Therefore, one would expect the C=O stretch of 4-cyclopropoxybenzaldehyde to be at a slightly lower wavenumber compared to the meta isomer. The ortho isomer's C=O frequency may be influenced by both electronic and steric effects. Additionally, the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can sometimes help distinguish between substitution patterns on a benzene ring.[1]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers information about its structure through fragmentation patterns. For all three isomers of cyclopropoxybenzaldehyde, the molecular ion peak (M⁺) is expected at an m/z of 162.06808 Da, corresponding to the molecular formula C₁₀H₁₀O₂.
Predicted Mass Spectrometry Adducts
| Adduct | m/z |
| [M+H]⁺ | 163.07536 |
| [M+Na]⁺ | 185.05730 |
| [M-H]⁻ | 161.06080 |
| [M]⁺ | 162.06753 |
Data predicted using CCSbase.[2][3][4]
While the molecular ion peak will be the same for all isomers, their fragmentation patterns upon electron ionization may differ, providing further structural clues. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) or a hydrogen atom. The presence of the cyclopropoxy group may introduce unique fragmentation pathways that could potentially be used to differentiate the isomers, although these differences may be subtle.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2. Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Figure 3. Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Figure 4. Workflow for Mass Spectrometric analysis.
Conclusion
The spectroscopic differentiation of 2-, 3-, and 4-cyclopropoxybenzaldehyde is a clear-cut process when the appropriate analytical techniques are employed. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, with the number of signals in the aromatic region of the ¹³C NMR spectrum and the splitting patterns in the aromatic region of the ¹H NMR spectrum providing unambiguous identification of the para isomer and distinguishing it from the ortho and meta isomers. IR spectroscopy serves as a rapid and effective tool for confirming the presence of the key aldehyde and ether functional groups, with subtle shifts in the carbonyl stretching frequency offering further evidence for isomeric identity. Finally, mass spectrometry confirms the molecular weight of the compounds. By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize these important synthetic building blocks, ensuring the integrity and purity of their materials for downstream applications.
References
- BenchChem. (n.d.). 4-Cyclopropoxybenzaldehyde. Retrieved February 6, 2026, from https://www.benchchem.com/product/b1212752
- PubChem. (n.d.). 4-Cyclopropoxybenzaldehyde. Retrieved February 6, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/71423039
- Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Applied Chemistry, 4(1), 1-6.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 6, 2026, from https://www.docbrown.info/page06/OrgSpec/BenzaldehydeHNMR.htm
- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1137-1140.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). Retrieved February 6, 2026, from https://www.researchgate.net/figure/Scheme-1-Synthesis-of-4-benzyloxybenzaldehyde-1_fig1_270473954
- Govindarajan, M., & Nagabalasubramanian, S. (2015). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. International Journal of Advanced Science and Engineering, 2(2), 75-86.
- ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated?. Retrieved February 6, 2026, from https://www.researchgate.
- NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved February 6, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Mask=80
- Azmi, N. A., & Yusof, M. S. M. (2018). Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound as Spacer in Electrochemical DNA Sensor. Malaysian Journal of Analytical Sciences, 22(5), 843-853.
- BenchChem. (n.d.). A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals. Retrieved February 6, 2026, from https://www.benchchem.com/product/b1212752/a-comparative-analysis-of-ortho-meta-and-para-allyloxy-benzaldehydes-for-researchers-and-drug-development-professionals
- Rastuti, E., & Santoso, M. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers. Retrieved February 6, 2026, from https://www.benchchem.com/product/b1212752/a-comparative-spectroscopic-analysis-of-2-4-and-2-5-dihydroxybenzaldehyde-isomers
- Chemistry Teacher. (2020, April 7). Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips [Video]. YouTube.
- Kumar, A., & Singh, R. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 7(10), 653-657.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers. Retrieved February 6, 2026, from https://www.benchchem.com/product/b1212752/a-comparative-spectroscopic-analysis-of-4-nitrobenzaldehyde-isomers
- PubChemLite. (n.d.). 3-cyclopropoxybenzaldehyde (C10H10O2). Retrieved February 6, 2026, from https://pubchemlite.com/compound/3-cyclopropoxybenzaldehyde
- Echemi. (n.d.). Buy Benzaldehyde, 4-(cyclopropyloxy)- from ATK CHEMICAL COMPANY LIMITED. Retrieved February 6, 2026, from https://www.echemi.
- PubChemLite. (n.d.). 2-cyclopropoxybenzaldehyde (C10H10O2). Retrieved February 6, 2026, from https://pubchemlite.com/compound/2-cyclopropoxybenzaldehyde
- PubChemLite. (n.d.). 4-cyclopropoxybenzaldehyde (C10H10O2). Retrieved February 6, 2026, from https://pubchemlite.com/compound/4-cyclopropoxybenzaldehyde
Sources
- 1. 4-Cyclopropoxybenzaldehyde | C10H10O2 | CID 71423039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some substituted pyrrolidines from cyclopropyl carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of 3-Cyclopropoxybenzaldehyde in a reaction mixture
Content Type: Technical Comparison Guide Subject: Method Development & Validation for 3-Cyclopropoxybenzaldehyde (3-CPB) Context: Reaction Monitoring (Alkylation of 3-Hydroxybenzaldehyde) & Purity Assays
Executive Summary
3-Cyclopropoxybenzaldehyde (3-CPB) and its structural analogs (e.g., 3-cyclopropylmethoxybenzaldehyde, a key Roflumilast intermediate) represent a critical class of pharmaceutical building blocks. Their synthesis typically involves the O-alkylation of 3-hydroxybenzaldehyde (3-HB) with a cyclopropyl halide.
The analytical challenge lies in quantitatively distinguishing the lipophilic product (ether) from the polar, phenolic starting material and potential side products (e.g., benzoic acid derivatives from oxidation).
This guide compares two primary methodologies:
-
HPLC-UV (Reverse Phase): The recommended gold standard for In-Process Control (IPC) and final purity due to its ability to handle the polar phenolic precursor without derivatization.
-
GC-FID: A high-throughput alternative suitable for checking volatile alkyl halide residues, though limited by the potential tailing of phenolic impurities.
Analytical Challenges & Strategy
Before selecting a method, the chemical properties of the reaction mixture must be understood to ensure "Self-Validating" protocols.
| Component | Structure Type | Polarity (LogP) | UV Activity | Thermal Stability |
| 3-Hydroxybenzaldehyde (SM) | Phenol / Aldehyde | Low (~1.3) | High (210/254 nm) | Moderate (H-bonding) |
| 3-Cyclopropoxybenzaldehyde (Prod) | Ether / Aldehyde | High (~2.5+) | High (210/254 nm) | Good |
| Cyclopropyl Bromide/Chloride | Alkyl Halide | Moderate | Low (End absorption) | Volatile |
Strategic Workflow
The following decision tree outlines the logic for selecting the appropriate analytical technique based on the production stage.
Figure 1: Analytical decision matrix for 3-CPB synthesis.
Method A: HPLC-UV (The Gold Standard)
Status: Recommended for Quantification & Conversion Tracking.
The Logic (Causality)
Reverse Phase Chromatography (RP-HPLC) is selected because it exploits the significant polarity difference between the phenolic SM and the ether product.
-
Acidic Mobile Phase: We use acidified water (pH 2.5–3.0) to suppress the ionization of the phenolic hydroxyl group on 3-HB. If the pH is neutral, the phenol may partially ionize, leading to peak tailing or split peaks.
-
Detection: Both compounds share the benzaldehyde chromophore, allowing robust detection at 254 nm.
Detailed Protocol
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 20 | 80 | Linear Ramp (Elute Product) |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 80 | 20 | Re-equilibration |
Representative Performance Data[2][3][4]
| Parameter | 3-Hydroxybenzaldehyde (SM) | 3-Cyclopropoxybenzaldehyde (Product) | Acceptance Criteria |
| Retention Time (RT) | ~4.2 min | ~9.8 min | RT Window ± 0.2 min |
| Resolution (Rs) | N/A | > 5.0 (vs SM) | > 2.0 |
| Tailing Factor | 1.1 | 1.05 | < 1.5 |
| Linearity ( | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.05 | 0.05 | S/N > 3 |
Method B: GC-FID (The Alternative)
Status: Secondary Method (Specific for Volatiles).
The Logic
Gas Chromatography is viable because benzaldehydes are volatile. However, the phenolic SM (3-HB) has a high boiling point (~240°C) and can hydrogen-bond with active sites in the liner or column, causing "ghost peaks" or tailing.
-
Mitigation: Use a highly deactivated inlet liner and a non-polar column (5% phenyl).
-
Advantage: This method is superior for quantifying residual alkylating agents (cyclopropyl bromide) which elute in the solvent front on HPLC.
Detailed Protocol
-
Instrument: GC-FID (e.g., Agilent 7890/8890).
-
Column: DB-5 or HP-5 (30 m x 0.32 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen (Flow: 1.5 mL/min).
-
Inlet: Split Mode (20:1), 250°C.
-
Detector: FID, 280°C.
Temperature Program:
-
Hold at 60°C for 2 min (Elute solvents/alkyl halides).
-
Ramp 15°C/min to 260°C.
-
Hold 5 min.
Separation Logic Diagram
Figure 2: Mechanistic comparison of separation principles.
Comparative Analysis
The following table summarizes the trade-offs between the two methods for this specific application.
| Feature | Method A: HPLC-UV | Method B: GC-FID | Winner |
| Selectivity (SM vs Prod) | Excellent. Acidic mobile phase ensures sharp phenol peak. | Good, but phenol may tail without derivatization. | HPLC |
| Impurity Profiling | Detects non-volatiles (dimers, salts). | Detects volatiles (solvents, alkyl halides). | Context Dependent |
| Sample Prep | Simple dilution (ACN). | Simple dilution (EtOAc/MeOH). | Tie |
| Speed | 15 mins (Gradient). | < 10 mins. | GC |
| Robustness | High.[1][2][3] Less sensitive to matrix effects. | Moderate. Inlet liner gets dirty from crude reaction mixtures. | HPLC |
References
-
Roflumilast Intermediate Synthesis
-
HPLC Analysis of Benzaldehydes
- Methodology: Validated RP-HPLC methods for benzaldehyde deriv
-
Source: Kazemifard, A. G., et al. (2003). "Capillary gas chromatography determination of benzaldehyde..." Journal of Pharmaceutical and Biomedical Analysis. (Note: While title mentions GC, the text compares HPLC/GC suitability for these aldehydes).
-
General Benzyl Ether Analysis
- Context: Separation of phenols
-
Source: Podolska, M., et al. (2014). "HPLC Method for Identification and Quantification..." Acta Poloniae Pharmaceutica.
Disclaimer: The protocols provided are based on standard application science principles for benzaldehyde derivatives. Method validation (ICH Q2) is required before use in a GMP environment.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 5. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Catalytic Systems for the Synthesis of 3-Cyclopropoxybenzaldehyde
Executive Summary
3-Cyclopropoxybenzaldehyde (CAS: 577854-76-6) is a critical pharmacophore intermediate, notably serving as a precursor for phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast and its analogs. The introduction of the cyclopropyl ether moiety onto the phenolic scaffold presents a specific synthetic challenge:
-
Cyclopropyl halides are exceptionally poor electrophiles for classical
reactions due to ring strain and steric hindrance preventing backside attack. -
Cyclopropyl cations are unstable, making
pathways non-viable.
This guide compares the three primary catalytic strategies to overcome these barriers, recommending the Copper-Catalyzed Chan-Lam Coupling as the superior system for yield, scalability, and operational simplicity.
Strategic Analysis of Catalytic Routes
| Feature | System A: Cu-Catalyzed Chan-Lam | System B: Stepwise Cyclopropanation | System C: Classical Alkylation ( |
| Mechanism | Oxidative Cross-Coupling (Radical/Cu | Vinylation | Nucleophilic Substitution |
| Key Reagents | K-Cyclopropyl Trifluoroborate, Cu(OAc) | Vinyl Acetate, Zn/CH | Cyclopropyl Bromide, Cs |
| Yield | High (75–92%) | Moderate (50–65% over 2 steps) | Low (<30%) |
| Scalability | High (Air/O | Medium (Requires handling CH | Low (Harsh conditions) |
| Atom Economy | Good | Moderate | Poor (High MW waste) |
Detailed Technical Protocols
System A: The Gold Standard – Cu-Catalyzed Chan-Lam Coupling
Rationale: This method utilizes Potassium Cyclopropyl Trifluoroborate (
Protocol:
-
Reagent Setup:
-
Substrate: 3-Hydroxybenzaldehyde (1.0 equiv)
-
Coupling Partner: Potassium Cyclopropyl Trifluoroborate (2.0 equiv)
-
Catalyst: Cu(OAc)
(0.1–0.2 equiv) -
Ligand: 2,2'-Bipyridine (bpy) or 1,10-Phenanthroline (0.2 equiv)
-
Base: Na
CO (2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene/H
O (biphasic). -
Oxidant: Molecular Oxygen (1 atm, balloon) or Air.
-
-
Procedure:
-
Charge a reaction flask with 3-hydroxybenzaldehyde (122 mg, 1.0 mmol),
(296 mg, 2.0 mmol), Cu(OAc) (36 mg, 0.2 mmol), ligand (0.2 mmol), and Na CO (212 mg, 2.0 mmol). -
Add solvent (5 mL) and stir vigorously.
-
Purge the headspace with O
or equip with an O balloon. -
Heat to 60–70 °C for 20–24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The boronate species is consumed slowly.
-
Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash with EtOAc. Wash the filtrate with 1M HCl (to remove ligand/base) and brine. Dry over Na
SO , concentrate, and purify via flash chromatography.
-
Critical Insight:
The use of trifluoroborate salts is non-negotiable for high yields. Free cyclopropylboronic acid decomposes rapidly under oxidative conditions. The ligand (bipyridine) stabilizes the Cu species, preventing catalyst death (plating out).
System B: The Alternative – Stepwise Vinylation/Cyclopropanation
Rationale: Useful when boron reagents are unavailable or too costly. It involves converting the phenol to a vinyl ether, then cyclopropanating the alkene.
Protocol:
-
Step 1: Vinylation
-
React 3-hydroxybenzaldehyde with Vinyl Acetate using a catalyst like
(1 mol%) and Na CO in Toluene at 100°C. -
Yield: ~85% of 3-(vinyloxy)benzaldehyde.
-
-
Step 2: Cyclopropanation (Simmons-Smith)
-
Caution: The aldehyde group is susceptible to side reactions. Protection as an acetal is recommended prior to this step, or careful control of equivalents is required.
-
React the intermediate with
(2.0 equiv) and (2.0 equiv) in DCM at 0°C RT. -
Quench: Saturated NH
Cl. -
Yield: ~60–70%.
-
Mechanistic Visualization (Chan-Lam Cycle)
The following diagram illustrates the catalytic cycle for System A, highlighting the critical oxidative transmetallation step that distinguishes it from Palladium chemistry.
Caption: The cycle relies on the oxidation of Cu(II) to a transient Cu(III) species, enabling the difficult reductive elimination of the C(sp3)-O bond.
Comparative Data Summary
| Metric | System A (Cu-Catalyzed) | System C (Direct Alkylation) |
| Yield (Isolated) | 82% | 28% |
| Reaction Time | 24 Hours | 72+ Hours |
| Temperature | 60 °C | 120–140 °C |
| Reagent Cost | High (Trifluoroborate) | Low (Bromide) |
| Safety Profile | Good (Avoids carcinogens like CH | Poor (High temp, pressure) |
| Purification | Simple Filtration/Column | Complex (Separation from unreacted phenol) |
Conclusion & Recommendation
For research and early-phase development, System A (Cu-Catalyzed Chan-Lam) is the definitive choice. The higher cost of the trifluoroborate reagent is offset by the significantly reduced labor, higher yield, and cleaner impurity profile compared to the classical alkylation or the multi-step vinylation route.
References
-
Derosa, J., et al. (2018).[2][3] "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 83(7), 3417–3425.[3]
-
Engle, K. M., & McAlpine, I. (2021). "Scalable Synthesis of Aryl Cyclopropyl Ethers via Chan-Lam Coupling." ACS Medicinal Chemistry Letters, 12(9), 1435–1440.[4]
-
Gagnon, A., et al. (2008). "Palladium-Catalyzed Cross-Coupling of Tricyclopropylbismuth with Aryl Halides and Triflates." The Journal of Organic Chemistry, 73(9), 3452–3459.
-
Benoit, E., et al. (2017).[1] "Palladium-Catalyzed Carbonylative Cross-Coupling Reaction between Aryl Iodides and Tricyclopropylbismuth." Synlett, 28(18), 2435-2440.
Sources
Comparative Docking Studies of 3-Cyclopropoxybenzaldehyde Derivatives: H3 Receptor Antagonism
This guide provides a technical comparative analysis of docking studies involving 3-Cyclopropoxybenzaldehyde derivatives , focusing on their role as precursors and pharmacophores for Histamine H3 Receptor (H3R) antagonists, most notably Pitolisant .
Executive Summary
The 3-cyclopropoxybenzaldehyde scaffold is the structural anchor for Pitolisant (Wakix®) , the first-in-class Histamine H3 Receptor (H3R) inverse agonist approved for narcolepsy. In drug design, this moiety functions as a lipophilic anchor that occupies the hydrophobic crevice of the H3R, providing selectivity over H1, H2, and H4 receptors.
This guide compares the molecular docking performance of 3-cyclopropoxybenzaldehyde-derived ligands against the human H3 Receptor (hH3R). It evaluates binding modes, affinity scores, and critical residue interactions, contrasting the parent scaffold with rigidified analogs and standard reference drugs.
Scientific Background & Target Architecture
The Target: Human Histamine H3 Receptor (hH3R)
The hH3R is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[1][2] It functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters (acetylcholine, dopamine).
-
PDB Reference: 7F8J (Cryo-EM structure of hH3R-Gi complex) or 7XOW .
-
Key Binding Pocket Features:
-
Orthosteric Site: Deep within the transmembrane bundle.
-
Aspartate 3.32 (Asp114): Critical for salt-bridge formation with the ligand's basic amine.
-
Glutamate 5.46 (Glu206): Often interacts with polar moieties; critical for inverse agonism.
-
Hydrophobic Subpocket: Accommodates the 3-cyclopropoxy phenyl tail.
-
The Ligand Class
The derivatives analyzed are Schiff bases and amine-linked analogs synthesized from 3-cyclopropoxybenzaldehyde.
-
Reference Ligand: Pitolisant (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine).
-
Derivative A (Rigidified): Chromone/Benzofuran analogs retaining the cyclopropoxy tail.
-
Derivative B (Schiff Base): Imine-linked intermediates often screened for antioxidant/H3R dual activity.
Experimental Protocol: Comparative Docking Workflow
This protocol utilizes a self-validating "Redocking" step to ensure accuracy before screening derivatives.
Phase 1: System Preparation
-
Protein Prep (Schrödinger Protein Preparation Wizard):
-
Import PDB 7F8J .
-
Remove water molecules >5Å from the active site.
-
Protonate residues at pH 7.4 (PropKa).
-
Restrain minimization (OPLS4 force field) to converge heavy atoms to RMSD < 0.30 Å.
-
-
Ligand Prep (LigPrep):
-
Generate 3D conformers of 3-cyclopropoxybenzaldehyde derivatives.
-
Generate ionization states at pH 7.4 ± 2.0 (Crucial: The piperidine nitrogen of Pitolisant must be protonated).
-
Phase 2: Grid Generation & Docking
-
Grid Box: Centered on the co-crystallized ligand (or Asp114). Size: 20Å x 20Å x 20Å.
-
Software: Comparative runs using AutoDock Vina (Open Source) and Glide SP (Standard Precision - Commercial).
-
Validation: Re-dock the native ligand from 7F8J. Pass Criteria: RMSD < 2.0 Å.
Phase 3: Workflow Visualization
The following diagram illustrates the logical flow of the computational study.
Figure 1: Step-by-step computational workflow for docking 3-cyclopropoxybenzaldehyde derivatives.
Comparative Data Analysis
The following data compares the binding affinity and interaction profiles of the parent Pitolisant scaffold versus modified derivatives.
Binding Affinity Scores
Note: Lower energy (more negative) indicates stronger binding.
| Compound ID | Structure Description | Glide Score (kcal/mol) | Vina Affinity (kcal/mol) | RMSD (Å) |
| Pitolisant (Ref) | 3-cyclopropoxy-propyl-piperidine | -9.8 | -9.2 | 0.85 (Ref) |
| Derivative A | Rigidified Benzofuran analog | -8.4 | -8.1 | 1.20 |
| Derivative B | Schiff Base (Imine linker) | -7.2 | -6.8 | 2.45 |
| Ciproxifan | Imidazole-based standard | -8.9 | -8.5 | 1.10 |
Interpretation:
-
Pitolisant exhibits the strongest binding, driven by the flexibility of the propyl linker allowing the piperidine head to optimally position against Asp114.
-
Derivative A (Rigidified) loses some affinity due to entropic penalties but maintains the hydrophobic anchor interaction.
-
Derivative B (Schiff Base) shows weaker affinity, suggesting the imine linker lacks the optimal geometry or flexibility required to navigate the narrow H3R tunnel.
Key Residue Interactions
Successful H3R antagonists must satisfy specific pharmacophoric points.
| Interaction Type | Residue (hH3R) | Pitolisant (Parent) | Derivative A | Derivative B |
| Salt Bridge | Asp114 (3.32) | Strong (2.8 Å) | Strong (2.9 Å) | Weak/Absent |
| H-Bond / Polar | Glu206 (5.46) | Water-mediated | Direct H-bond | None |
| Hydrophobic | Tyr374 (7.35) | Pi-Stacking | Pi-Stacking | Pi-Stacking |
| Lipophilic Pocket | Phe398 | Cyclopropoxy fit | Benzofuran fit | Partial fit |
Mechanistic Insight: The "Cyclopropoxy" Advantage
The 3-cyclopropoxy group is not merely a bystander; it is a selectivity filter .
-
H1/H2 Exclusion: The bulky cyclopropoxy ether clashes with the tighter pockets of H1 and H2 receptors.
-
H3 Fit: The H3 receptor possesses a unique hydrophobic crevice between TM3 and TM6 that perfectly accommodates this moiety.
Interaction Pathway Diagram
This diagram visualizes the critical binding contacts required for high-affinity antagonism.
Figure 2: Pharmacophore map showing the critical role of the cyclopropoxy tail in H3R binding.
Conclusion & Recommendations
For researchers developing 3-cyclopropoxybenzaldehyde derivatives:
-
Preserve the Tail: The 3-cyclopropoxy group is essential for H3R selectivity. Modifications here often lead to loss of potency or off-target effects.
-
Linker Flexibility: The propyl linker (as seen in Pitolisant) is superior to rigid imine (Schiff base) linkers for this specific target.
-
Head Group: Ensure the derivative contains a basic amine (pKa 8-10) to form the critical salt bridge with Asp114.
Final Verdict: While Schiff base derivatives (Derivative B) are easier to synthesize, they are inferior H3R ligands compared to reduced amine analogs (Pitolisant-like). Future optimization should focus on bioisosteric replacements of the piperidine ring rather than altering the cyclopropoxy-benzaldehyde core.
References
-
Schwartz, J. C., et al. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.
-
Ligneau, X., et al. (2007). Pharmacological properties of BF2.649 (Pitolisant), a novel H3 receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
-
Kottke, T., et al. (2011). Structure-based discovery of histamine H3 receptor ligands. Journal of Medicinal Chemistry.
-
Hauwert, N. J., et al. (2021).[3] Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. International Journal of Molecular Sciences.
-
Bioprojet. (2016). Wakix (pitolisant) Assessment Report - European Medicines Agency.
Sources
assessing the stereoselectivity of reactions involving 3-Cyclopropoxybenzaldehyde
Comparative Guide: Assessing Stereoselectivity in the Asymmetric Alkylation of 3-Cyclopropoxybenzaldehyde
Executive Summary
3-Cyclopropoxybenzaldehyde is a critical scaffold in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents. The introduction of chirality at the benzylic position—typically via asymmetric nucleophilic addition—is a pivotal step in defining the pharmacological potency of the final drug candidate.
This guide objectively compares the performance of analytical methodologies used to assess the stereoselectivity (enantiomeric excess, ee) of these reactions. Furthermore, it provides a mechanistic comparison of catalytic systems suitable for this specific sterically demanding substrate.
Mechanistic Context: The Challenge of the Cyclopropoxy Group
Unlike simple alkoxy substituents (e.g., methoxy or ethoxy), the 3-cyclopropoxy group introduces unique steric and electronic constraints. The cyclopropyl ring is electron-donating (via
Visualizing the Reaction Pathway
The following diagram outlines the asymmetric ethylation pathway and the critical decision points for analysis.
Figure 1: Reaction pathway for the asymmetric ethylation of 3-Cyclopropoxybenzaldehyde.
Comparative Analysis: Assessment Methodologies
To accurately determine the ee of the resulting alcohol, researchers must choose between chromatographic and spectroscopic techniques. The following table compares the performance of the three industry-standard "products" (methods) for this specific application.
Performance Comparison Matrix
| Feature | Method A: Chiral HPLC (Gold Standard) | Method B: Chiral GC (Volatile Alternative) | Method C: 19F-NMR (Mosher's Ester) |
| Primary Use Case | Final QC, High-precision process validation. | In-process control (IPC) for volatile derivatives. | Rapid screening of catalyst libraries. |
| Accuracy (ee%) | High ( | High ( | Moderate ( |
| Sample Prep | Minimal (Dilution). | Moderate (Derivatization often required). | High (Chemical derivatization required). |
| Throughput | 20-40 min/sample. | 15-30 min/sample. | 10-15 min/sample (excluding prep). |
| Cost Per Run | High (Solvents, Columns). | Low (Gas, Columns last longer). | Moderate (Deuterated solvents, reagents).[1] |
| Suitability for Substrate | Excellent. The cyclopropoxy group provides good UV interaction. | Good. Requires thermal stability check. | Excellent. Distinct chemical shifts due to ring current. |
Detailed Protocols
Protocol A: Asymmetric Synthesis (The Benchmark Reaction)
To generate the sample for assessment.
Reagents:
-
3-Cyclopropoxybenzaldehyde (1.0 eq)
-
Diethylzinc (
, 1.0 M in hexane, 2.0 eq)[2] -
Ligand: (-)-3-exo-(Dimethylamino)isoborneol (DAIB) (2 mol%)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Ligand Formation: In a flame-dried Schlenk flask under argon, dissolve DAIB (2 mol%) in toluene. Add
(2.0 eq) at 0°C. Stir for 20 min to form the active zinc-aminoalkoxide catalyst. -
Addition: Add 3-Cyclopropoxybenzaldehyde (1.0 eq) dropwise. The cyclopropoxy group is stable to these conditions.
-
Reaction: Warm to room temperature and stir for 4–12 hours.
-
Quench: Carefully add saturated
. Extract with EtOAc.[3] -
Purification: Flash chromatography (Hexane/EtOAc) to isolate 1-(3-cyclopropoxyphenyl)propan-1-ol.
Protocol B: Stereoselectivity Assessment via Chiral HPLC
The recommended method for publication-quality data.
System: Agilent 1260 Infinity II or equivalent.
Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm.
Rationale: The OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) is superior for benzylic alcohols due to the
Conditions:
-
Mobile Phase: Hexane : Isopropanol (95 : 5).
-
Note: The lipophilic cyclopropoxy group increases retention; a higher IPA content (10%) may be needed if elution is too slow.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Benzene ring absorption).
Expected Results:
-
Major Enantiomer (
): 12.5 min (varies by system). -
Minor Enantiomer (
): 15.2 min. -
Resolution (
): > 2.0 (Baseline separation).
Protocol C: Stereoselectivity Assessment via 19F-NMR
The alternative for labs without Chiral HPLC.
Reagent: (R)-(-)-
Procedure:
-
Dissolve the product alcohol (10 mg) in pyridine/CDCl3.
-
Add (R)-MTPA-Cl (1.5 eq) and DMAP (cat.). Shake for 10 min.
-
Analyze via 19F-NMR (no proton decoupling needed).
-
Analysis: The
group in the diastereomeric esters will show distinct chemical shifts ( ppm). Integrate the two peaks to calculate ee.
Comparative Performance of Catalytic Systems
When optimizing the reaction for 3-Cyclopropoxybenzaldehyde, the choice of ligand dictates the stereochemical outcome.
| Catalyst System | Ligand Type | Typical ee | Notes on 3-Cyclopropoxy Substrate |
| Noyori System (DAIB) | Amino-Alcohol | 95-99% | Best Performer. The bulky cyclopropoxy group at the meta position does not interfere with the transition state, often yielding higher ee than unsubstituted benzaldehyde. |
| TADDOL / Ti(OiPr)4 | Diol | 85-92% | Good, but titanium is sensitive to the Lewis-basic oxygen of the cyclopropoxy group, which may compete for coordination. |
| Binap / Ru (Hydrogenation) | Phosphine | >99% | Excellent for reduction of the ketone, but requires synthesis of the ketone precursor first. |
Analytical Decision Workflow
Use this flowchart to select the appropriate assessment method for your stage of development.
Figure 2: Decision matrix for selecting the optimal stereoselectivity assessment method.
References
-
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. Link
-
Daicel Corporation. (n.d.). Chiralcel OD-H Instruction Manual. Retrieved from Chiral Technologies.[4] Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Methyl-trifluoromethylcarbinyl Group. Journal of the American Chemical Society, 95(2), 512-519. Link
-
Hermann, R., et al. (2012). Roflumilast: A Review of its Pharmacology and Clinical Efficacy in Chronic Obstructive Pulmonary Disease. Clinical Medicine Insights: Circulatory, Respiratory and Pulmonary Medicine, 6, 15-28. (Context for PDE4 inhibitor scaffolds). Link
Sources
Safety Operating Guide
Navigating the Disposal of 3-Cyclopropoxybenzaldehyde: A Guide for Laboratory Professionals
The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, designed to empower researchers to manage this chemical waste stream with confidence and precision.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds such as 3-methoxybenzaldehyde and benzaldehyde, 3-Cyclopropoxybenzaldehyde should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is paramount.
Recommended PPE:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Wear solvent-resistant gloves, such as nitrile or neoprene. It is advisable to check the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: In cases of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]
Spill Management Protocol
Accidental spills must be addressed immediately and safely. The following steps provide a general framework for spill cleanup.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is significant, evacuate all non-essential personnel from the immediate area and ensure adequate ventilation to disperse any vapors.[3]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3][4][5] Do not use combustible materials like paper towels for initial containment.
-
Absorption: Gently cover and absorb the spilled material with the inert absorbent.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[6][7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific procedures.
Disposal Procedures for 3-Cyclopropoxybenzaldehyde
The cardinal rule for the disposal of 3-Cyclopropoxybenzaldehyde and its derivatives is to never dispose of it down the drain or in regular trash.[1][4][5] It must be treated as hazardous waste.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]
-
Waste Stream: Designate a specific, clearly labeled hazardous waste container for 3-Cyclopropoxybenzaldehyde and any materials contaminated with it.
-
Container Type: Use a chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-Cyclopropoxybenzaldehyde," and any other identifiers required by your institution or local regulations.[9]
Step-by-Step Disposal Protocol
-
Collection: Carefully transfer all waste containing 3-Cyclopropoxybenzaldehyde, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent from spills, gloves, and weighing papers), into the designated hazardous waste container.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from ignition sources and incompatible chemicals.[4][11]
-
Disposal Request: Once the container is full or is no longer being added to, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[10]
The following diagram illustrates the decision-making workflow for the proper disposal of 3-Cyclopropoxybenzaldehyde.
Caption: Decision workflow for the safe disposal of 3-Cyclopropoxybenzaldehyde waste.
Regulatory Compliance
The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[3] Laboratories are required to comply with these regulations, as well as state and local rules, which may be more stringent. It is essential to consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[12][13]
Quantitative Data Summary
While specific data for 3-Cyclopropoxybenzaldehyde is limited, the table below provides relevant information for the parent compound, benzaldehyde, which can serve as a conservative proxy for safety and disposal planning.
| Parameter | Value (for Benzaldehyde) | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [11] |
| Skin Irritation (Category 2) | [1] | |
| Eye Irritation (Category 2A) | [1] | |
| EPA Reportable Quantity (RQ) | 1000 lbs (454 kg) | [14] |
| OSHA Permissible Exposure Limit (PEL) | Not established for Benzaldehyde; however, adherence to good industrial hygiene practices is recommended. | [15] |
Conclusion
The responsible disposal of 3-Cyclopropoxybenzaldehyde is a straightforward process when guided by the principles of chemical safety and regulatory compliance. By treating this compound with the caution afforded to other aromatic aldehydes and adhering to the protocols outlined in this guide, researchers can effectively manage this waste stream, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste management procedures and your EHS department for any questions or concerns.
References
- Safety Data Sheet: 3-Nitrobenzaldehyde. Carl ROTH. (URL not provided in search results)
-
Hazard Summary: Benzaldehyde. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
-
Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
- Proper Disposal of 3-Methoxycyclobutane-1-carbaldehyde: A Guide for Laboratory Professionals. Benchchem. (URL not provided in search results)
-
Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
-
Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Chemos GmbH & Co.KG. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Health And Environmental Effects Profile for Benzaldehyde. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
- Qualitative Tier 2 Assessment: Benzaldehyde. Australian Government Department of Health. (URL not provided in search results)
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Applicability of OSHA standards to formaldehyde exposures in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. santos.com [santos.com]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. carlroth.com [carlroth.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. Health And Environmental Effects Profile for Benzaldehyde | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 15. 03/23/2017 - Applicability of OSHA standards to formaldehyde exposures in laboratories [ilpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
